(-)-Erinacin A-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H38O6 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(1Z,6S,9S,10R,13E)-6-methyl-3-propan-2-yl-9-(trideuteriomethyl)-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxytricyclo[7.6.0.02,6]pentadeca-1(15),2,13-triene-13-carbaldehyde |
InChI |
InChI=1S/C26H38O6/c1-15(2)17-9-10-25(3)11-12-26(4)18(21(17)25)7-5-16(13-27)6-8-20(26)32-24-23(30)22(29)19(28)14-31-24/h5,7,13,15,19-20,22-24,28-30H,6,8-12,14H2,1-4H3/b16-5+,18-7-/t19-,20-,22+,23-,24+,25+,26+/m1/s1/i4D3 |
InChI Key |
CXNKODDEYGPTGV-KULWGXTASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Mechanisms of (-)-Erinacine A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
(-)-Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention for its potent neuroprotective and neurotrophic properties. Preclinical studies have robustly demonstrated its capacity to stimulate the synthesis of crucial neurotrophic factors, mitigate neuroinflammation, and counteract apoptotic processes. This technical guide provides an in-depth exploration of the core mechanisms of action of (-)-Erinacine A, with a focus on its influence on key signaling pathways implicated in neuronal survival and regeneration. All quantitative data from referenced studies are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. While this guide focuses on (-)-Erinacine A, it is important to note that the deuterated form, (-)-Erinacine A-d3, is often utilized in research for its metabolic stability and tracing capabilities, and its fundamental mechanism of action is understood to be identical to its non-deuterated counterpart.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. The development of effective therapeutic interventions is a critical area of research. (-)-Erinacine A, a small molecule capable of crossing the blood-brain barrier, has emerged as a promising candidate for neuroprotection.[1][2] Isolated from the mycelium of the medicinal mushroom Hericium erinaceus, (-)-Erinacine A has been shown to exert a range of beneficial effects in various in vitro and in vivo models of neurological disorders.[3][4] This guide will provide a detailed technical overview of the molecular mechanisms that underpin the neuroprotective effects of (-)-Erinacine A.
Core Mechanisms of Action
The neuroprotective effects of (-)-Erinacine A are multifaceted, involving the modulation of several critical signaling pathways that govern neuronal survival, growth, and inflammatory responses.
Stimulation of Neurotrophic Factor Synthesis
A primary mechanism of (-)-Erinacine A is its ability to stimulate the synthesis of Nerve Growth Factor (NGF).[5][6] NGF is essential for the survival, development, and function of neurons.[6] Studies have shown that Erinacine A significantly increases NGF levels in the locus coeruleus and hippocampus of rats.[6][7] This upregulation of NGF is a critical initiating event for subsequent downstream signaling cascades that promote neuroprotection.
Modulation of Pro-Survival Signaling Pathways
(-)-Erinacine A activates several key signaling pathways that promote neuronal survival and neurite outgrowth.
Upon stimulation of NGF synthesis, NGF binds to its high-affinity receptor, Tyrosine Kinase Receptor A (TrkA).[8][9] This binding event triggers the phosphorylation and activation of TrkA, which in turn initiates a downstream cascade involving the Extracellular signal-regulated kinase 1/2 (Erk1/2).[9][10] The activation of the TrkA/Erk1/2 pathway is crucial for promoting neurite outgrowth and neuronal differentiation.[8][9]
References
- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]
- 5. cebrofit.com.ua [cebrofit.com.ua]
- 6. cebrofit.com.ua [cebrofit.com.ua]
- 7. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of (-)-Erinacin A-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the deuterated analog of (-)-Erinacin A, specifically (-)-Erinacin A-d3. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and neuropharmacology who are interested in utilizing isotopically labeled Erinacin A for advanced studies.
Introduction
(-)-Erinacin A is a potent stimulator of Nerve Growth Factor (NGF) synthesis, making it a promising candidate for the development of therapeutics for neurodegenerative diseases. The introduction of deuterium (B1214612) at a specific site within the molecule can offer significant advantages for research purposes. A deuterated analog, such as this compound, can serve as an invaluable internal standard for quantitative mass spectrometry-based bioanalytical assays, enabling more accurate pharmacokinetic and metabolic studies. Furthermore, the kinetic isotope effect resulting from deuteration can provide insights into the metabolic fate and mechanism of action of Erinacin A. This guide outlines a plausible synthetic strategy for this compound, based on established total synthesis routes, and provides a detailed framework for its characterization.
Proposed Synthesis of this compound
The proposed synthesis of this compound is adapted from the total synthesis of (+)-Erinacin A developed by Snider et al. The strategy involves the introduction of a deuterated methyl group at an early stage of the synthesis, specifically during the formation of the tricyclic core. The key modification is the use of a deuterated Grignard reagent, trideuteromethylmagnesium iodide (CD3MgI), in place of methylmagnesium bromide.
The following diagram illustrates the key proposed synthetic step for the introduction of the d3-label within the broader synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of the d3-Labeled Tricyclic Intermediate
This protocol details the key step of introducing the trideuteromethyl group.
Objective: To synthesize the d3-labeled tricyclic intermediate via a Grignard reaction with trideuteromethylmagnesium iodide.
Materials:
-
Advanced intermediate (as described in the Snider synthesis)
-
Trideuteromethylmagnesium iodide (CD3MgI) solution in diethyl ether (1.0 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Argon gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
A solution of the advanced intermediate in anhydrous diethyl ether is prepared under an argon atmosphere in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of trideuteromethylmagnesium iodide (1.2 equivalents) in diethyl ether is added dropwise to the cooled solution of the intermediate over a period of 30 minutes, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the d3-labeled tricyclic intermediate.
Subsequent steps to complete the synthesis of this compound would follow the established procedures outlined in the total synthesis by Snider et al.
Characterization of (-)-Erinacin A and this compound
The successful synthesis of this compound would be confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the expected and reported data for both the unlabeled and deuterated compounds.
Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (M) | Expected [M+H]+ | Expected [M+Na]+ | Key Fragments (m/z) |
| (-)-Erinacin A | C25H36O6 | 432.2512 | 433.2585 | 455.2404 | 301, 283 |
| This compound | C25H33D3O6 | 435.2699 | 436.2772 | 458.2591 | 304, 286 |
¹H NMR Spectroscopy Data
The most significant change in the ¹H NMR spectrum of this compound compared to the unlabeled compound will be the absence of the signal corresponding to the introduced methyl group. Other signals may experience minor shifts due to isotopic effects. The table below presents the reported data for (-)-Erinacin A.
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH3 | 0.95 | s | |
| CH3 | 1.05 | s | |
| CH3 | 1.10 | d | 7.0 |
| CH3 | 1.12 | d | 7.0 |
| CHO | 9.40 | s | |
| Olefinic | 5.80 | d | 8.0 |
| Olefinic | 6.90 | d | 8.0 |
| Xylose H-1' | 4.25 | d | 7.5 |
Note: This is a partial list of key signals. The full spectrum contains numerous other proton signals.
For this compound, the signal for one of the methyl groups (e.g., at 1.10 or 1.12 ppm) would be absent, and the corresponding methine proton would likely appear as a singlet instead of a multiplet.
¹³C NMR Spectroscopy Data
In the ¹³C NMR spectrum of this compound, the signal for the deuterated carbon will be observed as a multiplet with a significantly lower intensity due to the carbon-deuterium coupling and the longer relaxation time of deuterated carbons.
| Assignment | Chemical Shift (ppm) |
| CH3 | 15-25 |
| CH | 30-60 |
| C-O | 60-80 |
| Olefinic | 120-150 |
| CHO | 190-200 |
Note: This table provides typical chemical shift ranges for the carbon environments in Erinacin A.
Experimental Protocols for Characterization
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: The sample is dissolved in methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL and infused directly or analyzed via LC-MS.
-
Data Analysis: The exact mass of the [M+H]+ and/or [M+Na]+ ions is determined and compared with the calculated theoretical mass.
NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) or Methanol-d4 (CD3OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to confirm the structure and assign all proton and carbon signals.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
Biological Context: Erinacin A Signaling Pathway
(-)-Erinacin A exerts its neuroprotective effects through the stimulation of NGF synthesis and the modulation of various signaling pathways. One of the key pathways implicated in its mechanism of action is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.
Caption: Erinacin A's modulation of the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable strategy for obtaining this valuable research tool. The detailed characterization protocols and expected data will aid in the confirmation of its successful synthesis. The availability of this compound will undoubtedly facilitate more precise and in-depth studies into the pharmacology and therapeutic potential of this promising natural product.
The Potential of Deuterated Erinacin A in Neurotherapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erinacin A, a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant neurotrophic and neuroprotective properties, primarily through the stimulation of Nerve Growth Factor (NGF) synthesis.[1][2][3] This has positioned it as a promising candidate for the therapeutic intervention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6][7] This whitepaper explores the prospective enhancement of erinacin A's therapeutic profile through deuterium (B1214612) substitution. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, offers a proven strategy to improve the pharmacokinetic and metabolic properties of drug candidates, potentially leading to enhanced efficacy, safety, and a more favorable dosing regimen.[8][9][10][11] This document provides a comprehensive overview of the neurotrophic properties of erinacin A, the rationale for its deuteration, and detailed experimental protocols for its evaluation.
Introduction to Erinacin A and its Neurotrophic Properties
Erinacin A has been identified as a potent stimulator of NGF biosynthesis in vitro and in vivo.[1][2][12][13] NGF is a critical neurotrophin for the survival, development, and function of neurons, particularly cholinergic neurons in the forebrain, which are severely affected in Alzheimer's disease.[14] The neurotrophic effects of erinacine A are attributed to its ability to cross the blood-brain barrier and stimulate the expression of NGF, thereby promoting neurite outgrowth and protecting neurons from apoptosis.[5][15][16] Preclinical studies have shown that erinacine A-enriched mycelium of Hericium erinaceus can ameliorate pathologies in animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[17][18][19]
The Rationale for Deuterating Erinacin A
The metabolic stability of a drug is a critical determinant of its therapeutic efficacy and safety profile. Deuteration can significantly alter the metabolic fate of a drug by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10][11] This "kinetic isotope effect" can slow down cytochrome P450 (CYP450) mediated metabolism, leading to several potential advantages for a deuterated version of erinacin A (d-Erinacin A):
-
Improved Metabolic Stability and Half-life: A reduced rate of metabolism can lead to a longer plasma half-life, potentially allowing for less frequent dosing and improved patient compliance.[8][9]
-
Increased Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation, enhancing the drug's overall exposure.[20]
-
Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the formation of potentially harmful metabolites, leading to an improved safety profile.[8][11]
-
Enhanced Target Engagement: A longer residence time in the body could lead to more sustained engagement with its biological targets, potentially increasing its neurotrophic effects.
Quantitative Data Summary
While no quantitative data for deuterated erinacin A currently exists in published literature, the following tables summarize the reported effects of non-deuterated erinacine A from various preclinical studies. These values provide a baseline for which the performance of a deuterated analogue could be compared.
Table 1: In Vitro Neurotrophic Activity of Erinacin A
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Mouse Astrocytes | NGF Synthesis | 1 mM | 1.8-fold increase in NGF secretion | [2] |
| PC12 | Neurite Outgrowth | 10 µg/mL | Significant neurite extension | [14] |
| N2a | Neuroprotection | 5 µM | Increased cell viability after MPP+ insult | [19] |
Table 2: In Vivo Neuroprotective Effects of Erinacin A-Enriched Mycelium
| Animal Model | Dosage | Duration | Key Findings | Reference |
| APPswe/PS1dE9 Transgenic Mice (Alzheimer's) | 250 or 500 mg/kg/day | 30 days | Reduced Aβ plaque burden, increased NGF/proNGF ratio | [18] |
| MPTP-induced Parkinson's Mice | 21.4 mg/kg/day (Erinacin A) | 21 days | Protected dopaminergic neurons, improved motor function | [19] |
| Rat Model of Ischemic Stroke | 3 mg/kg | Pre-treatment | Reduced infarct volume, improved neurological scores | [17] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the neurotrophic properties of a novel compound like deuterated erinacin A.
Neurite Outgrowth Assay
This assay is fundamental for assessing the ability of a compound to promote the growth of neuronal processes.[21][22][23][24]
a. Cell Culture:
-
PC12 cells (a rat pheochromocytoma cell line) are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, cells are seeded onto collagen-coated 96-well plates at a density of 1 x 10^4 cells/well.
b. Treatment:
-
After 24 hours, the culture medium is replaced with a low-serum medium (1% horse serum).
-
Cells are treated with varying concentrations of deuterated erinacin A (e.g., 0.1, 1, 10, 100 µM). A positive control (NGF, 50 ng/mL) and a vehicle control (DMSO) are included.
-
Cells are incubated for 48-72 hours.
c. Staining and Imaging:
-
The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
They are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Cells are stained with an antibody against β-III tubulin, a neuron-specific marker, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a high-content imaging system.
d. Quantification:
-
Neurite length and the number of neurite-bearing cells are quantified using automated image analysis software.
-
A cell is considered neurite-bearing if it has at least one neurite equal to or greater than the diameter of the cell body.
NGF ELISA Assay
This assay quantifies the amount of NGF secreted by cells in response to treatment.[25][26][27][28]
a. Cell Culture and Treatment:
-
1321N1 human astrocytoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and grown to confluence.
-
The medium is then replaced, and cells are treated with various concentrations of deuterated erinacin A for 24 hours.
b. Sample Collection:
-
The cell culture supernatant is collected and centrifuged to remove cellular debris.
c. ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate is coated with a capture antibody specific for human β-NGF and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards of known NGF concentration and the collected cell culture supernatants are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for human β-NGF is added.
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (TMB) is added, and the color development is stopped with a stop solution.
-
The optical density is measured at 450 nm using a microplate reader.
-
A standard curve is generated to determine the concentration of NGF in the samples.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neurotrophic action of erinacin A and a typical experimental workflow.
Caption: Proposed signaling pathways of Erinacin A.
Caption: Experimental workflow for evaluating d-Erinacin A.
Conclusion and Future Directions
Erinacin A stands out as a compelling natural product with significant potential for the treatment of neurodegenerative diseases. The strategic application of deuterium chemistry to create a deuterated analog of erinacin A presents a logical and scientifically-grounded approach to enhance its therapeutic properties. The improved metabolic stability and pharmacokinetic profile that deuteration can confer could translate into a more effective and safer neurotrophic agent.[8][20] Further research, including the chemical synthesis of deuterated erinacin A and its subsequent evaluation using the detailed protocols outlined in this guide, is warranted to fully explore its therapeutic potential. The successful development of a deuterated erinacin A could offer a novel and potent therapeutic option for patients suffering from debilitating neurodegenerative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. cebrofit.com.ua [cebrofit.com.ua]
- 3. researchgate.net [researchgate.net]
- 4. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]
- 6. Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. neulandlabs.com [neulandlabs.com]
- 11. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. ERINACINE D, A STIMULATOR OF NGF-SYNTHESIS, FROM THE MYCELIA OF HERICIUM ERINACEUM | Semantic Scholar [semanticscholar.org]
- 14. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neurite Outgrowth Assay [bio-protocol.org]
- 22. Neurite Outgrowth Assay [en.bio-protocol.org]
- 23. sartorius.com [sartorius.com]
- 24. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 25. Human beta Nerve Growth Factor ELISA Kit (ab193760) | Abcam [abcam.com]
- 26. ELISA for Monitoring Nerve Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. raybiotech.com [raybiotech.com]
- 28. Human Nerve growth factor (NGF) Elisa Kit – AFG Scientific [afgsci.com]
Erinacin A-d3 for Studying Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant potential in preclinical models of neurodegenerative diseases. Its primary mechanism of action involves the stimulation of Nerve Growth Factor (NGF) synthesis, which is crucial for the survival, maintenance, and regeneration of neurons. Furthermore, Erinacine A has been shown to mitigate key pathological features of Alzheimer's disease, such as amyloid-beta (Aβ) plaque burden, and modulate inflammatory pathways. To enhance its utility as a research tool and potential therapeutic, the strategic incorporation of deuterium (B1214612) to create Erinacin A-d3 is proposed. Deuteration can improve the pharmacokinetic profile of drug candidates by slowing their metabolism, leading to increased stability and bioavailability. This technical guide provides an in-depth overview of Erinacine A's mechanism of action, summarizes quantitative data from key preclinical studies, details relevant experimental protocols, and introduces the rationale for using Erinacin A-d3 as a novel and powerful tool for studying neurodegenerative disease models.
Introduction: The Promise of Erinacine A and the Deuterium Advantage
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy is the stimulation of neurotrophic factors, such as Nerve Growth Factor (NGF), which support neuronal health.[1][2][3] Erinacine A, a compound isolated from the Lion's Mane mushroom (Hericium erinaceus), has emerged as a potent stimulator of NGF synthesis.[1][2][3][4] Preclinical studies have shown that Erinacine A can cross the blood-brain barrier and exert neuroprotective effects.[5][6][7]
To further enhance the therapeutic and research potential of Erinacine A, the use of its deuterated form, Erinacine A-d3, is proposed. The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect.[8] This modification can lead to a reduced rate of metabolism, thereby increasing the compound's half-life and exposure in biological systems.[9][10][11] Such improvements in pharmacokinetic properties would make Erinacin A-d3 an invaluable tool for more controlled and sustained studies in neurodegenerative disease models, potentially leading to more accurate assessments of its efficacy and mechanism of action.[8][9][10]
Mechanism of Action of Erinacine A
Erinacine A exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the stimulation of NGF synthesis and the modulation of pathways implicated in neurodegeneration.
Stimulation of Nerve Growth Factor (NGF) Synthesis
The hallmark of Erinacine A's activity is its ability to increase the production of NGF.[1][2][3][4] In vitro studies have demonstrated that Erinacine A stimulates NGF secretion in astroglial cells.[3] This is significant as astrocytes are crucial for maintaining a healthy environment for neurons. In vivo studies in rats have confirmed that oral administration of Erinacine A leads to increased levels of NGF in the locus coeruleus and hippocampus, brain regions critical for memory and cognition.[2][12]
Modulation of Amyloid-Beta (Aβ) Pathology
In the context of Alzheimer's disease, Erinacine A has been shown to reduce the burden of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[5][13][14] Studies using APPswe/PS1dE9 transgenic mice, a model for Alzheimer's, have shown that administration of Erinacine A-enriched mycelium significantly decreases Aβ plaque formation in the cerebral cortex.[2][13] This effect is partly attributed to the upregulation of insulin-degrading enzyme (IDE), a key enzyme involved in the clearance of Aβ.[5][13]
Anti-Inflammatory and Pro-Survival Signaling Pathways
Neuroinflammation is a critical component of neurodegenerative diseases. Erinacine A has been shown to possess anti-inflammatory properties by modulating key signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response in microglial cells.[6][9][15] Additionally, Erinacine A can influence pro-survival signaling pathways, such as the Akt pathway, which is involved in promoting cell survival and inhibiting apoptosis.[15]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vivo and in vitro studies on Erinacine A, providing a basis for its efficacy in neurodegenerative disease models.
Table 1: In Vivo Studies of Erinacine A in Animal Models
| Animal Model | Disease Modeled | Dosage | Treatment Duration | Key Quantitative Findings | Reference(s) |
| APPswe/PS1dE9 Mice | Alzheimer's Disease | 300 mg/kg/day (mycelia extract) | 30 days | 38.6% reduction in Aβ plaque burden; 34.8% reduction in plaque number. | [2][13] |
| SAMP8 Mice | Age-Related Cognitive Decline | 108, 215, 431 mg/kg/day (mycelia extract) | 12 weeks | Significant improvement in learning and memory; Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels. | [11][16] |
| Rats | Normal | 8 mg/kg | 5 weeks | Increased NGF levels in the locus coeruleus and hippocampus. | [2] |
| Rats | Ischemic Stroke | 300 mg/kg (mycelium) | 5 days (pre-treatment) | Marked reduction in infarct volumes. | [16] |
| Rats | Parkinson's Disease Model | 300 mg/kg (mycelium powder) | Oral treatment | Increased brain dopamine (B1211576) and tyrosine hydroxylase content. | [16] |
Table 2: In Vitro Studies of Erinacine A
| Cell Line | Model | Erinacine A Concentration | Treatment Duration | Key Quantitative Findings | Reference(s) |
| Mouse astroglial cells | NGF Synthesis | 1.0 mM | Not specified | NGF secretion of 250.1 ± 36.2 pg/ml. | [3] |
| PC12 cells | Neurite Outgrowth | 0.3, 3, 30 μM (in combination with NGF) | 96 hours | Potentiated NGF-induced neurite outgrowth. | [8][17] |
| BV-2 microglial cells | Neuroinflammation (LPS-induced) | 1 µM and 2.5 µM (Erinacine C) | 24 hours | Significant decrease in NF-κB and p-IκBα protein expression. | [3][9] |
| Differentiated N2a cells | Neuroprotection (LPS-treated BV-2 conditioned medium) | Not specified | Not specified | Suppressed phosphorylation of JNK and NF-κB. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed protocols for key experiments cited in Erinacine A research.
Neurite Outgrowth Assay in PC12 Cells
Objective: To assess the ability of Erinacin A to promote neurite outgrowth, often in the presence of a low concentration of NGF.
Protocol:
-
Cell Culture and Plating: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Seed cells onto poly-L-lysine-coated 24-well plates at a density of 8 × 10³ cells/mL.[8]
-
Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 2% horse serum and 1% fetal bovine serum). Treat cells with a low concentration of NGF (e.g., 2 ng/mL) alone or in combination with various concentrations of Erinacin A (e.g., 0.3, 3, 30 μM) or vehicle control (e.g., 0.1% DMSO).[8][17]
-
Imaging and Analysis: Capture images of the cells using an inverted microscope. Quantify neurite outgrowth by measuring the percentage of cells bearing neurites (processes at least twice the length of the cell body) and the average length of the longest neurite per cell using image analysis software.[8]
Aβ Plaque Quantification in APPswe/PS1dE9 Mice
Objective: To quantify the Aβ plaque burden in the brains of transgenic mice following treatment with Erinacin A.
Protocol:
-
Tissue Preparation: Perfuse mice with ice-cold PBS followed by 4% paraformaldehyde.[18][19] Post-fix the brains in 4% paraformaldehyde and then cryoprotect in 30% sucrose. Section the brains coronally at 40 μm using a cryostat.[18]
-
Thioflavin S Staining (for compact plaques):
-
Mount sections onto slides.
-
Stain with a freshly filtered 1% Thioflavin S solution for 8-10 minutes.[2]
-
Differentiate with two changes of 80% ethanol (B145695) for 2 minutes each, followed by two changes of 70% ethanol for 2 minutes each.[2]
-
Rinse with distilled water and mount with a fluorescent mounting medium.
-
-
Immunohistochemistry (for total Aβ plaques):
-
Perform antigen retrieval by incubating sections in 70% formic acid for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).[18]
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification: Acquire images of the cortex and hippocampus using a fluorescence or confocal microscope. Use image analysis software (e.g., ImageJ) to quantify the plaque burden by measuring the percentage of the total area occupied by Thioflavin S-positive or Aβ-immunoreactive plaques.[2][18]
Western Blot Analysis of Signaling Pathways (e.g., NF-κB)
Objective: To determine the effect of Erinacin A on the activation of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cultured cells (e.g., BV-2 microglia) with Erinacin A followed by a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.[6]
Visualizing the Network: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Erinacin A and a typical experimental workflow.
Erinacin A-Mediated Neuroprotective Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion between animals and human [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erianin alleviates cerebral ischemia-reperfusion injury by inhibiting microglial cell polarization and inflammation via the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterizing the Appearance and Growth of Amyloid Plaques in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Erinacine A from Hericium erinaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericium erinaceus, commonly known as Lion's Mane mushroom, has a long history of use in traditional medicine, particularly in Asia. In recent decades, scientific interest has focused on its neuroprotective properties, largely attributed to a class of cyathane diterpenoids known as erinacines. Among these, Erinacine A has emerged as a compound of significant interest due to its potent ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons. This technical guide provides an in-depth overview of the discovery of Erinacine A, detailed methodologies for its isolation and purification from Hericium erinaceus mycelia, and an exploration of the key signaling pathways through which it exerts its neuroprotective effects.
Discovery of Erinacine A
Erinacine A was first reported in 1994 by Kawagishi et al. from the mycelia of Hericium erinaceus.[1] This discovery marked a significant milestone in the study of the mushroom's medicinal properties, identifying a specific compound responsible for the observed stimulation of NGF synthesis. Erinacines are exclusively found in the mycelium of H. erinaceus and not in the fruiting body.[2][3] Subsequent research has identified a range of other erinacines (A-K and P-S), though Erinacine A remains a primary focus of neuroscientific research.[2][3]
Methodologies for Isolation and Purification of Erinacine A
The isolation and purification of Erinacine A from Hericium erinaceus mycelia involve several key stages, from cultivation to chromatographic separation. Various methods have been developed and optimized to enhance the yield and purity of the final compound.
Mycelial Cultivation
The production of Erinacine A begins with the cultivation of Hericium erinaceus mycelia, which can be achieved through either submerged (liquid) or solid-state fermentation.
Experimental Protocol: Submerged Fermentation
-
Strain and Media Preparation: A potent strain of Hericium erinaceus is cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA). The seed culture is then prepared by inoculating a liquid medium containing glucose, peptone, yeast extract, MgSO₄·7H₂O, and KH₂PO₄.
-
Fermentation: The seed culture is transferred to a larger fermentation vessel containing a similar liquid medium. The culture is incubated at a controlled temperature (typically around 25°C) with agitation for a specified period (e.g., 8-12 days) to allow for mycelial growth and Erinacine A production.
Experimental Protocol: Solid-State Fermentation
-
Substrate Preparation: A solid substrate, such as a mixture of corn kernel and other grains, is prepared by adding deionized water and sterilizing at 121°C.
-
Inoculation and Incubation: The sterilized substrate is inoculated with a seed culture of H. erinaceus mycelia.
-
Cultivation: The inoculated substrate is incubated in a controlled environment (e.g., glass jars or a horizontal stirred-tank reactor) at a specific temperature (around 24-25°C) for an extended period (up to 8 weeks) to allow for mycelial colonization and Erinacine A synthesis.
Extraction and Preliminary Purification
Once the mycelia are harvested, the next step is to extract the crude Erinacine A.
Experimental Protocol: Solvent Extraction
-
Drying and Grinding: The harvested mycelia are lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction: The mycelial powder is extracted with a solvent, typically 75-95% ethanol, using methods such as ultrasonication or reflux extraction.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning with a non-polar solvent like ethyl acetate (B1210297) to separate Erinacine A from more polar compounds. The ethyl acetate layer, containing Erinacine A, is collected and dried.
Chromatographic Purification
The crude extract containing Erinacine A requires further purification to achieve high purity. This is typically accomplished using one or a combination of chromatographic techniques.
Experimental Protocol: Silica (B1680970) Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel, which serves as the stationary phase.
-
Sample Loading: The crude Erinacine A extract is dissolved in a small volume of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: A mobile phase, often a gradient of solvents such as n-hexane and ethyl acetate, is passed through the column. Fractions are collected as the solvent polarity is gradually increased.
-
Fraction Analysis: The collected fractions are analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Erinacine A.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system for Erinacine A purification is a mixture of n-hexane, ethyl acetate, methanol (B129727), and water.
-
HSCCC Operation: The HSCCC instrument is filled with the stationary phase. The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column. The mobile phase is then pumped through the rotating column, leading to the separation of compounds based on their partition coefficients.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify and quantify Erinacine A.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for the final purification and quantification of Erinacine A.
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase is typically a mixture of acetonitrile (B52724) and water or methanol and water, run in either isocratic or gradient mode.
-
Detection: Erinacine A is detected using a UV detector, typically at a wavelength of 210 nm or 254 nm.
-
Quantification: The concentration of Erinacine A in a sample is determined by comparing its peak area to that of a known standard.
Quantitative Data on Erinacine A Isolation
The yield and purity of Erinacine A can vary significantly depending on the cultivation and purification methods employed. The following tables summarize quantitative data from various studies.
| Cultivation Method | Strain/Substrate | Erinacine A Yield | Reference |
| Submerged Fermentation | H. erinaceus (Wild Strain HeG) | Up to 358.78 mg/L | [4] |
| Solid-State Fermentation | Corn Kernel | Up to 165.36 mg/g cell dry weight | [5] |
| Purification Method | Starting Material | Purity of Erinacine A | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Fermented Mycelia | >95% | [4] |
| Two-Dimensional Chromatography (Flash + HPLC) | Commercial H. erinaceus product | 97.4% |
Signaling Pathways of Erinacine A
Erinacine A exerts its neuroprotective effects through the modulation of several key signaling pathways, most notably those involved in neurotrophin synthesis and neuronal survival.
Stimulation of Nerve Growth Factor (NGF) Synthesis
A primary mechanism of action for Erinacine A is its ability to stimulate the synthesis of Nerve Growth Factor (NGF). NGF is a neurotrophin that plays a critical role in the survival, differentiation, and maintenance of neurons. Erinacine A has been shown to increase NGF mRNA expression and protein levels in astrocytes. The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[5][6]
Erinacine A stimulates NGF synthesis in astrocytes via the JNK pathway.
Neuroprotection via TrkA/Erk1/2 and PI3K/Akt Signaling Pathways
The NGF secreted in response to Erinacine A, as well as potentially Erinacine A itself, can activate pro-survival signaling pathways in neurons. NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a cascade of intracellular events.[7][8] Two major downstream pathways are the Ras/MAPK (Erk1/2) pathway and the PI3K/Akt pathway.[9] Activation of these pathways ultimately leads to the expression of genes involved in neuronal survival, differentiation, and plasticity.[10][11]
NGF-TrkA signaling activates pro-survival pathways in neurons.
Anti-inflammatory and Antioxidant Pathways
Erinacine A also exhibits anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[12][13][14] Additionally, Erinacine A can activate the Nrf2-mediated antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).[15]
Experimental Workflow for Erinacine A Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation, purification, and analysis of Erinacine A from Hericium erinaceus mycelia.
A generalized workflow for the isolation and analysis of Erinacine A.
Conclusion
Erinacine A, a diterpenoid isolated from the mycelia of Hericium erinaceus, holds significant promise as a therapeutic agent for neurodegenerative diseases. Its discovery has paved the way for extensive research into its neuroprotective mechanisms. The methodologies for its isolation and purification have been progressively refined, enabling the production of high-purity Erinacine A for research and potential clinical applications. A thorough understanding of its multifaceted signaling pathways, including the stimulation of NGF synthesis and the activation of pro-survival and anti-inflammatory cascades, is crucial for the continued development of Erinacine A-based therapeutics. This guide provides a comprehensive technical foundation for researchers and professionals in the field, summarizing key data and protocols to facilitate further investigation into this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Erinacine A increases catecholamine and nerve growth factor content in the central nervous system of rats | Semantic Scholar [semanticscholar.org]
- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | MDPI [mdpi.com]
- 13. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Studies of Erinacin A on Neuronal Cell Lines: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant scientific interest for its neurotrophic and neuroprotective properties. In-vitro studies using various neuronal cell lines have been instrumental in elucidating its mechanisms of action. This technical guide provides a comprehensive overview of these studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. The evidence presented underscores the potential of Erinacine A as a therapeutic agent for neurodegenerative diseases by demonstrating its capacity to stimulate nerve growth factor (NGF) synthesis, promote neurite outgrowth, and protect neurons from inflammatory and oxidative stress-induced damage.[1][2]
Core Bioactivities of Erinacine A in Neuronal Cell Cultures
In-vitro research has established that Erinacine A exerts several key effects on neuronal and glial cells, forming the basis of its therapeutic potential.
1.1 Promotion of Neurite Outgrowth: Erinacine A has been shown to stimulate and potentiate neurite outgrowth, a fundamental process for neuronal development and regeneration. In the widely used PC12 cell line, Erinacine A enhances NGF-induced neuritogenesis.[3][4] This effect is not limited to cell lines; studies on primary cortical and dorsal root ganglion (DRG) neurons have also demonstrated that related compounds like Erinacine S can significantly promote neurite extension.[5][6] This suggests a direct role in fostering neuronal connectivity.
1.2 Neuroprotection against Cellular Insults: A significant body of evidence points to Erinacine A's potent neuroprotective capabilities. It effectively shields neuronal cells from a variety of stressors, including:
-
Neurotoxin-Induced Damage: Erinacine A ameliorates the toxic effects of compounds like 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease pathology, by activating cell survival pathways.[1][7]
-
Inflammatory Damage: It protects dopaminergic neurons from inflammatory factors released by lipopolysaccharide (LPS)-activated microglial cells.[8][9]
-
Oxidative and Endoplasmic Reticulum (ER) Stress: The compound mitigates neuronal cell death by scavenging free radicals associated with ER stress and upregulating the cellular antioxidant response.[3][7]
-
NGF Deprivation: In differentiated PC12 cells, Erinacine A protects against apoptosis induced by the withdrawal of NGF, indicating it can support neuronal survival even when essential growth factors are limited.[4][10]
1.3 Anti-Neuroinflammatory Effects: Neuroinflammation, primarily mediated by glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Erinacine A has been shown to modulate the activity of these cells. In in-vitro models, it prevents the activation of glial cells by inflammatory stimuli such as LPS.[8][9] Specifically, it inhibits the expression and production of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[7][8]
Quantitative Data Summary
The following tables summarize the quantitative results from key in-vitro studies, providing a comparative overview of Erinacine A's efficacy across different models and assays.
Table 1: Effects of Erinacine A on Neurite Outgrowth in PC12 Cells
| Erinacine A Conc. (µM) | NGF Concentration | Outcome | Key Protein Upregulation | Reference |
|---|---|---|---|---|
| 0.3, 3, 30 | 2 ng/mL | Potentiated NGF-induced neurite outgrowth and increased neurite length. | p-TrkA, p-Erk1/2, MAP2, β3-tubulin | [4][11] |
| Not specified | Present | Promoted neurite outgrowth by activating TrkA and Erk1/2. | Tyrosine kinase A, Erk1/2 |[3] |
Table 2: Neuroprotective Effects of Erinacine A
| Cell Line | Stressor / Toxin | Erinacine A Conc. | Key Protective Outcome | Reference |
|---|---|---|---|---|
| Differentiated N2a | Conditioned medium from LPS-treated BV-2 cells | 10 µM | Significantly increased cell viability and tyrosine hydroxylase (TH) expression. | [8][9] |
| N2a | MPP+ | Not specified | Prevented neuronal cell death and degeneration of dopaminergic neurons. | [7] |
| PC12 | NGF deprivation | 3, 30 µM | Protected neuronally-differentiated cells against apoptosis. | [4][11] |
| Primary cortical glia-neuron co-cultures | Oxygen-glucose deprivation | Not specified | Improved neuronal and astrocyte survival. |[7] |
Table 3: Anti-inflammatory Effects of Erinacine A
| Cell Line | Inflammatory Stimulus | Erinacine A Conc. | Key Anti-inflammatory Effect | Reference |
|---|---|---|---|---|
| BV-2 Microglia | LPS + IFN-γ | 5, 10, 20 µM | Prevented iNOS expression and NO production. | [8] |
| CTX TNA2 Astrocytes | LPS | Not specified | Prevented TNF-α expression. | [8] |
| BV-2 Microglia & CTX TNA2 Astrocytes | LPS | Not specified | Selectively modulated the expression of proinflammatory genes. |[8][12] |
Key Signaling Pathways Modulated by Erinacine A
Erinacine A's diverse biological effects are mediated through its interaction with several critical intracellular signaling pathways.
3.1 Pro-Survival and Neurite Outgrowth Pathways Erinacine A stimulates neuronal survival and differentiation primarily by modulating neurotrophin-related signaling cascades. A key mechanism is the potentiation of the Nerve Growth Factor (NGF) pathway. It enhances the NGF-induced phosphorylation of the TrkA receptor, which in turn activates downstream effectors like the Ras/MAPK/Erk1/2 and PI3K/Akt pathways.[3][4][13] The activation of Erk1/2 is essential for neurite outgrowth, while the Akt pathway is a central regulator of cell survival, inhibiting apoptotic processes.[1][11]
3.2 Antioxidant Response Pathway (Nrf2/ARE) Erinacine A combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like Erinacine A, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of protective enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase 1 (SOD1).[3][15] This enhances the cell's capacity to neutralize damaging reactive oxygen species (ROS).
References
- 1. mdpi.com [mdpi.com]
- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation | MDPI [mdpi.com]
The Pharmacological Profile of (-)-Erinacin A and its Deuterated Analog: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Erinacin A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant potential as a neurotrophic and neuroprotective agent. Its primary mechanism of action involves the stimulation of Nerve Growth Factor (NGF) synthesis, a critical component for neuronal survival and differentiation. Preclinical studies have highlighted its therapeutic promise in models of neurodegenerative diseases and nerve injury. This technical guide provides a comprehensive overview of the pharmacological profile of (-)-Erinacin A, including its pharmacokinetics and mechanism of action. Furthermore, this document explores the prospective development of a deuterated analog of (-)-Erinacin A, a strategy aimed at enhancing its metabolic stability and pharmacokinetic properties through the kinetic isotope effect. Detailed experimental protocols for key assays and visualizations of pertinent signaling pathways are provided to facilitate further research and development in this area.
Introduction
The increasing prevalence of neurodegenerative disorders worldwide necessitates the discovery and development of novel therapeutic agents capable of slowing or reversing disease progression. Natural products have historically been a rich source of bioactive compounds with unique pharmacological activities. (-)-Erinacin A, a small molecule that can cross the blood-brain barrier, has emerged as a compelling candidate due to its potent stimulation of NGF biosynthesis.[1][2] This whitepaper will delve into the known pharmacological characteristics of (-)-Erinacin A and present a forward-looking perspective on the potential advantages of its deuterated form. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms at key metabolic sites, can significantly improve a drug's pharmacokinetic profile by slowing its metabolism, thereby potentially leading to enhanced efficacy and a more favorable dosing regimen.[3][4][5]
Pharmacological Profile of (-)-Erinacin A
(-)-Erinacin A exhibits a range of biological activities centered on the nervous system. Its most well-documented effect is the stimulation of NGF synthesis in astrocytes.[6][7] This leads to a cascade of downstream effects beneficial for neuronal health.
Mechanism of Action
(-)-Erinacin A is a potent stimulator of NGF synthesis.[8] Oral administration of (-)-Erinacin A has been shown to significantly increase NGF levels in the locus coeruleus and hippocampus of rats.[6] The proposed mechanism involves the upregulation of NGF gene expression in astrocytes. The increased NGF then acts on neuronal cells, promoting their survival, differentiation, and neurite outgrowth.
Beyond NGF stimulation, (-)-Erinacin A has been reported to modulate several key signaling pathways involved in neuroprotection and anti-inflammation. These include the BDNF/PI3K/Akt/GSK-3β pathway, which is crucial for neuronal survival and synaptic plasticity, and the inhibition of the pro-inflammatory NF-κB signaling pathway.[9]
Pharmacokinetic Properties
Pharmacokinetic studies of (-)-Erinacin A have been conducted in rodents and pigs, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of (-)-Erinacin A in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |
| Cmax | 1.40 ± 1.14 µg/mL | 4.53 ± 3.42 µg/mL | [10] |
| Tmax | 360.00 ± 131.45 min | - | [10] |
| AUC (0-t) | 457.26 ± 330.50 minµg/mL | 187.50 ± 105.29 minµg/mL | [10] |
| t1/2 | 491.22 ± 111.70 min | 4.37 ± 4.55 min | [10] |
| Absolute Bioavailability | 24.39% | - | [10] |
Table 2: Pharmacokinetic Parameters of (-)-Erinacin A in a Landrace Pig
| Parameter | Intravenous Administration (5 mg/kg) | Reference |
| AUC (0-∞) | 43.60 ± 0.06 mg·min/L | [11] |
| Clearance (CL) | 0.11 ± 0.00 L/min·kg | [11] |
| Volume of Distribution (Vd) | 4.24 ± 0.00 L/kg | [11] |
| Terminal Half-life (t1/2β) | 20.85 ± 0.03 min | [11] |
Studies have confirmed that (-)-Erinacin A can cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[2]
Deuterated (-)-Erinacin A: A Prospective Analog
While (-)-Erinacin A shows considerable promise, its relatively rapid metabolism, as indicated by its short half-life in some studies, could limit its therapeutic efficacy. The development of a deuterated analog of (-)-Erinacin A presents a rational strategy to address this limitation.
The Rationale for Deuteration: The Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[4][5] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[4] Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-determining step.[5] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be significantly reduced.[3][5]
A successful deuteration strategy could lead to:
-
Increased half-life and exposure (AUC): A slower rate of metabolism would result in the drug remaining in the body for a longer period.
-
Reduced formation of metabolites: This could potentially decrease the risk of metabolite-associated toxicity.
-
Improved therapeutic profile: Enhanced exposure may lead to greater efficacy and potentially a lower or less frequent dosing regimen.
Proposed Development Workflow for Deuterated (-)-Erinacin A
The development of a deuterated analog of (-)-Erinacin A would involve a systematic approach:
Experimental Protocols
Quantification of (-)-Erinacin A by LC-MS/MS
This protocol is suitable for the quantification of (-)-Erinacin A in plasma or tissue homogenates.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for (-)-Erinacin A: m/z 433.3 → 301.2.
-
Internal Standard: A suitable internal standard, such as 2,4,5-TMBA, should be used.
-
-
Sample Preparation:
-
To 160 µL of plasma or tissue homogenate, add 40 µL of (-)-Erinacin A working solution and 200 µL of internal standard solution.
-
Add 800 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 9,600 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile for LC-MS/MS analysis.[10]
-
In Vivo Neuroprotection Study in a Traumatic Optic Neuropathy Model
This protocol describes an in vivo model to assess the neuroprotective effects of (-)-Erinacin A.
-
Animal Model: Adult male Wistar rats.
-
Induction of Injury: The optic nerve is crushed using a standardized method.
-
Treatment Groups:
-
Sham-operated control group.
-
Vehicle-treated group (e.g., phosphate-buffered saline).
-
(-)-Erinacin A treated group(s) (e.g., 2.64 mg/kg and 5.28 mg/kg, administered orally).
-
-
Treatment Protocol: Animals are treated daily for 14 days post-injury.
-
Outcome Measures:
-
Visual Function: Assessed by flash visual-evoked potentials (fVEP).
-
Retinal Ganglion Cell (RGC) Density: Determined by retrograde Fluoro-Gold labeling.
-
RGC Apoptosis: Measured using a TUNEL assay.
-
Biochemical Markers: Levels of inflammatory and oxidative stress markers in retinal tissue are quantified by Western blot or ELISA.[1][12]
-
Signaling Pathways
Conclusion
(-)-Erinacin A stands out as a promising natural product with significant neurotrophic and neuroprotective properties, primarily driven by its ability to stimulate NGF synthesis. Its capacity to cross the blood-brain barrier further enhances its therapeutic potential for a range of neurological disorders. While the existing pharmacokinetic data provides a solid foundation, the development of a deuterated analog of (-)-Erinacin A offers a compelling strategy to optimize its metabolic stability and potentially enhance its clinical utility. The detailed experimental protocols and pathway diagrams presented in this whitepaper are intended to serve as a valuable resource for the scientific community to advance the research and development of (-)-Erinacin A and its derivatives. Further investigation into its precise molecular targets and the clinical validation of its efficacy are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cebrofit.com.ua [cebrofit.com.ua]
- 7. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Erinacin A: A Potent Stimulator of Nerve Growth Factor Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Erinacine A, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its potent neurotrophic activities. Notably, it is recognized as a powerful stimulator of Nerve Growth Factor (NGF) synthesis. NGF is a crucial neurotrophin essential for the survival, development, and function of neurons in both the central and peripheral nervous systems. The ability of Erinacin A, a small molecule capable of crossing the blood-brain barrier, to upregulate NGF presents a promising therapeutic avenue for neurodegenerative diseases such as Alzheimer's, Parkinson's, and other conditions characterized by neuronal loss and dysfunction.[1][2] This technical guide provides an in-depth overview of the role of Erinacin A in stimulating NGF synthesis, including quantitative data, detailed experimental methodologies, and a depiction of the underlying signaling pathways.
Quantitative Data on NGF Synthesis Induction
The efficacy of various erinacines in stimulating NGF secretion has been quantified in several studies. The following tables summarize the key findings from both in vitro and in vivo experiments.
Table 1: In Vitro NGF Secretion in Mouse Astroglial Cells
| Compound | Concentration | Mean NGF Secreted (pg/mL) ± SD |
| Erinacine A | 1.0 mM | 250.1 ± 36.2 |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 |
| Erinacine E | 5.0 mM | 105 ± 5.2 |
| Erinacine F | 5.0 mM | 175 ± 5.2 |
| Epinephrine (Positive Control) | - | 69.2 ± 17.2 |
Data sourced from a bioassay using mouse astroglial cells.[1][2]
Table 2: In Vivo NGF Content in Rat Brain Regions
| Treatment | Brain Region | Key Finding |
| Erinacine A | Locus Coeruleus | Significantly higher NGF content compared to control group at 5 weeks of age. |
| Erinacine A | Hippocampus | Significantly higher NGF content compared to control group at 5 weeks of age. |
| Erinacine A | Cerebral Cortex | No significant increase in NGF content observed. |
Data from a study involving oral administration of Erinacine A to rats.[1][2]
Signaling Pathways in Erinacin A-Induced NGF Synthesis
While the complete mechanism is still under investigation, several key signaling pathways have been identified to play a role in how Erinacine A stimulates NGF synthesis. Evidence suggests a complex interplay involving mitogen-activated protein kinases (MAPKs) and other signaling cascades.
A primary pathway implicated is the c-Jun N-terminal kinase (JNK) pathway. It is proposed that Erinacin A activates JNK, which in turn phosphorylates the transcription factor c-Jun. This activation, along with the increased expression of c-fos, leads to the formation of the AP-1 transcription factor complex, which then binds to the promoter region of the NGF gene, initiating its transcription.[3]
Additionally, pathways involving p38 MAPK and the transcription factor NF-κB are also suggested to be involved, potentially in response to cellular stress signals that can be modulated by Erinacin A. Some studies also point towards the modulation of the BDNF/PI3K/Akt/GSK-3β signaling pathway, which is crucial for neuronal survival and plasticity, although its direct link to NGF synthesis by Erinacin A requires further elucidation.[4][5][6]
Caption: Proposed signaling pathway for Erinacin A-induced NGF synthesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of Erinacin A's effect on NGF synthesis. These are representative protocols and may require optimization for specific experimental conditions.
Primary Mouse Astrocyte Culture and Treatment
This protocol is adapted for the in vitro assessment of NGF-inducing compounds.
-
Materials:
-
Postnatal day 1-3 mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-L-lysine
-
Erinacin A (or other test compounds)
-
T-75 culture flasks and multi-well plates
-
-
Procedure:
-
Euthanize mouse pups in accordance with approved animal care protocols.
-
Aseptically dissect cerebral cortices and remove the meninges.
-
Mince the cortical tissue and incubate with Trypsin-EDTA at 37°C to dissociate the cells.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Triturate the cell suspension to obtain single cells and centrifuge.
-
Resuspend the cell pellet in culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) and plate onto Poly-L-lysine coated T-75 flasks.
-
Culture the cells at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
-
After 7-10 days, once a confluent monolayer of astrocytes has formed, purify the culture by shaking to remove microglia and oligodendrocyte precursor cells.
-
Re-plate the purified astrocytes into multi-well plates for experiments.
-
Treat the astrocytes with desired concentrations of Erinacin A dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant for NGF quantification.
-
Quantification of NGF by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure NGF concentration in cell culture supernatants.
-
Materials:
-
NGF ELISA kit (containing capture antibody, detection antibody, standard NGF, and substrate)
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with NGF capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add NGF standards and collected cell culture supernatant samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate NGF concentration in samples by comparing their absorbance to the standard curve.
-
Western Blot for JNK Pathway Activation
This protocol is for assessing the phosphorylation of JNK as an indicator of pathway activation.
-
Materials:
-
Treated astrocyte cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated astrocytes with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total JNK to normalize the data.
-
Caption: General experimental workflow for studying Erinacin A's effect on NGF.
Conclusion
Erinacin A stands out as a promising natural compound for the stimulation of NGF synthesis. The quantitative data from both in vitro and in vivo studies robustly support its efficacy. While the precise molecular mechanisms are still being fully uncovered, the involvement of the JNK signaling pathway appears to be a key element. The experimental protocols provided in this guide offer a framework for researchers to further investigate the neurotrophic potential of Erinacin A and other related compounds. Continued research in this area is crucial for the development of novel therapeutics for a range of debilitating neurodegenerative disorders.
References
- 1. Primary astrocyte culture [protocols.io]
- 2. Isolation and Culture of Mouse Cortical Astrocytes [protocols.io]
- 3. ELISA Protocol [protocols.io]
- 4. Isolation and culturing of primary mouse cortical astrocytes. [bio-protocol.org]
- 5. Rat NGF ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 6. cloud-clone.com [cloud-clone.com]
Preclinical Advancement of Erinacin A for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Erinacin A, a key active compound from the mycelium of Hericium erinaceus, for the treatment of Alzheimer's disease (AD). This document synthesizes quantitative data from pivotal studies, details key experimental methodologies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Executive Summary
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Preclinical studies have identified Erinacin A as a promising therapeutic agent. Erinacin A-enriched Hericium erinaceus mycelium (EAHEM) has been shown to ameliorate AD-related pathologies in animal models by reducing Aβ plaque burden, enhancing neurogenesis, and modulating key signaling pathways involved in neuronal survival and inflammation.[1][2][3] This guide serves as a core resource for researchers advancing the development of Erinacin A-based therapeutics for AD.
Quantitative Data Summary
The neuroprotective effects of EAHEM have been quantified in various preclinical models of AD, primarily utilizing APPswe/PS1dE9 transgenic mice and senescence-accelerated mouse prone 8 (SAMP8) mice. The data consistently demonstrates a dose-dependent improvement in both pathological markers and cognitive function.
Table 1: Efficacy of EAHEM in APPswe/PS1dE9 Transgenic Mice
| Treatment Group | Dosage | Duration | Key Findings | Reference |
| EAHEM | 300 mg/kg/day | 30 days | - 38.6% reduction in Aβ plaque burden- 34.8% reduction in Aβ plaque number- Increased ratio of Nerve Growth Factor (NGF) to its precursor (proNGF)- Elevated levels of Insulin-Degrading Enzyme (IDE) | [1][3] |
| EAHEM Ethanol (B145695) Extract | 300 mg/kg/day | 30 days | - 55.8% reduction in Aβ plaque burden- 43.5% reduction in Aβ plaque number | [1] |
Table 2: Efficacy of EAHEM in SAMP8 Mice
| Treatment Group | Dosage | Duration | Key Findings | Reference |
| EAHEM (Low Dose) | 108 mg/kg/day | 12 weeks | - Significant improvement in learning and memory (passive and active avoidance tests)- Significant decrease in iNOS, TBARS, and 8-OHdG levels | [4][5][6] |
| EAHEM (Medium Dose) | 215 mg/kg/day | 12 weeks | - 21.1% reduction in Aβ plaque number- Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels | [4] |
| EAHEM (High Dose) | 431 mg/kg/day | 12 weeks | - 24% reduction in Aβ plaque number- Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels | [4] |
Key Experimental Protocols
This section details the methodologies for the central experiments cited in the preclinical evaluation of Erinacin A for Alzheimer's disease.
Animal Models and Administration
-
APPswe/PS1dE9 Transgenic Mice: These mice express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutations and a human presenilin 1 (PS1) with a deletion of exon 9, leading to the age-dependent development of Aβ plaques.[1]
-
SAMP8 Mice: These mice are a model of accelerated senescence and exhibit age-related learning and memory deficits, making them suitable for studying age-related cognitive decline.[4][5]
-
Administration: EAHEM is typically administered via oral gavage. The mycelium is lyophilized, powdered, and suspended in distilled water for administration.[1]
Behavioral Testing
-
Passive Avoidance Test: This test assesses learning and memory. Mice are placed in a two-chambered box with one dark and one lit compartment. An aversive stimulus (e.g., foot shock) is delivered in the dark compartment. The latency to enter the dark compartment is measured 24 and 48 hours later. Longer latencies indicate improved memory.[4][5]
-
Active Shuttle Avoidance Test: This test also evaluates learning and memory. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a foot shock). The mouse must move to the other side of the shuttle box to avoid the shock. The number of successful avoidances is recorded.[4][5]
-
Nesting Test: This test assesses activities of daily living. Mice are provided with nesting material, and the quality of the nest built overnight is scored on a 1-5 scale. Higher scores indicate better nest-building ability, which can be impaired in AD models.[1]
Histological Analysis of Amyloid Plaques
-
Thioflavin S Staining: This fluorescent stain binds to the β-sheet structure of amyloid fibrils, allowing for the visualization and quantification of dense-core plaques.[7][8][9]
-
Mount brain sections on slides.
-
Hydrate sections through a series of ethanol washes.
-
Incubate in 1% Thioflavin S solution for 8-10 minutes.
-
Differentiate in 80% ethanol.
-
Wash with distilled water.
-
Coverslip with a mounting medium.
-
Visualize under a fluorescence microscope.
-
Western Blot Analysis
This technique is used to quantify the levels of specific proteins in brain tissue homogenates.[10][11][12][13][14]
-
Protein Extraction: Homogenize brain tissue (cortex and hippocampus) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block non-specific binding sites with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., NGF, proNGF, IDE, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Analyze band intensity using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
Erinacin A exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
NGF/TrkA Signaling Pathway
Erinacin A is known to stimulate the synthesis of Nerve Growth Factor (NGF).[15][16] NGF then binds to its receptor, TrkA, initiating a signaling cascade that promotes neuronal survival, growth, and differentiation. This pathway is crucial for the health of cholinergic neurons, which are severely affected in Alzheimer's disease.
Caption: Erinacin A stimulates NGF synthesis, leading to the activation of the PI3K/Akt pathway via the TrkA receptor, ultimately promoting neuronal survival and growth.
Anti-Inflammatory Pathway via NF-κB Inhibition
Neuroinflammation, mediated by activated glial cells, is a key component of Alzheimer's pathology. Erinacin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][17]
Caption: Erinacin A inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes in response to inflammatory stimuli like LPS.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for assessing the efficacy of Erinacin A in an Alzheimer's disease mouse model.
Caption: A standard experimental workflow for the preclinical assessment of Erinacin A in an Alzheimer's disease mouse model.
Conclusion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of Erinacin A for Alzheimer's disease. Its multifaceted mechanism of action, encompassing neurotrophic support, anti-inflammatory effects, and reduction of amyloid pathology, makes it a compelling candidate for further development. Future research should focus on optimizing dosing regimens, exploring synergistic effects with other compounds, and ultimately translating these promising preclinical findings into well-controlled clinical trials to ascertain its safety and efficacy in human patients.
References
- 1. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer's disease-related pathologies in APPswe/PS1dE9 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice [mdpi.com]
- 5. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice | Semantic Scholar [semanticscholar.org]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin S Amyloid Plaque Staining [bio-protocol.org]
- 10. Western blot in homogenised mouse brain samples [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 14. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Effects of (-)-Erinacin A on Amyloid-Beta Plaque Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal loss.[1] Current therapeutic strategies have shown limited efficacy, creating an urgent need for novel neuroprotective agents.[2] (-)-Erinacin A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising candidate.[3][4][5] Preclinical and pilot clinical studies suggest that (-)-Erinacin A and erinacin A-enriched mycelia can mitigate AD-related pathologies by reducing Aβ plaque burden, modulating neuroinflammation, and promoting neurogenesis.[1][6] This technical guide provides a comprehensive overview of the current research on (-)-Erinacin A's effect on amyloid-beta plaque formation, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Targeting Amyloid-Beta Pathogenesis
The accumulation of Aβ is a central event in AD pathogenesis, resulting from an imbalance between its production and clearance.[1] Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[7][8] Research indicates that (-)-Erinacin A does not primarily inhibit Aβ production but rather enhances its clearance and counteracts its downstream pathological effects, including neuroinflammation and reduced neurogenesis.
Enhancement of Aβ Clearance
A primary mechanism by which (-)-Erinacin A reduces Aβ plaque load is by upregulating the expression and activity of Insulin-Degrading Enzyme (IDE).[1][9][10] IDE is a major protease responsible for the degradation of monomeric Aβ peptides in the brain.[11] In APPswe/PS1dE9 (APP/PS1) transgenic mice, oral administration of erinacine A-enriched Hericium erinaceus mycelia (HE-My) significantly elevated IDE levels in the cerebral cortex.[1] This enhanced proteolytic degradation is believed to reduce the concentration of soluble Aβ, thereby preventing its aggregation into plaques.[1][11]
Modulation of Neuroinflammation
Amyloid plaques are associated with a chronic inflammatory response characterized by the activation of microglia and astrocytes surrounding the deposits.[1] While initially a protective response, sustained glial activation contributes to neurotoxicity. Studies have shown that treatment with erinacine A-enriched mycelia significantly diminishes the number of plaque-associated activated microglia (Iba-1 positive) and reactive astrocytes (GFAP positive) in the cortex and hippocampus of APP/PS1 mice.[1][6] This anti-inflammatory effect may be mediated by the reduction of pro-inflammatory signaling pathways, such as NF-κB.[9]
Promotion of Neurotrophic and Neurogenic Pathways
Beyond its direct effects on Aβ, (-)-Erinacin A exhibits potent neurotrophic properties. It is known to stimulate the synthesis of Nerve Growth Factor (NGF), a critical factor for neuronal survival, development, and function.[3][6][10] Erinacine A has been shown to increase the ratio of mature NGF to its precursor, proNGF, and to promote hippocampal neurogenesis in APP/PS1 mice.[1][6] This stimulation of neurogenesis may help repair or compensate for neuronal damage inflicted by Aβ toxicity. The underlying signaling cascades involve the activation of MEK/ERK and PI3K-Akt pathways.[6]
References
- 1. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hericium erinaceus: A possible future therapeutic treatment for the prevention and delayed progression of Alzheimer's disease? - A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural compounds that modulate BACE1-processing of amyloid-beta precursor protein in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Erinacin A: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine A, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant scientific interest for its potent neuroprotective properties. Emerging evidence strongly suggests that a primary mechanism underpinning these effects is its significant antioxidant activity. This technical guide provides an in-depth exploration of the antioxidant properties of Erinacine A, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and the development of novel therapeutics for oxidative stress-related pathologies.
Mechanism of Action: A Multi-faceted Antioxidant Response
Erinacine A combats oxidative stress through a combination of direct and indirect antioxidant mechanisms. Primarily, it is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2][3]
Upon activation by Erinacine A, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulated expression of a suite of protective enzymes, including:
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.
-
Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4]
In addition to upregulating endogenous antioxidant defenses, Erinacine A has been shown to directly scavenge free radicals and reduce the production of reactive oxygen species (ROS).[2] It also mitigates lipid peroxidation, a key process in cell membrane damage induced by oxidative stress. Furthermore, Erinacine A exhibits anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB, which are often intertwined with oxidative stress.[5]
Figure 1: Erinacin A's primary antioxidant signaling pathway.
Quantitative Data on Antioxidant Activity
The majority of available quantitative data on the antioxidant properties of Erinacine A comes from studies on Hericium erinaceus mycelium extracts enriched with Erinacine A. It is important to note that while Erinacine A is a major bioactive component, the presence of other compounds, such as polyphenols and flavonoids, may contribute to the overall antioxidant capacity of these extracts.[1]
Table 1: Free Radical Scavenging and Antioxidant Capacity
| Assay | Sample Type | Erinacine A Content | Result | Reference(s) |
| DPPH Radical Scavenging | 80% Ethanolic Extract of H. erinaceus Mycelium | ~4 mg/kg of extract | IC₅₀: 92.4 µg/mL | [1] |
| DPPH Radical Scavenging | Optimized 80% Ethanolic Extract of H. erinaceus Mycelium | Not specified, but identified as a main compound | IC₅₀: 87.2 µg/mL | [1] |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the DPPH radicals.
Table 2: Effects on Endogenous Antioxidant Enzymes and Lipid Peroxidation
| Model System | Treatment | Key Quantitative Findings | Reference(s) |
| Senescence Accelerated Mouse Prone 8 (SAMP8) Mice | Erinacine A-enriched H. erinaceus mycelia | Dose-dependent decrease in thiobarbituric acid-reactive substances (TBARS) levels. Dose-dependent induction of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activities. | [6] |
| MPTP-induced Parkinson's Disease Mouse Model | Erinacine A-enriched H. erinaceus mycelium | Reduced levels of glutathione, nitrotyrosine, and 4-hydroxy-2-nonenal (4-HNE). | [7] |
| Traumatic Optic Neuropathy Rat Model | Pure Erinacine A (2.64 mg/kg and 5.28 mg/kg) | Increased protein levels of Nrf2, HO-1, and SOD1 in retinal samples. | [4][5] |
| SK-N-SH-MJD78 Cells (Spinocerebellar Ataxia Type 3 Model) | Erinacine A-enriched H. erinaceus mycelium ethanol (B145695) extract | Increased activities of GPx, CAT, and SODs. Amplified Nrf2 transcriptional activity. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the antioxidant properties of Erinacine A.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 mM solution of DPPH in methanol (B129727).
-
Prepare a series of dilutions of the Erinacine A sample (or extract) in methanol.
-
L-ascorbic acid is typically used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, mix 2 mL of the sample dilutions with 2 mL of Tris-HCl buffer.
-
Add 260 µL of the 0.2 mM DPPH radical solution to the mixture.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.[1]
-
Figure 2: Workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Enzyme Activity Assays
These assays quantify the activity of key antioxidant enzymes in cell or tissue lysates after treatment with Erinacine A.
a) Superoxide Dismutase (SOD) Activity Assay
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., neuronal cell lines) and treat with various concentrations of Erinacine A for a specified duration.
-
Harvest the cells and prepare cell lysates by sonication or using a lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Procedure (Xanthine Oxidase Method):
-
This method is often performed using commercially available kits.
-
The assay principle is based on the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.
-
In a 96-well plate, add the cell lysate, the tetrazolium salt solution, and the xanthine solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Calculation:
-
The SOD activity is calculated as the percentage of inhibition of the rate of tetrazolium salt reduction. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of reduction by 50%.
-
b) Catalase (CAT) Activity Assay
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the SOD assay.
-
-
Assay Procedure:
-
The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Add the cell lysate to a solution of H₂O₂ in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Monitor the decrease in absorbance of H₂O₂ at 240 nm over time using a spectrophotometer.
-
-
Calculation:
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.
-
c) Glutathione Peroxidase (GPx) Activity Assay
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the SOD assay.
-
-
Assay Procedure (Coupled Assay with Glutathione Reductase):
-
This is an indirect assay that measures the oxidation of NADPH to NADP⁺, which is coupled to the recycling of oxidized glutathione (GSSG) back to reduced glutathione (GSH) by glutathione reductase.
-
In a cuvette or 96-well plate, mix the cell lysate with a reaction mixture containing GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a peroxide substrate (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
-
Calculation:
-
GPx activity is calculated from the rate of NADPH disappearance and is expressed as units per milligram of protein.
-
Western Blot Analysis for Nrf2 Activation
This technique is used to quantify the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.
Methodology:
-
Cell Treatment and Fractionation:
-
Treat cells with Erinacine A for various time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving differential centrifugation with hypotonic and hypertonic buffers.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 15-30 µg) from each fraction on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1 or PARP) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., GAPDH or β-actin).
-
Calculate the fold change in nuclear Nrf2 levels in Erinacine A-treated cells compared to untreated controls.[8]
-
Figure 3: Workflow for Western blot analysis of Nrf2 nuclear translocation.
Conclusion
Erinacine A demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway and the subsequent upregulation of endogenous antioxidant enzymes. While quantitative data for pure Erinacine A is still emerging, studies on Erinacine A-enriched extracts of Hericium erinaceus mycelium provide compelling evidence for its ability to mitigate oxidative stress both in vitro and in vivo. The experimental protocols detailed in this guide offer a framework for the continued investigation of Erinacine A's antioxidant potential. Further research focusing on the direct antioxidant activities of the isolated compound will be crucial for its development as a potential therapeutic agent for a range of oxidative stress-related diseases.
References
- 1. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Erinacin A in Biological Matrices using a Validated LC-MS/MS Method with (-)-Erinacin A-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Erinacin A, a key bioactive compound isolated from the mycelium of Hericium erinaceus, has demonstrated significant neuroprotective properties, making it a compound of interest in drug development for neurodegenerative diseases. This application note provides a detailed protocol for the sensitive and specific quantification of Erinacin A in biological matrices, such as plasma and brain tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (-)-Erinacin A-d3, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, and metabolic studies of Erinacin A.
Introduction
Erinacin A is a cyathane diterpenoid that has been shown to stimulate nerve growth factor (NGF) synthesis, offering potential therapeutic benefits for neurodegenerative disorders. To advance the preclinical and clinical development of Erinacin A, a robust and validated bioanalytical method is essential for accurately determining its concentration in biological samples. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a deuterated internal standard, this compound, is the gold standard for quantitative LC-MS/MS assays as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.
Experimental Protocols
Materials and Reagents
-
Erinacin A reference standard (≥95% purity)
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Blank biological matrix (e.g., rat plasma, brain tissue homogenate)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Erinacin A and this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the Erinacin A stock solution with 50% acetonitrile to prepare working standard solutions for the calibration curve (e.g., 5, 10, 20, 50, 100, 200, and 500 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the Erinacin A working standard solutions and the IS working solution into the blank biological matrix to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation from Biological Matrices
This protocol describes a protein precipitation method for the extraction of Erinacin A.
-
To a 100 µL aliquot of the biological sample (plasma, cerebrospinal fluid, or brain homogenate), add 20 µL of the this compound internal standard working solution (50 ng/mL).[1]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,523 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be adapted to available instrumentation.
| Parameter | Specification |
| LC System | Agilent 1100 series HPLC system or equivalent[2][3] |
| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm) or equivalent[2][3] |
| Column Temperature | 22-25°C[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 70-100% B; 5-8 min, 100% B; 8-8.1 min, 100-70% B; 8.1-11 min, 70% B[3] |
| Flow Rate | 0.35 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Mass Spectrometer | API 3000 triple quadrupole mass spectrometer or equivalent[2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Source Temperature | 275-350°C[2][3] |
| MRM Transitions | Erinacin A: 433.2 → 301.2[2] This compound: 436.2 → 304.2 (projected) |
| Dwell Time | 200 ms[2] |
Data Presentation
The following tables summarize pharmacokinetic parameters of Erinacin A from preclinical studies in rats and pigs.
Table 1: Pharmacokinetic Parameters of Erinacin A in Rat Plasma [3]
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (min) | 360.00 ± 131.45 | - |
| Cmax (µg/mL) | 1.40 ± 1.14 | - |
| T1/2 (min) | 491.22 ± 111.70 | - |
| AUC0-t (µg·min/mL) | - | - |
| AUC0-∞ (µg·min/mL) | - | - |
| Absolute Bioavailability (%) | 24.39 | - |
Data are presented as mean ± SD (n=6). Tmax: time to reach maximum concentration; Cmax: maximum plasma concentration; T1/2: half-life; AUC: area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of Erinacin A in Pig Plasma (Intravenous Administration, 5 mg/kg) [2]
| Parameter | Value |
| AUC0-60 (mg·min/L) | 38.02 ± 0.03 |
| AUC0-∞ (mg·min/L) | 43.60 ± 0.06 |
| Clearance (CL) (L/min·kg) | 0.11 ± 0.00 |
| Volume of Distribution (Vd) (L/kg) | 4.24 ± 0.00 |
| Terminal Half-life (T1/2β) (min) | 20.85 ± 0.03 |
Data are presented as mean ± SD.
Table 3: Erinacin A Concentration in Pig Cerebrospinal Fluid (CSF) and Brain Tissue [2]
| Matrix | Time Point (min) | Concentration (µg/L) |
| CSF | 15 | Detected |
| CSF | 30 | 5.26 ± 0.58 |
| Brain Tissue | - | 77.45 ± 0.58 |
Data are presented as mean ± SD.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Erinacin A.
Erinacin A-Induced Apoptosis Signaling Pathway
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: A Validated HPLC Method for the Quantification of Erinacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin A, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant scientific interest for its potent neuroprotective properties. It is a strong stimulator of Nerve Growth Factor (NGF) synthesis, a crucial component for the survival and regeneration of neurons.[1][2] This bioactivity positions Erinacin A as a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Accurate and reliable quantification of Erinacin A in raw materials, extracts, and final products is paramount for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of Erinacin A, including sample preparation, chromatographic conditions, and a summary of method validation parameters.
Chemical Properties of Erinacin A
A thorough understanding of the analyte's chemical properties is fundamental for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₆ | [5][6] |
| Molecular Weight | 432.55 g/mol | [1][6][7] |
| Appearance | White crystals or light yellow amorphous powder | [7][8] |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, and DMSO; poorly soluble in water and hexane.[5][7][9] | |
| UV-Vis Absorption | λmax ≈ 340 nm | [7][8][10] |
Experimental Protocols
Standard Preparation
A certified reference standard of Erinacin A with a purity of ≥95% is required for accurate quantification.[1]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Erinacin A standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation: Extraction from Hericium erinaceus Mycelia
The following protocol is a general guideline for the extraction of Erinacin A from dried and powdered mycelia of Hericium erinaceus.
-
Extraction: Accurately weigh approximately 1 g of the ground mycelial powder into a suitable flask. Add 20 mL of 75% ethanol.[3]
-
Ultrasonication: Sonicate the mixture for 60 minutes at 50°C to enhance extraction efficiency.[3]
-
Centrifugation: Centrifuge the extract at 8,000 x g for 10 minutes to pellet the solid material.[3]
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[3]
-
Dilution: Depending on the expected concentration of Erinacin A, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
HPLC Method Parameters
Several HPLC methods have been reported for the quantification of Erinacin A. Below is a summary of commonly employed conditions.
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1100 series or equivalent | Agilent 1260 with DAD detector |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[1] | Agilent Eclipse XDB-C18 (4.6 x 100 mm, 3.5 µm) | Supersil AQ-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 80% Methanol in Water | Gradient: Acetonitrile and Water | Isocratic: Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 0.35 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL | 5 µL |
| Column Temperature | 25°C | 22°C | 25°C |
| UV Detection | 340 nm | Not specified for UV | 340 nm |
| Retention Time | ~14.15 minutes | Not Specified | ~11.2 minutes |
Data Presentation: Quantitative Method Validation Parameters
A comprehensive validation of the analytical method is crucial to ensure its reliability. The following table summarizes key validation parameters for an HPLC-UV method for Erinacin A quantification. It should be noted that while several studies describe HPLC methods for Erinacin A, detailed validation data such as linearity, LOD, and LOQ are not always explicitly reported.
| Parameter | Reported Value/Range |
| Linearity (Concentration Range) | 100–1500 ng/ml |
| Correlation Coefficient (r²) | 0.995 |
| Limit of Detection (LOD) | 1 ng/ml |
| Limit of Quantification (LOQ) | 3 ng/ml |
Note: The quantitative data in this table is based on a representative validated method. Researchers should perform their own method validation according to ICH guidelines to establish these parameters for their specific instrumentation and laboratory conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Erinacin A from Hericium erinaceus mycelia.
Caption: Experimental workflow for Erinacin A quantification.
Neuroprotective Signaling Pathway of Erinacin A
Erinacin A exerts its neuroprotective effects through multiple signaling pathways, primarily by stimulating the synthesis of Nerve Growth Factor (NGF) and mitigating cellular stress.
Caption: Neuroprotective signaling pathways of Erinacin A.
Conclusion
This application note provides a detailed and robust HPLC method for the quantification of Erinacin A, a compound of significant interest in the field of neuroscience and drug development. The outlined protocols for sample preparation and HPLC analysis, along with the summarized validation data, offer a solid foundation for researchers to implement this method in their laboratories. The provided diagrams offer a clear visualization of the experimental workflow and the key signaling pathways involved in Erinacin A's neuroprotective action. Adherence to these protocols and proper method validation will ensure the generation of accurate and reproducible data, which is essential for advancing the research and development of Erinacin A-based therapeutics.
References
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 6. Method Validation, Accuracy, and LOQ - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (-)-Erinacin A-d3 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacin A, a diterpenoid isolated from the mycelia of Hericium erinaceus, has garnered significant attention for its neuroprotective properties, including the stimulation of nerve growth factor (NGF) synthesis.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies, a robust and validated bioanalytical method is essential. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[3][4] (-)-Erinacin A-d3, a deuterated analog of (-)-Erinacin A, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies due to its chemical and physical similarity to the analyte.[5] This document provides detailed application notes and protocols for the utilization of this compound in such studies.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Erinacin A from studies in various animal models. These values highlight the importance of sensitive and accurate quantification for which this compound would be employed.
Table 1: Pharmacokinetic Parameters of Erinacin A in Sprague-Dawley Rats
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (µg/mL) | 4.53 ± 3.42 | 1.40 ± 1.14 |
| Tmax (min) | - | 360.00 ± 131.45 |
| AUC (µg·min/mL) | - | - |
| Absolute Bioavailability (%) | \multicolumn{2}{c | }{24.39} |
Data sourced from Tsai et al., 2021.[1][6]
Table 2: Pharmacokinetic Parameters of Erinacin A in a Landrace Pig after Intravenous Administration (5 mg/kg)
| Parameter | Value |
| T1/2β (min) | 20.85 ± 0.03 |
| AUC0-60 (mg·min/L) | 38.02 ± 0.03 |
| AUC0-∞ (mg·min/L) | 43.60 ± 0.06 |
| Clearance (L/min·kg) | 0.11 ± 0.00 |
| Volume of Distribution (L/kg) | 4.24 ± 0.00 |
Data sourced from a study on a single landrace pig.[7][8]
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol describes a representative method for the quantification of Erinacin A in plasma samples using this compound as an internal standard.
1.1. Materials and Reagents
-
(-)-Erinacin A (≥95% purity)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control plasma (e.g., rat, pig, human)
1.2. Stock and Working Solutions
-
Erinacin A Stock Solution (1 mg/mL): Dissolve 1 mg of Erinacin A in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Erinacin A stock solution in methanol to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 400 µL of the this compound working solution in acetonitrile to each tube.[7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,523 x g for 10 minutes.[7]
-
Transfer the supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
1.4. LC-MS/MS Conditions (Representative)
-
LC System: Agilent 1100 series HPLC system or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
Erinacin A: Precursor ion [M+H]+ m/z 433.3 → Product ion m/z (e.g., 203.1)
-
This compound: Precursor ion [M+H]+ m/z 436.3 → Product ion m/z (e.g., 206.1)
-
Table 3: Representative LC-MS/MS Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[9] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL[9] |
| Column Temperature | 25°C[9] |
| Ionization Mode | ESI Positive |
| MRM Transition (Erinacin A) | Q1: 433.3 -> Q3: (Representative fragment) |
| MRM Transition (Erinacin A-d3) | Q1: 436.3 -> Q3: (Representative fragment) |
Bioanalytical Method Validation
The developed method should be validated according to regulatory guidelines (e.g., EMA, FDA).[10][11][12] Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Establish a calibration curve with a minimum of six non-zero concentrations and determine the linear range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Visualizations
Experimental Workflow
Caption: Workflow for pharmacokinetic analysis of Erinacin A.
Bioanalytical Method Validation Components
Caption: Key components of bioanalytical method validation.
Conclusion
The use of this compound as an internal standard is crucial for the development of a selective, sensitive, and reproducible LC-MS/MS method for the pharmacokinetic evaluation of Erinacin A. The protocols and data presented herein provide a comprehensive framework for researchers to establish and validate a bioanalytical method that can generate reliable data to support the development of Erinacin A as a potential therapeutic agent. Adherence to rigorous validation guidelines will ensure data integrity and facilitate regulatory acceptance.
References
- 1. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Solid-Phase Extraction of Erinacin A from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin A, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant scientific interest due to its potent neuroprotective and neurotrophic properties. Preclinical studies have demonstrated its ability to stimulate Nerve Growth Factor (NGF) synthesis, offering potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Accurate quantification of Erinacin A in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of Erinacin A from biological samples, such as plasma, serum, and brain tissue homogenates, to ensure clean extracts for downstream analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Quantitative Analysis of Erinacin A in Biological Samples
The following table summarizes quantitative data from preclinical studies that have measured Erinacin A concentrations in various biological samples. It is important to note that the sample preparation methods in these studies involved techniques such as liquid-liquid extraction or protein precipitation. The presented data serves as a reference for expected physiological concentrations.
| Biological Matrix | Animal Model | Dosing Regimen | Concentration of Erinacin A | Analytical Method | Reference |
| Plasma | Pig | 5 mg/kg (intravenous) | Cmax: ~4.5 µg/mL | HPLC-QQQ/MS | |
| Cerebrospinal Fluid | Pig | 5 mg/kg (intravenous) | Cmax: 5.26 ± 0.58 µg/L at 30 min | HPLC-QQQ/MS | |
| Brain Tissue | Pig | 5 mg/kg (intravenous) | 77.45 ± 0.58 µg/L | HPLC-QQQ/MS | |
| Plasma | Rat | 50 mg/kg (oral) | Cmax: 1.40 ± 1.14 µg/mL at 360 min | LC-MS/MS | |
| Brain Tissue | Rat | 50 mg/kg (oral) | Cmax: 0.205 ± 0.079 µg/g at 8 hours | LC-MS/MS |
Experimental Protocols: Solid-Phase Extraction (SPE) of Erinacin A
This protocol is designed for the extraction and purification of Erinacin A from biological samples using a reversed-phase (C18) SPE cartridge. The procedure is based on established principles for the extraction of diterpenoids and other small molecules from complex biological matrices.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound, if available)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol for Plasma or Serum Samples:
-
Sample Pre-treatment:
-
Thaw frozen plasma or serum samples on ice.
-
To 1 mL of plasma/serum in a centrifuge tube, add the internal standard.
-
Add 1 mL of 0.1% formic acid in water and vortex for 30 seconds. This step helps to dissociate Erinacin A from plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of HPLC-grade water through the sorbent bed. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the cartridge for 1-2 minutes to remove any residual washing solvent.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute Erinacin A from the cartridge by passing 2 x 1.5 mL of acetonitrile through the sorbent.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water) for subsequent HPLC or LC-MS analysis.
-
Protocol for Brain Tissue Homogenate:
-
Sample Homogenization and Pre-treatment:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) at a ratio of 1:4 (w/v).
-
To 1 mL of the brain homogenate, add the internal standard.
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen.
-
Reconstitute the remaining aqueous layer with 1 mL of 0.1% formic acid in water.
-
-
SPE Procedure:
-
Follow steps 2 through 6 of the protocol for plasma or serum samples.
-
Mandatory Visualization
Experimental Workflow for Solid-Phase Extraction of Erinacin A
Caption: Workflow for the solid-phase extraction of Erinacin A.
Neuroprotective Signaling Pathways of Erinacin A
Caption: Neuroprotective signaling pathways of Erinacin A.
References
Application of (-)-Erinacin A-d3 for Precise Quantification in Cerebral Spinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (-)-Erinacin A-d3 as an internal standard in the quantitative analysis of (-)-Erinacin A in cerebral spinal fluid (CSF) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
(-)-Erinacin A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant neurotrophic and neuroprotective properties, making it a promising candidate for the development of therapeutics for neurodegenerative diseases. Accurate quantification of (-)-Erinacin A in CSF is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and biomarker studies to understand its distribution into the central nervous system (CNS) and its therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring the highest level of accuracy and precision.
Key Applications:
-
Pharmacokinetic Studies: Determine the concentration-time profile of (-)-Erinacin A in the CSF following administration to understand its absorption, distribution, and elimination within the CNS.
-
Biomarker Analysis: Investigate the correlation between (-)-Erinacin A concentrations in CSF and changes in neurochemical markers related to neurogenesis and neuroprotection.
-
Drug Development: Support preclinical and clinical development of (-)-Erinacin A-based therapies by providing reliable bioanalytical data.
Signaling Pathway of Erinacin A
Erinacin A has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These neurotrophins play a critical role in neuronal survival, growth, and differentiation. The binding of these factors to their respective receptors, TrkA and TrkB, activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuroprotection and synaptic plasticity.
Figure 1. Simplified signaling pathway of Erinacin A's neurotrophic effects.
Experimental Protocols
The following protocols are proposed for the quantification of (-)-Erinacin A in CSF using this compound as an internal standard. These methods are based on established procedures for Erinacin A and general principles of bioanalytical method development. Validation of these methods is required prior to use in regulated studies.
CSF Sample Preparation (Protein Precipitation)
This protocol is designed to efficiently remove proteins from CSF samples, which can interfere with LC-MS/MS analysis.
Figure 2. Workflow for CSF sample preparation.
Materials:
-
Cerebrospinal fluid (CSF) samples
-
(-)-Erinacin A analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw CSF samples on ice.
-
Prepare a working solution of this compound in 50% acetonitrile at a concentration of 100 ng/mL.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of CSF sample.
-
Add 10 µL of the this compound working solution to each CSF sample, standard, and quality control (QC) sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% acetonitrile in water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters (Proposed):
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Proposed):
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on published data for Erinacin A. Optimal collision energies should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| (-)-Erinacin A | 433.3 | 301.2 | Positive |
| This compound | 436.3 | 304.2 | Positive |
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically used.
-
The concentration of (-)-Erinacin A in the CSF samples is determined from the calibration curve.
Data Presentation
The following tables provide a template for summarizing quantitative data from a method validation study.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| (-)-Erinacin A | 0.1 - 100 | y = mx + c | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 20 | ± 20 | < 20 | ± 20 |
| Low QC | 0.3 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 10 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 80 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.85 - 1.15 | Consistent |
| High QC | 80 | 0.85 - 1.15 | Consistent |
Logical Relationship for Pharmacokinetic Study
A typical pharmacokinetic study involving CSF analysis follows a structured workflow from animal dosing to data analysis.
Figure 3. Logical workflow for a pharmacokinetic study with CSF analysis.
Application Note: Mass Spectrometry Fragmentation Analysis of (-)-Erinacin A-d3 for Pharmacokinetic and Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Erinacin A, a cyathin diterpenoid from Hericium erinaceus, is a potent nerve growth factor (NGF) synthesis stimulator with significant neuroprotective properties. To facilitate pharmacokinetic and metabolic studies, a deuterated internal standard, (-)-Erinacin A-d3, is often employed. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and describes its characteristic fragmentation pattern. Understanding this fragmentation is crucial for developing robust quantitative bioanalytical methods and for metabolite identification.
Introduction
Erinacin A has garnered substantial interest for its potential in treating neurodegenerative diseases. Accurate quantification in biological matrices is essential for preclinical and clinical development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for LC-MS/MS-based quantification, as they compensate for matrix effects and variations in sample processing. This document outlines the expected mass spectrometry fragmentation of this compound based on the known fragmentation of its non-deuterated counterpart and provides detailed experimental protocols for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
In positive ion electrospray ionization (ESI+), (-)-Erinacin A typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 433.2. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The primary fragmentation involves the cleavage of the C-O ether bond linking the cyathin core to the substituted xylose moiety.
For the deuterated analog, this compound, the protonated molecule [M+H]⁺ is expected at m/z 436.2. Assuming the deuterium (B1214612) labels are located on the stable cyathin diterpenoid core, the major fragment ions will also exhibit a +3 Da mass shift compared to the unlabeled compound.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major product ions of both (-)-Erinacin A and its deuterated analog, which are essential for setting up a multiple reaction monitoring (MRM) method.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| (-)-Erinacin A | 433.2 | 301.2 | 283.2 |
| This compound | 436.2 | 304.2 | 286.2 |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis, compiled from established research protocols.[1]
Sample Preparation (Plasma or Cerebrospinal Fluid)
A protein precipitation method is typically used for the extraction of Erinacin A from biological matrices.
-
Aliquoting : Transfer 100 µL of plasma or cerebrospinal fluid into a microcentrifuge tube.
-
Internal Standard Addition : Spike the sample with the internal standard, this compound, to a final concentration appropriate for the calibration range.
-
Protein Precipitation : Add 400 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing : Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at 13,500 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Analysis : The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is critical to resolve the analyte from matrix interferences.
-
LC System : Agilent 1100 series HPLC system or equivalent.[1]
-
Column : Agilent Eclipse XDB-C18 (3.5 µm, 4.6 x 100 mm).[1]
-
Column Temperature : 22 °C.[1]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution :
-
0-5 min: 70% to 100% B
-
5-8 min: 100% B
-
8-8.1 min: 100% to 70% B
-
8.1-11 min: 70% B[1]
-
-
Flow Rate : 350 µL/min.[1]
-
Injection Volume : 10 µL.[1]
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is ideal for quantitative analysis using MRM.
-
MS System : API 3000 triple quadrupole mass spectrometer or equivalent.[1]
-
Ionization Source : Turbo ionspray electrospray ionization (ESI).[1]
-
Polarity : Positive.[1]
-
Ion Source Voltage : +4500 V.[1]
-
Source Temperature : 350 °C.[1]
-
Gas Parameters :
-
Dwell Time : 200 ms.[1]
-
MRM Transitions :
-
(-)-Erinacin A: 433.2 → 301.2 (Quantifier), 433.2 → 283.2 (Qualifier)
-
This compound: 436.2 → 304.2 (Internal Standard)
-
Experimental Workflow
The logical flow from sample collection to data analysis is depicted below.
Caption: Overview of the analytical workflow for this compound quantification.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the elucidated fragmentation pattern and quantitative data, offer a solid foundation for researchers developing and validating bioanalytical methods for pharmacokinetic and metabolic studies of Erinacin A. The use of the stable isotope-labeled internal standard this compound is critical for achieving the accuracy and precision required in regulated drug development environments.
References
Application Notes and Protocols for Assessing Erinacin A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant scientific interest due to its potent neurotrophic and neuroprotective properties.[1][2] Preclinical studies have demonstrated its potential in the context of neurodegenerative diseases by promoting nerve growth factor (NGF) synthesis, mitigating neuroinflammation, and protecting against neuronal cell death.[3][4][5][6] This document provides detailed cell-based assay protocols to enable researchers to effectively assess the diverse bioactivities of Erinacin A. The protocols cover methods to evaluate its effects on neuroprotection, anti-inflammation, and cytotoxicity.
Data Presentation: Quantitative Bioactivity of Erinacines
The following tables summarize quantitative data on the bioactivity of Erinacin A and related compounds from published studies.
Table 1: Nerve Growth Factor (NGF) Induction by Erinacines in Mouse Astroglial Cells
| Compound | Concentration (mM) | NGF Secreted (pg/mL) | Reference |
| Erinacin A | 1.0 | 250.1 ± 36.2 | [7] |
| Erinacin B | 1.0 | 129.7 ± 6.5 | [7] |
| Erinacin C | 1.0 | 299.1 ± 59.6 | [7] |
| Erinacin E | 5.0 | 105 ± 5.2 | [7] |
| Erinacin F | 5.0 | 175 ± 5.2 | [7] |
| Epinephrine (Positive Control) | 69.2 ± 17.2 | - | [7] |
Table 2: Anti-Inflammatory Activity of Erinacine A and C in Glial Cells
| Compound | Cell Line | Treatment | Parameter Measured | Effect | Reference |
| Erinacin A | BV-2 microglia | LPS | iNOS expression, NO production | Inhibition | [8] |
| Erinacin A | CTX TNA2 astrocytes | LPS | TNF-α expression | Inhibition | [8] |
| Erinacin C | BV-2 microglia | LPS | NO, IL-6, TNF-α production | Inhibition | [9][10] |
Table 3: Cytotoxic Activity of Erinacin A
| Cell Line | Cancer Type | Key Effect | Mechanism | Reference |
| DLD-1 | Human Colorectal Cancer | Induces apoptosis | Activation of extrinsic and intrinsic apoptosis pathways (caspase-3, -8, -9) |
Experimental Protocols
Neuroprotective Activity: NGF Induction Assay
This protocol describes how to measure the ability of Erinacin A to stimulate the synthesis and secretion of Nerve Growth Factor (NGF) in astrocyte cells.
Materials:
-
1321N1 human astrocytoma cells or primary mouse astroglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Erinacin A
-
DMSO (vehicle control)
-
NGF Emax® ImmunoAssay System (ELISA kit)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed 1321N1 human astrocytoma cells in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Prepare various concentrations of Erinacin A (e.g., 0.1, 1, 10 µM) in low-serum medium (DMEM with 1% FBS). The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the prepared Erinacin A solutions or vehicle control.
-
Conditioned Medium Collection: After 24-48 hours of incubation, collect the cell culture supernatant (conditioned medium).
-
NGF Quantification: Measure the concentration of NGF in the collected supernatant using a commercial NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Quantify the amount of NGF (in pg/mL) secreted into the medium. Compare the levels of NGF in Erinacin A-treated wells to the vehicle control.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is designed to assess the anti-inflammatory effects of Erinacin A by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Erinacin A
-
LPS (from E. coli)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of Erinacin A for 1 hour.
-
Inflammatory Stimulus: Add LPS (e.g., 500 ng/mL) to the wells to induce an inflammatory response. Include wells with cells only, cells with LPS only, and cells with Erinacin A only as controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
NO Measurement: After incubation, take 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Component B) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO inhibition by Erinacin A compared to the LPS-only treated group.
Cytotoxicity Assessment: MTT Assay
This protocol measures the effect of Erinacin A on cell viability and proliferation. It is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Selected cancer cell line (e.g., DLD-1) or neuronal cell line (for neurotoxicity assessment)
-
Appropriate cell culture medium
-
Erinacin A
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of Erinacin A to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of Erinacin A to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Erinacin A
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Kit with Propidium Iodide (PI) and Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Erinacin A for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The protocols outlined in this document provide a robust framework for investigating the key bioactivities of Erinacin A. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on its neuroprotective, anti-inflammatory, and cytotoxic properties. This will facilitate a deeper understanding of its mechanisms of action and support its potential development as a therapeutic agent for a range of disorders.
References
- 1. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cebrofit.com.ua [cebrofit.com.ua]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Erinacin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the in-vivo effects of Erinacin A, a promising neuroprotective compound isolated from the mycelium of Hericium erinaceus. This document includes summaries of quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Introduction
Erinacin A has garnered significant attention for its potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic optic neuropathy.[1][2][3][4] Preclinical studies in various animal models have demonstrated its neuroprotective, anti-inflammatory, and antioxidant properties.[1][5] These notes are intended to serve as a practical guide for researchers designing and conducting in-vivo experiments to evaluate the efficacy and mechanisms of action of Erinacin A.
Animal Models and Pathologies Studied
A variety of rodent models have been employed to study the in-vivo effects of Erinacin A, each mimicking key aspects of human neurological diseases.
-
Alzheimer's Disease: APPswe/PS1dE9 (APP/PS1) double transgenic mice are frequently used. These mice express human mutations in the amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits, hallmarks of Alzheimer's disease.[6]
-
Parkinson's Disease: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induced mouse model is a common choice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology of Parkinson's disease and leading to motor impairments.[2][7]
-
Ischemic Stroke: Rodent models often utilize middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This procedure mimics the blockage of a major cerebral artery, resulting in brain infarction and neurological deficits.[4][8]
-
Age-Related Cognitive Decline: Senescence-accelerated mouse prone 8 (SAMP8) mice are a well-established model for studying age-related learning and memory deficits.[9][10]
-
Traumatic Optic Neuropathy: A standardized optic nerve crush model in rats is used to investigate traumatic injury to the optic nerve and subsequent retinal ganglion cell (RGC) death.[3]
Data Presentation: Summary of Quantitative In-Vivo Effects of Erinacin A
The following tables summarize key quantitative findings from preclinical studies on Erinacin A.
Table 1: Effects of Erinacin A in Alzheimer's Disease Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| APPswe/PS1dE9 Mice | Erinacin A-enriched H. erinaceus mycelia (HE-My) | 30 days | Reduced whole Aβ plaque burden by 38.6% and number by 34.8% | [6] |
| APPswe/PS1dE9 Mice | Ethanol (B145695) extract of HE-My (HE-Et) | 30 days | Reduced whole Aβ plaque burden by 55.8% and number by 43.5% | [6] |
Table 2: Effects of Erinacin A in Parkinson's Disease Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| MPTP-induced Mice | Erinacine A (1 mg/kg) | - | Alleviated motor coordination disruption and balance deficits in the rotarod test. | [1] |
| LPS-induced Parkinson's Mice | Erinacine A (5.0 mg/kg) | 6 weeks | Improved motor deficits. | [1] |
| MPTP-induced Mice | H. erinaceus mycelium (HEM) | - | Reduced MPTP-induced dopaminergic cell loss. | [7] |
Table 3: Effects of Erinacin A in Ischemic Stroke Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Ischemia-reperfusion Rats | H. erinaceus mycelium (50 mg/kg) | 5 days | Reduced total brain infarct volume by 22%. | [4][11] |
| Ischemia-reperfusion Rats | H. erinaceus mycelium (300 mg/kg) | 5 days | Reduced total brain infarct volume by 44%. | [4][11] |
Table 4: Effects of Erinacin A in a Traumatic Optic Neuropathy Model
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Optic Nerve Crush Rats | Erinacine A (2.64 mg/kg) | - | Increased retinal ganglion cell (RGC) density by 2.3-fold; Reduced apoptotic RGCs by 10.0-fold. | [3] |
| Optic Nerve Crush Rats | Erinacine A (5.28 mg/kg) | - | Increased RGC density by 3.7-fold; Reduced apoptotic RGCs by 15.6-fold. | [3] |
Table 5: Effects of Erinacin A on Age-Related Cognitive Decline
| Animal Model | Treatment | Duration | Key Findings | Reference |
| SAMP8 Mice | Erinacine A-enriched H. erinaceus mycelium (108, 215, 431 mg/kg/day) | 12 weeks | Significantly improved learning and memory in passive and active avoidance tests; Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels. | [9][10] |
Experimental Protocols
Alzheimer's Disease Model: APPswe/PS1dE9 Mice
Objective: To evaluate the effect of Erinacin A on amyloid plaque pathology.
Protocol:
-
Animal Model: Use 5-month-old female APPswe/PS1dE9 transgenic mice and their wild-type (WT) littermates.[6]
-
Treatment: Prepare Erinacin A-enriched Hericium erinaceus mycelia (HE-My) and its ethanol extract (HE-Et). Administer treatments orally to the mice daily for 30 days. A vehicle control group should be included.[6]
-
Tissue Processing: After the treatment period, euthanize the mice and perfuse them with phosphate-buffered saline (PBS). Collect the brains and fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and homogenize the other for biochemical analyses.
-
Immunohistochemistry for Aβ Plaques:
-
Section the fixed brain hemispheres coronally at 30 µm.
-
Perform immunohistochemical staining using an antibody against Aβ (e.g., AB-10).
-
For compact plaques, stain sections with Thioflavin S (ThS).
-
Capture images of the cortex and hippocampus using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque burden (percentage of stained area) and the number of plaques in the cortex and hippocampus.
-
-
Statistical Analysis: Compare the plaque burden and number between the treated and vehicle control groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Parkinson's Disease Model: MPTP-Induced Neurotoxicity
Objective: To assess the neuroprotective effect of Erinacin A on dopaminergic neurons.
Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
MPTP Induction: Induce Parkinson's-like pathology by intraperitoneally injecting MPTP-HCl (e.g., 30 mg/kg) daily for 5 days.[7] A saline-injected group should serve as a control.
-
Treatment: Administer Erinacine A or H. erinaceus mycelium (HEM) orally. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.[7] Include a vehicle-treated MPTP group.
-
Behavioral Assessment (Rotarod Test):
-
Evaluate motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for several days before MPTP injection.
-
Test the mice at specified time points after MPTP administration and treatment. Record the latency to fall from the rotating rod.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
At the end of the experiment, euthanize the mice and collect the brains.
-
Process the brains for immunohistochemical staining of TH, a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
-
Statistical Analysis: Compare the rotarod performance and the number of TH-positive neurons among the different experimental groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by Erinacin A
Erinacin A exerts its neuroprotective effects through the modulation of several key signaling pathways.
-
Nrf2 Antioxidant Response Pathway: Erinacin A induces the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase 1 (SOD1).[3][12] This pathway is crucial for combating oxidative stress, a common factor in neurodegenerative diseases.
Caption: Erinacin A activates the Nrf2 antioxidant pathway.
-
Anti-inflammatory Pathway via NF-κB Inhibition: Erinacin A has been shown to reduce the activity of NF-κB, a key regulator of pro-inflammatory gene expression.[1] By inhibiting NF-κB, Erinacin A can suppress the production of inflammatory cytokines like TNF-α and IL-1β.[3][4]
Caption: Erinacin A inhibits the pro-inflammatory NF-κB pathway.
-
Nerve Growth Factor (NGF) Synthesis: Erinacin A is a potent stimulator of Nerve Growth Factor (NGF) synthesis.[13][14][15] NGF is crucial for the survival, development, and function of neurons.
Caption: Erinacin A stimulates Nerve Growth Factor (NGF) synthesis.
Experimental Workflow for In-Vivo Efficacy Testing
The following diagram illustrates a general workflow for evaluating the in-vivo efficacy of Erinacin A in a disease model.
Caption: General workflow for in-vivo testing of Erinacin A.
References
- 1. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cebrofit.com.ua [cebrofit.com.ua]
Application Notes & Protocols: Cultivation of Hericium erinaceus for Enhanced Erinacine A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hericium erinaceus, commonly known as Lion's Mane mushroom, is a subject of intense scientific scrutiny due to its production of unique secondary metabolites, particularly erinacines. Erinacine A, a cyathane diterpenoid found in the mycelium, is a potent stimulator of Nerve Growth Factor (NGF) synthesis and holds significant promise for the development of therapeutics for neurodegenerative diseases.[1][2] This document provides detailed protocols and application notes for the cultivation of H. erinaceus mycelium with a focus on maximizing the yield of Erinacine A. The methodologies cover both submerged and solid-state fermentation, as well as strategies for elicitation to further enhance production.
Data Presentation: Quantitative Analysis of Erinacine A Production
The following tables summarize the impact of various cultivation parameters on the yield of Erinacine A, providing a comparative overview for experimental design.
Table 1: Comparison of Erinacine A Production in Submerged and Solid-State Fermentation
| Cultivation Method | Strain | Substrate/Medium | Key Parameters | Mycelial Biomass | Erinacine A Yield (mg/g dry weight) | Erinacine A Yield (mg/L) | Reference |
| Submerged Fermentation | H. erinaceus | Glucose, Casein Peptone, NaCl, ZnSO₄, KH₂PO₄ | 8 days, 10-L bioreactor | 13.3 ± 2.6 g/L | 14.44 | 192 ± 42 | [3] |
| Submerged Fermentation | H. erinaceus | Optimized Medium | - | 16.8 g/L | 13.39 | 225 ± 54 | [4] |
| Submerged Fermentation | H. erinaceus (HeG) | MYG Medium | 10 days, shake flask | ~8.5 g/L | 42.16 | 358.78 | [5][6] |
| Solid-State Fermentation | H. erinaceus | Corn Kernel | Particle size <2.38 mm | 57.25 mg/g substrate | 60.15 | N/A | [1] |
| Solid-State Fermentation | H. erinaceus | Corn Kernel with 10 mM ZnSO₄ | Particle size <2.38 mm | 50.24 mg/g substrate | 165.36 | N/A | [1][7][8][9] |
| Solid-State Fermentation | H. erinaceus | Millet with 0.56% NaCl & 3.4% Casein Peptone | 8 weeks, horizontal stirred tank reactor | up to 350 mg/g | Not quantified directly (AUC) | N/A | [10] |
Table 2: Effect of Nutritional and Physical Parameters on Erinacine A Production in Solid-State Fermentation
| Parameter | Variation | Mycelial Biomass (mg/g substrate) | Specific Erinacine A Yield (mg/g dry weight) | Reference |
| Substrate | Polished Rice | ~45 | ~10 | |
| Corn Kernel | ~55 | ~25 | ||
| Adlay Kernel | ~38 | ~8 | ||
| Particle Size (Corn) | >4 mm | 37.54 | 12.53 | [1] |
| 2.38–4 mm | 45.88 | Not specified | [1] | |
| <2.38 mm | 57.25 | 60.15 | [1] | |
| Nitrogen Source | Tryptone (5 mg/g) | 80.56 | Not specified | [1] |
| Inorganic Salts | NaCl (10 mM) | ~70 | 120.97 | [1][11] |
| ZnSO₄·7H₂O (10 mM) | 50.24 | 165.36 | [1][11] | |
| Temperature | 15°C | Slower growth | Not specified | [1] |
| 25°C | Optimal growth | Not specified | [1][12] | |
| 30°C | Slowest growth, darker mycelia | Not specified | [1][12] |
Experimental Protocols
Protocol 1: Submerged Fermentation for High-Yield Erinacine A Production
This protocol is adapted from methodologies that have demonstrated high volumetric yields of Erinacine A.[3][4][5]
1. Strain and Inoculum Preparation:
-
Obtain a high-yielding strain of Hericium erinaceus (e.g., HeG or BCRC 35669).[4][13]
-
Maintain the strain on Potato Dextrose Agar (B569324) (PDA) at 25°C.
-
For inoculum, transfer a mycelial agar block (1 cm³) to a 2-L flask containing 1.3 L of seed medium.
-
Seed Medium Composition (g/L): Glucose 4.5, Yeast Extract 0.25, Soybean Powder 0.5, Peptone 0.25, MgSO₄ 0.05. Adjust pH to 4.5.
-
Incubate at 26°C on a rotary shaker (120 rpm) for 5 days.
2. Fermentation:
-
Scale up the fermentation from the shake flask to a 500-L and then a 20-ton fermenter.
-
Production Medium Composition (g/L): Glucose 69.87, Casein Peptone 11.17, NaCl 1.45, ZnSO₄ 0.055, KH₂PO₄ 1.0. Adjust initial pH to 4.5.
-
Fermentation is carried out for 8-12 days.
3. Harvest and Biomass Collection:
-
At the end of the fermentation, harvest the mycelia.
-
Lyophilize (freeze-dry) the mycelia and grind it into a fine powder.
-
Store the dried powder in a desiccator at room temperature.
Protocol 2: Solid-State Fermentation for High Specific Yield of Erinacine A
This protocol is based on studies demonstrating a high specific yield of Erinacine A per gram of biomass.[1][7][8][9]
1. Substrate Preparation:
-
Use corn kernels as the substrate. Grind the kernels to a particle size of less than 2.38 mm.
-
Add 50 g of the ground corn kernels and 50 mL of deionized water to glass jars.
-
Sterilize the jars at 121°C for 1 hour.
2. Inoculation:
-
Prepare a seed culture as described in Protocol 1 (Step 1).
-
Inoculate each jar with 10 mL of the homogenized seed culture.
3. Incubation and Elicitation:
-
Incubate the jars at 25°C for the desired duration (e.g., 20-30 days).
-
For elicitation, supplement the substrate with inorganic salts. Add ZnSO₄·7H₂O to a final concentration of 10 mM or NaCl to 10 mM.
4. Harvest and Biomass Collection:
-
After incubation, harvest the mycelial biomass from the substrate.
-
Dry the biomass at 60°C until a constant weight is achieved.
-
Grind the dried biomass into a fine powder.
Protocol 3: Erinacine A Extraction and Quantification
This protocol outlines the extraction of Erinacine A from mycelial biomass and its quantification using High-Performance Liquid Chromatography (HPLC).[5][9][14]
1. Extraction:
-
Add 1 g of dried mycelial powder to 75 mL of 95% ethanol (B145695).
-
Perform extraction using an ultrasonic bath for 1 hour.
-
Centrifuge the extract at 9,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Concentrate the extract under vacuum.
2. Solvent Partitioning:
-
Re-dissolve the dried extract in 8 mL of ethyl acetate (B1210297).
-
Add 2 mL of deionized water and mix thoroughly in an ultrasonic bath for 20 minutes.
-
Collect the upper ethyl acetate layer.
-
Rinse the ethyl acetate layer with a 5% sodium chloride solution.
-
Dry the final ethyl acetate layer.
3. HPLC Analysis:
-
Re-dissolve the dried extract in ethanol for HPLC analysis.
-
HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., COSMOSIL 5C18-AR-II, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile:water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Quantification: Use a purified Erinacine A standard to create a calibration curve for quantification.
Visualizations: Pathways and Workflows
Erinacine A Biosynthesis Pathway
The biosynthesis of Erinacine A is a complex process involving a cluster of genes ('Eri' genes) that encode for various enzymes. The pathway starts from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic modifications to produce a variety of erinacines, including Erinacine A.[3]
Caption: Proposed biosynthetic pathway of Erinacine A in Hericium erinaceus.
Experimental Workflow for Enhanced Erinacine A Production
The following workflow outlines the key steps from strain selection to the final analysis for optimizing Erinacine A production.
Caption: Workflow for optimizing Erinacine A production.
Conceptual Signaling Pathway for Elicitor-Enhanced Erinacine A Production
Elicitors such as methyl jasmonate, salicylic (B10762653) acid, or metal ions (e.g., Zn²⁺) can trigger a signaling cascade that leads to the upregulation of secondary metabolite biosynthesis. While the specific pathway for Erinacine A is not fully elucidated, a general model can be proposed.
References
- 1. Biosynthesis of erinacines. The organization of the Eri gene cluster from H. erinaceus (A). Proposed biosynthetic pathway of erinacines (B). Synteny analysis of erinacines BGCs identified or predicted in different species of the Hericium (C). [cjnmcpu.com]
- 2. Comparative transcriptome analysis reveals the genetic basis underlying the biosynthesis of polysaccharides in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grapeking.com.tw [grapeking.com.tw]
- 5. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative transcriptome analysis reveals the genetic basis underlying the biosynthesis of polysaccharides in Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Erinacine A Production by Hericium erinaceus Using Solid-State Cultivation [mdpi.com]
- 12. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new "non-natural" analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification and Reconstitution of the First Two Enzymatic Steps for the Biosynthesis of Bioactive Meroterpenoids from Hericium erinaceus (Lion’s Mane Mushroom) - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Natural Product Bioanalysis: Application of Deuterated Internal Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of natural products and bioanalysis.
Introduction: The quantitative bioanalysis of natural products in complex biological matrices presents significant challenges due to matrix effects, sample preparation variability, and the inherent complexity of the analytes themselves.[1][2] The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS), has become the gold standard for overcoming these challenges.[3][4] This document provides a detailed overview of the principles, applications, and protocols for employing deuterated standards in the bioanalysis of natural products, ensuring accurate, precise, and robust quantification.[5][6]
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[5] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H or D).[4][7] This subtle mass modification allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[3][8]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[6] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[9] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification.[6]
Advantages of Using Deuterated Standards in Natural Product Bioanalysis
The use of deuterated internal standards offers numerous advantages over other types of internal standards, such as structural analogs:
-
Mitigation of Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[3][10] Because deuterated standards co-elute and have nearly identical chemical and physical properties to the analyte, they experience the same matrix effects, allowing for accurate correction.[6]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[1] A deuterated internal standard, added at the beginning, experiences the same losses as the analyte, ensuring that the final analyte/internal standard ratio remains accurate.[5]
-
Improved Accuracy and Precision: By effectively normalizing for both matrix effects and sample processing variability, deuterated standards significantly enhance the accuracy and precision of bioanalytical methods.[5][6]
-
Increased Method Robustness: Methods employing deuterated standards are more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rejection rates for analytical runs.[7]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][11]
Data Presentation: Quantitative Comparison
The impact of using a deuterated internal standard is evident in the improved performance of bioanalytical assays. The following tables summarize validation data from a hypothetical study on a natural product, "Compound X," highlighting the benefits of a deuterated internal standard (Compound X-d4) compared to a structural analog.
Table 1: Assay Precision and Accuracy for Compound X
| QC Level | Internal Standard | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | Compound X-d4 | 3.5 | 102.1 | 4.2 | 101.5 |
| Structural Analog | 8.9 | 95.3 | 11.5 | 94.8 | |
| Medium | Compound X-d4 | 2.8 | 99.5 | 3.6 | 100.2 |
| Structural Analog | 7.5 | 106.8 | 9.8 | 107.3 | |
| High | Compound X-d4 | 2.1 | 100.8 | 3.1 | 99.7 |
| Structural Analog | 6.8 | 91.2 | 8.5 | 90.5 |
Table 2: Matrix Effect and Recovery for Compound X
| Parameter | Internal Standard | Low QC | Medium QC | High QC |
| Matrix Effect (%) | Compound X-d4 | 98.2 | 101.5 | 99.8 |
| Structural Analog | 85.6 | 115.3 | 88.1 | |
| Recovery (%) | Compound X-d4 | 85.3 | 86.1 | 84.9 |
| Structural Analog | 72.4 | 75.8 | 73.1 |
Experimental Protocols
The following sections provide detailed methodologies for the bioanalysis of a natural product using a deuterated internal standard.
General Bioanalytical Workflow
The overall workflow for a quantitative bioanalytical assay using a deuterated internal standard involves several key steps, from sample receipt to final data reporting.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up complex samples and concentrating the analyte of interest.
-
Sample Thawing and Spiking: Thaw biological samples (e.g., 100 µL of human plasma) on ice. To each sample, add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add a protein precipitating agent (e.g., 300 µL of acetonitrile (B52724) or methanol) to the sample. Vortex vigorously for 1 minute.[12]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol (B129727) followed by equilibration with water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[5]
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.
Caption: Workflow for Solid-Phase Extraction (SPE) sample preparation.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of natural products.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol). The gradient should be optimized to achieve good separation of the analyte from matrix components and ensure co-elution of the analyte and the deuterated internal standard.[7]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The precursor ion will be the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions will be characteristic fragments.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the selected MRM transitions of the analyte and the deuterated internal standard.
-
Response Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.[12]
-
Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of the analyte into a blank biological matrix. Process these standards alongside the unknown samples. Plot the peak area ratio against the analyte concentration and perform a linear regression (often with 1/x or 1/x² weighting) to generate a calibration curve.[12]
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]
Logical Basis for Accurate Quantification
The use of a deuterated internal standard provides a logical foundation for accurate quantification by ensuring that variations introduced during the analytical process are effectively normalized.
Caption: Logical basis for accurate quantification using a deuterated standard.
Conclusion
Deuterated internal standards are an indispensable tool in the bioanalysis of natural products.[3] Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations.[5] This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in drug discovery and development.[5][6] By following the detailed protocols and understanding the underlying principles outlined in this document, researchers can enhance the quality and reliability of their bioanalytical data.
References
- 1. simbecorion.com [simbecorion.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. youtube.com [youtube.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purity Assessment of Erinacin A Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin A, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus, is a compound of significant interest due to its potent neurotrophic and neuroprotective properties.[1] As research into its therapeutic potential for neurodegenerative diseases progresses, the need for well-characterized, high-purity Erinacin A reference standards is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the analytical techniques used to assess the purity of Erinacin A standards, ensuring their quality and suitability for research and drug development.
Physicochemical Properties of Erinacin A
A comprehensive understanding of the physicochemical properties of Erinacin A is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₆ | [2][3] |
| Molecular Weight | 432.55 g/mol | [2] |
| Appearance | White crystals or yellow amorphous powder | [4][5] |
| CAS Number | 156101-08-5 | [2][3] |
| Solubility | Soluble in methanol (B129727) and acetonitrile (B52724) | [2][3] |
Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity assessment of Erinacin A standards. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone for determining the purity of Erinacin A standards. A reversed-phase HPLC method with UV detection is commonly employed. More recently, Charged Aerosol Detection (CAD) has been utilized for a more universal and mass-based purity assessment, as it does not rely on the chromophoric properties of the analyte and its impurities.[6][7][8][9]
Experimental Protocol: HPLC-UV
This protocol is suitable for the quantification of Erinacin A in reference standards.
-
Instrumentation:
-
Chromatographic Conditions:
| Parameter | Specification | Reference |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | [2] |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Injection Volume | 10 µL | [2] |
| Column Temperature | 25°C | [2] |
| UV Detection | 210 nm or 340 nm | [2][10] |
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Erinacin A reference standard in methanol.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
Sample Solution: Prepare a solution of the Erinacin A standard being tested in the mobile phase at a concentration within the calibration range.
-
-
Analysis:
-
Inject the prepared calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration and thereby the purity of the Erinacin A in the test sample by comparing its peak area to the calibration curve. Purity is typically reported as a percentage.
-
Experimental Protocol: HPLC-CAD for Enhanced Purity Assessment
This method provides a more accurate purity assessment, especially for impurities that may not have a UV chromophore.
-
Instrumentation:
-
Chromatographic Conditions:
| Parameter | Specification | Reference |
| Column | C18 reverse-phase column | [8] |
| Mobile Phase | Gradient elution with water (A) and acetonitrile (B) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Injection Volume | 10 µL | [8] |
| Column Temperature | 40°C | [8] |
| CAD Temperature | 45°C | [8] |
-
Data Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
LC-MS is a powerful tool for confirming the identity of Erinacin A and for identifying potential impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, detailed structural information can be obtained.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
Chromatographic and MS Conditions:
| Parameter | Specification | Reference |
| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm) | [11] |
| Mobile Phase | Gradient: Water (A) and Acetonitrile (B) | [11] |
| Flow Rate | 350 µL/min | [11] |
| Ion Source Voltage | +4500V | [11] |
| Ion Source Temp. | 350 °C | [11] |
| Key MS Transitions | Precursor ion [M+H]⁺: m/z 433.2 | [11][12] |
| Product ion: m/z 301.2 | [11] |
-
Analysis:
-
Inject the Erinacin A sample into the LC-MS system.
-
Confirm the identity of Erinacin A by matching the retention time and the mass-to-charge ratio of the parent ion ([M+H]⁺ at m/z 433.2) and its characteristic fragment ions with a known reference standard.[11][12]
-
Analyze the mass spectra for any additional peaks that may correspond to impurities. The mass of these impurities can provide clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation and verification of organic molecules like Erinacin A. Both ¹H and ¹³C NMR are used to confirm the chemical structure and can also reveal the presence of structurally related impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better resolution.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the Erinacin A standard in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
Summary of Purity Assessment Data
The following table summarizes typical results obtained from the purity assessment of Erinacin A standards using the described techniques.
| Analytical Technique | Parameter | Typical Value/Result | Reference |
| HPLC-UV/CAD | Purity | ≥ 95% (typically >97%) | [2][4][6] |
| LC-MS/MS | [M+H]⁺ | m/z 433.2 | [11][12] |
| Major Fragment | m/z 301.2 | [11] | |
| NMR | ¹H and ¹³C Spectra | Consistent with published data | [13][14] |
Conclusion
The purity assessment of Erinacin A standards is a critical step in ensuring the validity and reproducibility of research findings. A combination of HPLC for quantitative purity, LC-MS for identity confirmation and impurity profiling, and NMR for structural verification provides a comprehensive characterization of the reference standard. The protocols and data presented in these application notes serve as a guide for researchers, scientists, and drug development professionals to establish the quality of their Erinacin A standards.
References
- 1. (+)-Erinacin A|High-Purity Reference Standard [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Erinacin A quantification with LC-MS
Welcome to the technical support center for the accurate quantification of Erinacin A using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to identify and overcome matrix effects, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS quantification of Erinacin A?
A: The "matrix" consists of all components within a sample apart from the analyte of interest, Erinacin A.[1] In biological samples such as plasma, serum, or tissue homogenates, these components can include phospholipids, salts, proteins, and other endogenous metabolites.[1][2] Matrix effects happen when these co-eluting molecules interfere with the ionization of Erinacin A in the mass spectrometer's ion source.[1][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.[1][5][6]
Q2: How can I determine if my Erinacin A analysis is being affected by matrix effects?
A: The most common method for qualitatively evaluating matrix effects is the post-column infusion experiment.[1][7] This technique involves infusing a constant flow of a pure Erinacin A standard into the solvent stream after the analytical column but before the mass spectrometer. A blank matrix extract (e.g., plasma from an untreated subject) is then injected onto the column. If the constant signal for Erinacin A dips or rises at certain points in the chromatogram, it indicates that components from the matrix are eluting and causing ion suppression or enhancement, respectively.[1][7] For a quantitative assessment, the post-extraction spike method is considered the gold standard.[2]
Q3: What are the primary strategies to overcome matrix effects?
A: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9]
-
Improve Chromatographic Separation: Modifying the LC method can separate Erinacin A from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different column.[7]
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Erinacin A is the preferred choice.[1][10] Because a SIL-IS has nearly identical chemical and physical properties, it co-elutes with Erinacin A and experiences the same degree of matrix effect, allowing for reliable correction and accurate quantification.[1][11]
Q4: Is simple dilution of my sample a valid strategy to reduce matrix effects?
A: Yes, dilution is a straightforward method to reduce the concentration of interfering matrix components.[1][7] However, this approach also dilutes Erinacin A. This strategy is only viable if the concentration of your analyte is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[1][7]
Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely solve all matrix effect problems?
A: While a SIL-IS is the "gold standard" for correcting matrix effects, it may not solve every issue.[1][2] A SIL-IS effectively compensates for ion suppression or enhancement by experiencing the same effect as the analyte.[10][11] However, if the matrix effect is so severe that it suppresses the signal of both the analyte and the IS below the instrument's detection limit, then quantification will not be possible.[9] In such cases, the SIL-IS should be used in conjunction with optimized sample preparation or chromatography to reduce the underlying interference.[9]
Troubleshooting Guides
This section provides detailed protocols for identifying, quantifying, and mitigating matrix effects during Erinacin A analysis.
Guide 1: How to Qualitatively Assess Matrix Effects with Post-Column Infusion
This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.
Experimental Protocol:
-
System Setup:
-
Configure the LC-MS/MS system with the analytical column and mobile phase conditions used for your Erinacin A assay.
-
Using a T-connector, connect a syringe pump to the flow path between the outlet of the analytical column and the inlet of the MS ion source.[1]
-
-
Infusion:
-
Prepare a solution of pure Erinacin A in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.
-
Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream.
-
Monitor the signal of the infused Erinacin A to establish a stable baseline.
-
-
Injection:
-
Prepare a blank matrix sample (e.g., plasma, brain tissue homogenate) using your standard sample preparation protocol, but without adding Erinacin A or an internal standard.[1]
-
Inject this blank matrix extract onto the LC column.
-
-
Analysis:
Guide 2: How to Quantify Matrix Effects with the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the Matrix Factor (MF), which indicates the degree of ion suppression or enhancement.
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the Erinacin A standard and its internal standard (IS) into the final reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample extraction procedure. In the final step, spike the dried or evaporated extracts with Erinacin A and IS to the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with Erinacin A and IS at the same concentrations before starting the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (Erinacin A) and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
This value should be close to 1 (typically 0.85-1.15) to show that the IS effectively compensates for the matrix effect.[2]
-
-
Data Presentation: Matrix Effect & Recovery Assessment
| Parameter | Calculation Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area Pre-Spiked / Peak Area Post-Spiked) x 100 | >80% (Consistent) | Efficiency of the extraction process. |
| Matrix Factor (MF) | Peak Area Post-Spiked / Peak Area Neat | 1.0 | Measures ion suppression (<1) or enhancement (>1). |
| IS-Normalized MF | MF Analyte / MF IS | 0.85 - 1.15 | Indicates how well the IS corrects for the matrix effect. |
Guide 3: Strategies for Mitigating Matrix Effects
If the assessments above confirm the presence of significant matrix effects, use the following strategies to minimize them.
1. Advanced Sample Preparation
Simple protein precipitation (PPT) is often insufficient for removing matrix components like phospholipids.[8] More selective techniques are recommended.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Phospholipid Removal |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Non-selective; high levels of residual matrix components remain.[8] | Poor |
| Liquid-Liquid Extraction (LLE) | Partition analyte into an immiscible organic solvent based on pH and polarity. | Produces clean extracts.[8][9] | Can have low recovery for polar analytes; more labor-intensive.[8] | Good to Excellent |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; produces very clean extracts; high recovery.[8] | More expensive; requires method development. | Excellent |
A study on the bioanalysis of Erinacin A in rat plasma and tissues successfully used ethyl acetate for liquid-liquid extraction.[12] For complex matrices, a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can dramatically reduce matrix components.[8]
2. Chromatographic Optimization
If sample preparation is not enough, modify your LC method to separate Erinacin A from the interference zone identified in the post-column infusion experiment.
-
Adjust Gradient: Make the gradient shallower to increase the separation between peaks.
-
Change Mobile Phase: Altering the pH of the mobile phase can change the retention of basic or acidic interferences.[8]
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size (UPLC) can improve resolution and reduce matrix effects.[8]
3. Selection and Use of Internal Standards
The use of a Stable Isotope-Labeled (SIL) Internal Standard is the most robust way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][11]
-
Why SIL-IS is Ideal: A SIL-IS (e.g., Erinacin A-d3) has the same chemical structure, pKa, and polarity as Erinacin A.[1] It will therefore co-elute and experience identical ionization suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant and ensuring accurate quantification.[10]
-
Alternative (Analog) IS: If a SIL-IS is unavailable, a structural analog can be used. A study successfully used 2,4,5-trimethoxybenzaldehyde (B179766) as an internal standard for Erinacin A.[12][13] However, analog standards may not co-elute perfectly and may not experience the exact same matrix effect, potentially compromising accuracy.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the recovery of Erinacin A during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Erinacin A during sample extraction from Hericium erinaceus mycelia.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider before starting the extraction of Erinacin A?
A1: The concentration of Erinacin A is significantly higher in the mycelium compared to the fruiting body of Hericium erinaceus.[1][2][3] Therefore, ensuring you are using a high-yielding strain of H. erinaceus and that it has been cultivated under optimal conditions for mycelial growth and Erinacin A production is the most critical preparatory step.[1][4]
Q2: Which extraction solvent is most effective for Erinacin A?
A2: Aqueous ethanol (B145695) is generally the most effective solvent for extracting Erinacin A from Hericium erinaceus mycelia.[5][6] Studies have shown that a concentration of 70-80% ethanol in water provides a good balance of polarity to efficiently extract Erinacin A while minimizing the co-extraction of interfering non-polar compounds.[5][7] Pure organic solvents like ethanol and ethyl acetate (B1210297) tend to result in lower extraction yields compared to their aqueous mixtures.[5][6]
Q3: Can other solvents be used for Erinacin A extraction?
A3: Yes, other solvent systems have been successfully used, particularly in purification steps. For instance, a two-phase solvent system of n-hexane, ethyl acetate, methanol, and water has been employed for high-speed counter-current chromatography (HSCCC) to achieve high purity Erinacin A.[4][8][9] Ethyl acetate is also commonly used during liquid-liquid extraction to partition and concentrate Erinacin A from the initial aqueous ethanol extract.[9]
Q4: What are the main challenges encountered during Erinacin A extraction and purification?
A4: The primary challenges include the low natural abundance of Erinacin A, its potential instability under harsh extraction conditions (e.g., high temperatures and prolonged extraction times), and the presence of structurally similar erinacine compounds that can complicate purification.[10] Isolating high-purity Erinacin A often requires multi-step chromatographic techniques.[8][9]
Troubleshooting Guide
Issue: Low Erinacin A Yield
Possible Cause 1: Suboptimal Starting Material
-
Troubleshooting Step: Verify the strain of Hericium erinaceus and its cultivation conditions. Different strains exhibit significant variability in Erinacin A production.[1][4] Solid-state fermentation has been reported to yield a higher specific yield of Erinacin A compared to submerged culture.[2][11]
-
Recommended Action:
-
Use a known high-yielding strain of H. erinaceus.
-
Optimize solid-state fermentation parameters, including substrate (e.g., corn kernel), particle size, and the addition of nitrogen sources and inorganic salts like zinc sulfate.[11]
-
Possible Cause 2: Inefficient Extraction Method
-
Troubleshooting Step: Review your extraction protocol, including the choice of solvent, temperature, time, and solvent-to-material ratio.
-
Recommended Action:
-
Solvent: Use 70-80% aqueous ethanol for the initial extraction.[5][7]
-
Method: Ultrasound-assisted extraction (UAE) can enhance extraction efficiency by improving solvent penetration into the mycelial matrix.[7] Reflux extraction is another common method, but temperature and duration must be carefully controlled.[10][12]
-
Parameters: Optimize the solvent-to-material ratio, extraction time, and temperature. Prolonged extraction at high temperatures can lead to degradation of Erinacin A.[10]
-
Possible Cause 3: Loss During Purification
-
Troubleshooting Step: Evaluate each step of your purification process for potential losses. Traditional open-column chromatography can have poor reproducibility.[5]
-
Recommended Action:
-
Employ advanced purification techniques like High-Speed Counter-Current Chromatography (HSCCC) or a two-dimensional approach combining normal-phase and reversed-phase chromatography for better separation and recovery.[5][8][9]
-
Monitor fractions closely using HPLC to avoid discarding those containing Erinacin A.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Erinacin A
This protocol is based on methodologies that have shown to be effective for extracting Erinacin A from dried Hericium erinaceus mycelia.[1][7]
-
Sample Preparation:
-
Lyophilize (freeze-dry) the H. erinaceus mycelia to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
-
Extraction:
-
Clarification and Concentration:
Protocol 2: Liquid-Liquid Partitioning for Erinacin A Enrichment
This protocol is a common subsequent step after the initial extraction to concentrate Erinacin A and remove more polar impurities.[9]
-
Preparation:
-
Re-dissolve the concentrated extract from Protocol 1 in a known volume of deionized water (e.g., 50 mL).
-
-
Partitioning:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
-
Collection:
-
Collect the upper ethyl acetate layer, which contains the Erinacin A.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Combine the ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator. The resulting residue is enriched with Erinacin A and can be used for further purification or analysis.
-
Quantitative Data Summary
Table 1: Comparison of Solvents for Erinacin A Extraction
| Solvent System | Relative Erinacin A Yield | Reference |
| 70% Aqueous Ethanol | High | [5][6] |
| 80% Aqueous Ethanol | High | [7] |
| Ethanol (Absolute) | Lower than aqueous ethanol | [5][6] |
| Ethyl Acetate | Lower than aqueous ethanol | [5][6] |
| n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v) | Used for HSCCC purification | [4][8][9] |
Table 2: Optimized Parameters for Ultrasound-Assisted and Reflux Extraction of Erinacines
| Extraction Method | Parameter | Optimal Value | Reference |
| Ultrasound-Assisted Extraction | Ethanol Concentration | 80% | [7] |
| Extraction Time | 45 minutes | [7] | |
| Solvent-to-Material Ratio | 30 mL/g | [7] | |
| Reflux Extraction | Ethanol Concentration | 65% | [13] |
| Extraction Temperature | 62°C | [12][13] | |
| Extraction Time | 30 minutes | [10][12] | |
| Liquid-to-Material Ratio | 32 mL/g | [12][13] |
Visualizations
Caption: A generalized workflow for the extraction and purification of Erinacin A from Hericium erinaceus mycelia.
Caption: Key factors influencing the final yield of Erinacin A during production and extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Navigating the Separation of Erinacine Isomers: A Technical Support Guide
For researchers, scientists, and drug development professionals working with erinacines, the closely related isomers of these neuroprotective compounds from Hericium erinaceus can present a significant analytical challenge. Achieving baseline separation is critical for accurate quantification and downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your High-Performance Liquid Chromatography (HPLC) gradient methods for the successful separation of erinacine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating erinacine isomers?
The main difficulty lies in the high structural similarity of erinacine isomers, such as erinacine A, B, C, and P. These compounds are diterpenoids with the same core cyathane skeleton, often differing only in the position or type of functional groups. This results in very similar physicochemical properties, including polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques.[1][2] Co-elution or poor resolution is a common problem that can hinder accurate quantification.
Q2: What is a good starting point for an HPLC gradient method to separate erinacine isomers?
A reversed-phase C18 column is a common and effective starting point for developing a separation method for erinacine isomers. A typical gradient elution involves a mobile phase consisting of water (A) and an organic modifier (B), such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid like formic acid to improve peak shape.
A general-purpose scouting gradient can be employed to determine the approximate elution times of the isomers. An example of a starting gradient is a linear increase from a low to a high percentage of the organic modifier over 20-30 minutes.
Q3: My erinacine isomer peaks are co-eluting or have poor resolution. What are the first steps to optimize the gradient?
When facing co-elution or poor resolution, the first step is to adjust the gradient slope. A shallower gradient around the elution time of the target isomers will increase the separation time and can significantly improve resolution. For instance, if the isomers elute between 60% and 80% acetonitrile, you could modify the gradient to have a much slower increase in acetonitrile concentration in that range.
Q4: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be effective, and the choice can influence the selectivity of the separation. Acetonitrile generally has a stronger elution strength for many compounds and can lead to sharper peaks. However, methanol may offer different selectivity and could resolve isomers that co-elute with acetonitrile. It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific mixture of erinacine isomers.
Q5: What role does the mobile phase additive, like formic acid, play?
Adding a small percentage (typically 0.1%) of an acid like formic acid to the mobile phase is crucial for several reasons. It helps to suppress the ionization of any acidic or basic functional groups on the erinacine molecules and on the stationary phase, leading to more symmetrical peak shapes and reproducible retention times. Consistent protonation of the analytes minimizes peak tailing and improves overall chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of erinacine isomers.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | Gradient is too steep: The organic modifier concentration increases too quickly, not allowing enough time for differential migration. | Flatten the gradient: Decrease the rate of change of the organic modifier around the elution window of the isomers. |
| Inappropriate organic modifier: The chosen solvent (acetonitrile or methanol) does not provide sufficient selectivity for the isomers. | Screen different organic modifiers: Test both acetonitrile and methanol to see which provides better separation. | |
| Incorrect column chemistry: A standard C18 column may not be optimal for resolving structurally similar isomers. | Consider alternative stationary phases: Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity through pi-pi interactions, which may be beneficial for aromatic compounds like erinacines. For particularly challenging separations, two-dimensional HPLC can be employed to enhance purity.[1][2] | |
| Sub-optimal temperature: Temperature can affect selectivity and retention times.[3] | Optimize column temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution. | |
| Peak Tailing | Secondary interactions: Unwanted interactions between the erinacine molecules and the silica (B1680970) backbone of the stationary phase. | Use a mobile phase additive: Ensure 0.1% formic acid is present in both mobile phase components to minimize these interactions. |
| Column overload: Injecting too much sample can lead to peak distortion. | Reduce sample concentration or injection volume. | |
| Column degradation: The stationary phase has been compromised. | Replace the column. | |
| Broad Peaks | Low flow rate: Insufficient flow can lead to band broadening. | Optimize the flow rate: While lower flow rates can improve resolution, a flow rate that is too low can decrease efficiency. |
| Extra-column volume: Excessive tubing length or a large detector flow cell can cause peak broadening. | Minimize tubing length and use a low-volume flow cell if possible. | |
| Sample solvent mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. | |
| Inconsistent Retention Times | Inadequate column equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection. | Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. |
| Mobile phase preparation: Inconsistent preparation of the mobile phase. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Pump performance: Fluctuations in the pump's flow rate or gradient proportioning. | Perform pump maintenance and calibration. |
Experimental Protocols
Below are examples of HPLC gradient methods that have been used for the analysis of erinacines. These can serve as a starting point for your method development.
Table 1: Example HPLC Gradient Protocols for Erinacine Analysis
| Parameter | Method 1: Analysis of Erinacine A, C, and P[4] | Method 2: General Erinacine Isomer Separation[5] |
| HPLC System | Agilent 1200 Series or equivalent | Thermo Vanquish or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Kinetex C18 (e.g., 4.6 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 25°C | 40°C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm or 340 nm | UV at 210, 280, and 340 nm |
| Gradient Program | 0-5 min: 10% B5-20 min: 10-90% B (linear)20-25 min: 90% B25.1-30 min: 10% B (re-equilibration) | 0-8 min: 40% B8-15 min: 100% B15-16 min: 100-40% B16-20 min: 40% B (re-equilibration) |
Visualizing the Workflow
A systematic approach is key to successfully optimizing an HPLC gradient for erinacine isomer separation. The following workflow diagram illustrates the logical steps involved in method development and troubleshooting.
Caption: A logical workflow for developing and optimizing an HPLC gradient method for the separation of erinacine isomers.
The following diagram illustrates a common troubleshooting pathway when encountering poor peak resolution.
Caption: A step-by-step troubleshooting guide for addressing poor resolution in the HPLC separation of erinacine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of (-)-Erinacin A-d3 in mass spectrometry
Technical Support Center: Mass Spectrometry Analysis of (-)-Erinacin A-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of this compound, with a specific focus on resolving poor signal intensity.
Initial Troubleshooting Workflow
When encountering poor signal intensity for this compound, it is crucial to follow a systematic approach to identify the root cause. The workflow below outlines a logical sequence of checks, starting from the instrument and moving toward sample-specific issues.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very low or absent. Where should I begin?
A: Start with the most fundamental checks of your system and method.
-
Instrument Performance: Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines.[1][2] An uncalibrated instrument can lead to inaccurate mass detection and poor sensitivity.[2]
-
Standard Concentration: Verify the concentration of your working solution.[1] A solution that is too dilute will naturally produce a weak signal, while a solution that is too concentrated can cause detector saturation or ion suppression.[2][3]
-
Mass Transitions: Double-check that you are monitoring the correct precursor and product ions for this compound. Based on the literature for native Erinacin A ([M+H]⁺ ≈ 433.2), the deuterated standard should have a precursor ion of [M+3+H]⁺ ≈ 436.2. The product ion will depend on the location of the deuterium (B1214612) labels.
-
Basic Source Parameters: Confirm that your electrospray ionization (ESI) source settings are within a reasonable range for a small molecule like Erinacin A. Use the table below as a starting point.
| Parameter | Typical Starting Value (Positive ESI) | Potential Impact on Signal |
| Capillary/Spray Voltage | +3500 to +4500 V[4][5] | Too low results in poor ionization; too high can cause fragmentation.[6] |
| Nebulizer Gas Pressure | 30 - 60 psi[6][7] | Affects droplet size and desolvation efficiency. |
| Drying Gas Temperature | 300 - 350 °C[6][4] | Aids solvent evaporation; too high can cause thermal degradation.[6] |
| Drying Gas Flow Rate | 8 - 12 L/min[4][8] | Affects the rate of desolvation. |
Q2: How can I systematically optimize the mass spectrometer source for this compound?
A: Systematic optimization is key to achieving maximum sensitivity. Infuse a solution of this compound directly into the source and adjust one parameter at a time while monitoring the signal intensity.
Experimental Protocol: Source Optimization
-
Prepare Standard Solution: Prepare a solution of this compound in your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a reasonable starting signal (e.g., 50-100 ng/mL).
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ESI source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).[9]
-
Set Initial Parameters: Begin with the typical values from the table in Q1.
-
Tune Parameters: While monitoring the signal intensity for the this compound precursor ion (m/z ~436.2), adjust each parameter individually across its operational range to find the value that yields the highest and most stable signal.
-
Iterate: After finding the optimum for one parameter, move to the next. You may need to re-adjust the first parameter slightly as others are changed, so a second pass of optimization can be beneficial.
-
Record: Document the final optimized parameters for your analytical method.
Q3: Could matrix effects be suppressing my signal? How do I diagnose and mitigate this?
A: Yes, matrix effects are a very common cause of poor signal intensity, especially when using ESI with complex biological samples.[10][11] Co-eluting compounds from the sample matrix can compete with your analyte for ionization, leading to signal suppression.[12][13]
Experimental Protocol: Diagnosing Matrix Effects (Post-Extraction Addition)
This experiment quantifies the degree of ion suppression or enhancement.[10][14]
-
Prepare Samples:
-
Set A: Prepare this compound standard in a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your standard protocol. After extraction, spike the clean extract with the same amount of this compound as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculate Matrix Effect Factor (MEF):
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous extraction techniques (e.g., solid-phase extraction) to remove interfering compounds.
-
Adjust Chromatography: Modify your LC gradient or change the column to better separate this compound from the interfering matrix components.
-
Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. This may require a more sensitive instrument to maintain an adequate signal for your analyte.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in an extract of a blank matrix to ensure that the standards and samples experience the same matrix effects.[11]
Q4: My deuterated internal standard (-d3) and native Erinacin A are separating on the column. Why is this a problem and how can I fix it?
A: Even slight chromatographic separation between the analyte and its deuterated internal standard can be a significant problem.[15] If they elute at different times, they may experience different degrees of matrix effects (ion suppression/enhancement), which invalidates the assumption that the internal standard accurately corrects for variations.[1][15] This is known as the "isotope effect" in chromatography.
Solutions:
-
Adjust Gradient: Make the LC gradient shallower around the elution time of Erinacin A. A slower change in mobile phase composition can help reduce the separation.
-
Reduce Organic Modifier: Try slightly reducing the percentage of the strong solvent (e.g., acetonitrile, methanol) in your mobile phase.
-
Change Column Temperature: Lowering the column temperature can sometimes increase retention and improve the co-elution of isotopologues.
-
Test Different Columns: If adjustments to the mobile phase are not effective, consider a column with a different stationary phase chemistry.
Q5: Is it possible my this compound standard has degraded or is impure?
A: Yes, the integrity of the standard is critical.
-
Degradation: Natural products can be susceptible to degradation.[1] If you suspect degradation, prepare a fresh stock solution from the original solid material and compare its performance to your current working solution.
-
Purity: The internal standard stock may contain a small amount of the unlabeled analyte.[1] This can lead to inaccurate quantification, especially at low concentrations.
Experimental Protocol: Checking for Unlabeled Analyte
-
Prepare a High-Concentration IS Sample: Prepare a sample containing only the this compound internal standard at a high concentration in a clean solvent.
-
Acquire Data: Analyze this sample using your LC-MS/MS method.
-
Monitor Both Transitions: Monitor both the transition for the internal standard (e.g., 436.2 → product) and the transition for the native, unlabeled analyte (433.2 → 301.2).
-
Evaluate: The presence of a peak in the unlabeled analyte's transition indicates contamination in your internal standard.
Q6: Am I monitoring the correct mass transitions for this compound?
A: Using the wrong mass-to-charge ratio (m/z) will result in no signal. The transitions for the deuterated standard are directly related to the native compound.
| Compound | Precursor Ion (m/z) | Expected Product Ion(s) (m/z) | Notes |
| (-)-Erinacin A | ~433.2 ([M+H]⁺)[4][16] | ~301.2[4][17] | The 301.2 fragment corresponds to the core cyathin diterpenoid structure.[17] |
| This compound | ~436.2 ([M+3+H]⁺) | Scenario A: ~304.2 | This is expected if the 3 deuterium atoms are on the stable core structure. |
| Scenario B: ~301.2 | This is expected if the deuterium atoms are on the portion of the molecule that is lost during fragmentation. |
To confirm, perform a product ion scan (MS/MS) on the precursor ion of this compound (m/z 436.2) to see which product ions are formed. The most intense product ion should be used for quantification in your Multiple Reaction Monitoring (MRM) method.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 7. agilent.com [agilent.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Accurate Erinacin A Quantification by Minimizing Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of ion suppression in the LC-MS/MS analysis of Erinacin A. Ion suppression, a common form of matrix effect, can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalysis by reducing the ionization efficiency of the target analyte.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Erinacin A analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte, such as Erinacin A, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[3] These interfering components, which can include salts, phospholipids, and proteins, compete with Erinacin A for ionization in the MS source, leading to fewer Erinacin A ions reaching the detector.[4] This can result in erroneously low quantification, poor reproducibility, and decreased sensitivity, ultimately affecting the reliability of pharmacokinetic and other quantitative studies.[2]
Q2: What are the primary causes of ion suppression in the analysis of Erinacin A?
A2: The primary causes of ion suppression for Erinacin A are endogenous and exogenous components that co-elute with the analyte from the LC column.
-
Endogenous components from biological samples include phospholipids, salts, and proteins.[4]
-
Exogenous components can be introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives.[2]
Q3: How can I determine if my Erinacin A analysis is being affected by ion suppression?
A3: Two common methods to diagnose ion suppression are post-column infusion and post-extraction spike analysis.[5]
-
Post-Column Infusion (Qualitative Assessment): This technique helps to identify at which retention times ion suppression occurs. A constant flow of an Erinacin A standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the otherwise stable signal for Erinacin A indicates the presence of co-eluting matrix components that are causing ion suppression.[6]
-
Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the extent of ion suppression. The response of Erinacin A in a clean solution (neat standard) is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses provides a quantitative measure of the matrix effect.[7] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
If you suspect ion suppression is impacting your Erinacin A measurements, follow this workflow to confirm and quantify the effect.
Caption: A stepwise approach to identifying and mitigating ion suppression.
Experimental Protocol: Post-Column Infusion
-
System Setup: Connect the LC column outlet to a T-junction. Connect a syringe pump containing a standard solution of Erinacin A to the second port of the T-junction. Connect the outlet of the T-junction to the mass spectrometer's ion source.
-
Infusion: Begin a constant, low-flow infusion (e.g., 5-10 µL/min) of the Erinacin A standard.
-
Analysis: Acquire data on the mass spectrometer while injecting a blank, extracted sample matrix.
-
Interpretation: A drop in the baseline signal for Erinacin A indicates the retention time at which matrix components are eluting and causing ion suppression.[8]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Erinacin A standard prepared in the final mobile phase composition.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted, and then Erinacin A is added to the final extract.
-
Set C (Pre-Extraction Spike): Erinacin A is added to the blank matrix before the extraction process (used to determine recovery).
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 [9]
-
Guide 2: Minimizing Ion Suppression through Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[3] The goal is to remove interfering components while maximizing the recovery of Erinacin A.
Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 30 - 70 | Simple, fast, and inexpensive. | Least effective at removing phospholipids, often resulting in significant ion suppression.[10] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 40 | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery.[10] |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 20 | Highly effective at removing a wide range of interferences, providing the cleanest extracts. | Requires method development and can be more costly.[11] |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Erinacin A from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard (if available). Add 200 µL of 4% H3PO4 to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute Erinacin A with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Fine-tuning your LC-MS/MS method can further reduce the impact of ion suppression.
Chromatographic Strategies:
-
Improve Separation: Modify the mobile phase gradient to better separate Erinacin A from the regions where ion suppression was observed during the post-column infusion experiment.
-
Alternative Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution profile of interfering components.
-
Divert Flow: Use a divert valve to direct the highly polar, unretained matrix components that elute at the beginning of the run to waste, preventing them from entering the mass spectrometer.
Mass Spectrometry Strategies:
-
Optimize Ion Source Parameters: Adjust the gas flows, temperature, and voltages of the ion source to maximize the ionization of Erinacin A while minimizing the influence of matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[5] It co-elutes with Erinacin A and experiences the same degree of ion suppression, allowing for accurate and precise quantification through ratio-based calculations.
Signaling Pathways Involving Erinacin A
Erinacin A has been shown to modulate several key signaling pathways, primarily related to its neurotrophic and anti-cancer properties.
Caption: Erinacin A stimulates NGF synthesis and promotes neuroprotection via the BDNF/PI3K/Akt/GSK-3β pathway.
Caption: Erinacin A induces apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Stability issues of (-)-Erinacin A-d3 in different storage conditions
Welcome to the technical support center for (-)-Erinacin A-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting tips related to the stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C and protected from light.[1] For long-term storage, it is crucial to minimize exposure to ambient temperature and light to prevent degradation.
Q2: I left my solid this compound at room temperature for a few hours. Is it still usable?
A2: While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The stability of the compound is best maintained at -20°C.[1] We recommend performing a purity check using HPLC or LC-MS to ensure the integrity of the compound before proceeding with your experiment.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Methanol (B129727) and acetonitrile (B52724) are suitable solvents for preparing stock solutions of (-)-Erinacin A.[1][2] For this compound, these solvents are also recommended. Ethanol can also be used, though it may require sonication to fully dissolve the compound.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions should be stored at -20°C for short periods.[1] For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: My stock solution has been stored for a while. How can I check if it has degraded?
A5: You can assess the stability of your stock solution by comparing its analytical profile (e.g., HPLC or LC-MS chromatogram) to that of a freshly prepared solution. Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.
Q6: Are there any known incompatibilities for this compound?
Stability Data Summary
While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the recommended storage and handling conditions based on information for (-)-Erinacin A.
| Form | Storage Temperature | Solvent | Light Exposure | Recommended Duration |
| Solid | -20°C | N/A | Protect from light | Long-term |
| Solution | -20°C | Methanol, Acetonitrile, Ethanol | Protect from light | Short-term |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for quantifying the purity of this compound and detecting degradation products.[1][3]
1. Standard Preparation:
- Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
- From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]
2. Sample Preparation:
- For solid samples, accurately weigh and dissolve in methanol to a known concentration.
- For solutions, dilute with the mobile phase to fall within the calibration range.
- Filter all samples through a 0.45 µm syringe filter before injection.[1]
3. HPLC Conditions (Typical):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10-20 µL.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration and purity of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices.[1][3]
1. Sample Preparation:
- Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents.
2. LC-MS/MS Conditions (Typical):
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor for the specific parent and daughter ion transitions for this compound.
3. Data Analysis:
- Quantify this compound using a calibration curve generated from standards. The high selectivity of MS allows for accurate measurement even in the presence of co-eluting impurities.
Visual Guides
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting stability problems with this compound.
Caption: A flowchart for troubleshooting this compound stability.
Experimental Workflow for Stability Testing
This diagram illustrates the steps involved in a typical stability study for this compound.
Caption: Workflow for a this compound stability study.
Simplified Signaling Pathway of Erinacin A
Erinacin A has been shown to modulate several signaling pathways, primarily related to its neuroprotective and anti-cancer effects.[4][5][6][7] The diagram below provides a simplified overview of some key pathways.
Caption: Key signaling pathways modulated by Erinacin A.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Method validation for Erinacin A analysis in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Erinacin A analysis in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for extracting Erinacin A from plasma?
A1: The most common and effective method is protein precipitation. This can be achieved by adding a solvent like acetonitrile (B52724) or ethyl acetate (B1210297) to the plasma sample.[1][2] A typical procedure involves mixing 100 µL of plasma with 400 µL of acetonitrile, vortexing, and then centrifuging to pellet the precipitated proteins.[2] The resulting supernatant can then be collected for analysis. Another documented method uses ethyl acetate for extraction, followed by evaporation and reconstitution in acetonitrile.[1]
Q2: What are the typical LC-MS/MS parameters for Erinacin A analysis?
A2: A validated LC-MS/MS method utilizes a C18 reverse-phase column for chromatographic separation.[1][3] The mobile phase often consists of a gradient of water and acetonitrile.[1] Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-product ion transitions.[4] For quantitative analysis, a stable isotope-labeled internal standard is recommended, though other internal standards like 2,4,5-trimethoxybenzaldehyde (B179766) have also been used.[1][5]
Q3: What are the expected validation parameters for a robust Erinacin A assay in plasma?
A3: According to European Medicines Agency guidelines, the precision and accuracy of intra-day and inter-day variations should be within ±15%.[1] The linearity of the method should be established over a relevant concentration range, typically from 5 to 500 ng/mL, with a correlation coefficient (R²) greater than 0.99.[6] Recovery of Erinacin A from plasma is generally expected to be high and consistent across different concentrations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Erinacin A Recovery | Incomplete protein precipitation. | Ensure the ratio of precipitation solvent to plasma is sufficient (e.g., 4:1 acetonitrile to plasma).[2] Vortex the mixture thoroughly to ensure complete mixing and precipitation. |
| Inefficient extraction with ethyl acetate. | Optimize the vortexing time and centrifugation speed to ensure a clean separation of the organic and aqueous layers.[1] | |
| Degradation of Erinacin A. | While Erinacin A is reported to be stable in plasma at 37°C for up to 4 hours, prolonged storage at room temperature should be avoided.[1][5] Store samples at -20°C or lower.[3] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting of plasma, internal standard, and precipitation/extraction solvents. Use an automated liquid handler if available. |
| Matrix effects. | Matrix effects can cause ion suppression or enhancement, leading to variability.[7] Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or chromatographic separation to better resolve Erinacin A from interfering endogenous components.[8] | |
| Inaccurate Results (Poor Accuracy) | Improper calibration curve preparation. | Prepare calibration standards in a matrix that closely matches the study samples (e.g., blank plasma from the same species). Ensure the concentration range of the calibration curve brackets the expected concentrations in the unknown samples.[3] |
| Cross-contamination. | Thoroughly clean the autosampler and injection port between samples to prevent carryover. Include blank injections in the analytical run to assess for carryover. | |
| No or Low Signal for Erinacin A | Incorrect MS/MS transition monitoring. | Verify the precursor and product ion m/z values for Erinacin A and the internal standard. Optimize the collision energy for each transition. |
| Poor ionization efficiency. | Adjust the mobile phase composition (e.g., by adding a small amount of formic acid) to promote better ionization in ESI+ mode.[4] | |
| Clogged LC column or tubing. | Check the system pressure. If it is abnormally high, flush the system or replace the column and any clogged tubing. | |
| Peak Tailing or Splitting | Poor chromatographic conditions. | Optimize the mobile phase gradient to ensure a sharp, symmetrical peak shape. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants in the plasma extract. Replace the analytical column if performance degrades. |
Quantitative Data Summary
Table 1: Linearity and Precision of Erinacin A Analysis in Plasma
| Parameter | Value | Reference |
| Linearity Range | 5 - 500 ng/mL | [6] |
| Intra-day Linearity (R²) | 0.999 | [6] |
| Inter-day Linearity (R²) | 0.998 | [6] |
| Intra- and Inter-day Precision (%CV) | Within ±15% | [1] |
| Intra- and Inter-day Accuracy (% Bias) | Within ±15% | [1] |
Table 2: Extraction Recovery of Erinacin A from Rat Plasma
| Theoretical Concentration (ng/mL) | Mean Recovery (%) ± SD | Reference |
| 50 | 78.23 ± 9.56 | [5] |
| 200 | 94.48 ± 2.06 | [5] |
| 500 | 79.57 ± 1.99 | [5] |
Experimental Protocols
Detailed Protocol for Erinacin A Extraction from Plasma (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.[2]
-
Add 400 µL of acetonitrile containing the internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at 13,523 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and transfer it to a clean tube or autosampler vial for LC-MS/MS analysis.[2]
Detailed Protocol for LC-MS/MS Analysis of Erinacin A
-
Instrumentation : Agilent 1100 series HPLC system (or equivalent) coupled to a tandem mass spectrometer.[1]
-
Chromatographic Column : Agilent Eclipse XDB-C18 column (3.5 µm, 4.6 × 100 mm).[1]
-
Mobile Phase :
-
A: Water
-
B: Acetonitrile[1]
-
-
Gradient Elution Program :
-
0 min, 70% B
-
0–5 min, 70–100% B
-
5–8 min, 100% B
-
8–8.1 min, 100–70% B
-
8.1–11 min, 70% B[1]
-
-
Flow Rate : 0.35 mL/min.[1]
-
Injection Volume : 10 µL.[1]
-
Column Temperature : 25 °C.[1]
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Monitor for the specific precursor-product ion transitions for Erinacin A and the internal standard.
-
Visualizations
Caption: Experimental workflow for Erinacin A analysis in plasma.
Caption: Troubleshooting logic for Erinacin A plasma analysis.
References
- 1. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS method for the determination of erianin in rat plasma: application to the pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Variability in Cell-Based Neuroprotection Assays
Welcome to the technical support center for cell-based neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based neuroprotection assays?
High variability in cell-based assays can originate from several factors, broadly categorized as technical, biological, and analytical. Key sources include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary driver of variability.[1] A non-homogenous cell suspension can lead to significant differences in baseline measurements.
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to increased evaporation and temperature fluctuations.[2][3][4] This can alter media concentration and affect cell growth, leading to unreliable data in the outer wells.[2][3][5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major source of error.[1][6] Regular pipette calibration and proper technique are crucial.
-
Reagent and Media Variability: Differences between lots of sera, media, or assay reagents can introduce significant experimental variation.[6] Additionally, the presence of components like phenol (B47542) red or endogenous enzymes in serum (e.g., LDH) can cause high background signals.[7]
-
Cell Health and Passage Number: Using cells at different passage numbers can lead to phenotypic drift and altered responses.[6] It is also critical to ensure cells are healthy and in the logarithmic growth phase.[8]
-
Incubation Times: Variations in the duration of compound treatment or incubation with assay reagents can lead to inconsistent results.[1][6]
Q2: How can I minimize the "edge effect" in my 96-well plate assays?
The edge effect is a common phenomenon where wells on the outside of a plate behave differently than the interior wells, primarily due to evaporation and temperature gradients.[2][3][4] Here are several strategies to mitigate it:
-
Avoid Outer Wells: The most common strategy is to not use the 36 outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1][3] This sacrifices plate real estate but significantly improves data consistency.[9]
-
Use Low-Evaporation Lids: Lids with condensation rings can help reduce fluid loss from the wells.[5]
-
Use Sealing Tapes: For biochemical assays, clear or foil sealing tapes can be used. For cell-based assays, breathable sterile tapes are an option to reduce evaporation.[3][5]
-
Ensure Temperature Uniformity: Plating cells with reagents and plates all at 37°C can reduce thermal gradients that contribute to uneven cell settling.[9]
-
Reduce Assay Time: When possible, shortening the duration that fluids are in the wells can minimize the cumulative effect of evaporation.[5]
Q3: My IC50 values for a neuroprotective compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a frequent problem and can be attributed to several factors:[6]
-
Variable Cell Seeding Density: The number of cells per well can influence the apparent efficacy of a compound. It is crucial to optimize and maintain a consistent seeding density for each cell line.[6][8]
-
Differences in Cell Passage Number: Cells can change their characteristics over time in culture. Using cells within a narrow and consistent passage number range is recommended.[6]
-
Compound Stability and Storage: Ensure the neuroprotective compound is stored correctly and prepare fresh dilutions for each experiment from a concentrated stock to avoid degradation.
-
Solvent Concentration: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. A solvent toxicity curve should be performed, and the final solvent concentration should be kept consistent and non-toxic (typically <0.5%) across all wells.[1][6]
-
Different Reagent Lots: Variations in batches of media, serum, or assay reagents can affect cellular responses and lead to shifting IC50 values.[6]
Assay-Specific Troubleshooting Guides
MTT Assay Troubleshooting
The MTT assay measures cell viability based on the metabolic conversion of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[8][10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background / False positives | - Contamination of reagents or media.- Abiotic reduction of MTT by components in the culture media or by the test compound itself.[11]- Extracellular formazan crystals being incorrectly included or excluded.[11] | - Use fresh, sterile reagents and media.- Run a "no-cell" control with media and the test compound to check for chemical interference.[12]- Ensure complete dissolution of formazan; be aware that washing steps before solubilization can remove extracellular formazan, potentially affecting results.[11] |
| Low signal / False negatives | - Low cell seeding density.[8]- MTT reagent is toxic to cells, especially at high concentrations or with long incubation times.[8][12][13]- Insufficient incubation time with MTT reagent. | - Optimize cell seeding density to ensure a linear relationship between cell number and absorbance.- Reduce MTT concentration (typically 0.2-0.5 mg/ml) and limit incubation to 2-4 hours.[12]- Ensure incubation is long enough for visible purple precipitate to form. |
| High variability between replicates | - Uneven cell seeding.[8]- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Thoroughly mix the cell suspension before and during plating.[1]- Add the solubilization agent (e.g., DMSO) and gently shake the plate for 5-10 minutes to ensure all crystals are dissolved.[1]- Use calibrated pipettes and consistent technique. |
LDH Cytotoxicity Assay Troubleshooting
The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in media control | - Serum in the culture medium contains endogenous LDH.[7][15]- Phenol red in the medium can interfere with absorbance readings. | - Reduce the serum concentration in the medium to 1-5% during the assay.[7][15]- Use serum-free medium for the assay if compatible with your cells.- Use a phenol red-free medium.[7]- Always subtract the background absorbance from a "no-cell" media control.[16] |
| High spontaneous LDH release | - Overly vigorous pipetting during cell plating or reagent addition is damaging cells.[15]- Cell seeding density is too high, leading to cell death.[15]- Cells are unhealthy or contaminated. | - Handle cell suspensions gently. When adding reagents, pipette slowly against the side of the well.[17]- Optimize the cell seeding density to avoid overgrowth.[15]- Regularly check cell morphology and test for mycoplasma contamination. |
| Low signal or no dose-response | - Cell density is too low.[15]- The test compound inhibits cell growth (cytostatic) rather than causing cell lysis (cytotoxic).[18]- The compound interferes with LDH enzyme activity. | - Determine the optimal cell number for the assay.[15]- For compounds that are cytostatic, the standard LDH protocol may underestimate the effect. Consider a modified protocol with condition-specific controls for maximum LDH release.[18]- Test for compound interference by adding it directly to a known amount of LDH. |
TUNEL Assay Troubleshooting
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background / Non-specific staining | - Excessive concentration of TdT enzyme or labeling solution.[20][21]- Excessive staining time.[20]- Improper sample fixation (e.g., using acidic fixatives).[20]- DNA damage from necrosis, not apoptosis. | - Optimize the concentration of the TdT enzyme and labeling mix by performing a titration.[21]- Reduce the incubation time; 60 minutes at 37°C is a common starting point.[20]- Use a neutral pH fixative solution like 4% paraformaldehyde.[20]- Combine TUNEL with morphological analysis (e.g., H&E staining) to distinguish apoptosis from necrosis.[19] |
| No signal or weak signal | - Insufficient cell permeabilization.[19]- TdT enzyme has lost activity.[19]- Staining time is too short.[20]- Apoptosis is not occurring or is at a very early stage. | - Optimize the concentration and incubation time for Proteinase K (a common permeabilizing agent).[19][20]- Prepare the TUNEL reaction mix fresh just before use and store reagents properly.[20]- Increase the incubation time at 37°C, potentially up to 2 hours.[20]- Always include a positive control (e.g., cells treated with DNase I) to confirm the assay is working.[19] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal concentration (e.g., 1,000-100,000 cells/well).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the neuroprotective compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[23]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[22]
-
Protocol 2: LDH Cytotoxicity Assay
This protocol provides a general method for quantifying cytotoxicity by measuring LDH release.
-
Plate Setup and Treatment:
-
Sample Collection:
-
After the treatment period, centrifuge the plate at ~250 x g for 5 minutes to pellet any cells or debris.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the kit manufacturer's instructions.[14]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[16]
-
-
Measurement and Calculation:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Visual Guides: Workflows and Pathways
Caption: A typical experimental workflow for screening neuroprotective compounds.
Caption: A logical guide to troubleshooting high background signals in assays.
Caption: PI3K/Akt pathway activation promotes neuronal survival.[24][25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. Blog [midsci.com]
- 3. The edge effect in microplate assays [wakoautomation.com]
- 4. youtube.com [youtube.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. biospherix.com [biospherix.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
- 20. arcegen.com [arcegen.com]
- 21. genscript.com [genscript.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. 2.3. MTT Assay [bio-protocol.org]
- 24. Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
Optimizing fermentation conditions for increased Erinacin A yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased Erinacin A yield from Hericium erinaceus.
Frequently Asked Questions (FAQs)
Q1: Which cultivation method, solid-state or submerged fermentation, is better for Erinacin A production?
A1: Both solid-state and submerged cultivation can be used for Erinacin A production, but solid-state fermentation has been reported to result in a significantly higher specific yield of Erinacin A.[1][2][3] For example, a specific yield of up to 165.36 mg/g of cell dry weight has been achieved in solid-state culture, which is a 13-fold improvement over some submerged culture results.[1] However, submerged fermentation offers advantages in terms of process control and scalability.[1][4] The choice of method may depend on your specific research objectives and production scale.
Q2: Does the strain of Hericium erinaceus affect Erinacin A yield?
A2: Yes, the production of Erinacin A varies significantly among different strains of Hericium erinaceus.[1][5] One study found that the wild strain HeG yielded the highest content and yield of erinacine A in submerged culture, reaching 42.16 mg/g and 358.78 mg/L, respectively.[1][5] It is crucial to screen different strains to identify a high-yielding one for maximizing production.
Q3: Is Erinacin A found in the fruiting body of Hericium erinaceus?
A3: No, Erinacin A is typically found in the mycelia of Hericium erinaceus and not in the fruiting body.[1][2][4] Therefore, cultivation efforts for Erinacin A production should focus on optimizing mycelial biomass.
Q4: What are the key factors influencing Erinacin A yield?
A4: Several factors significantly impact the yield of Erinacin A. These include the choice of substrate (e.g., corn kernel, millet), particle size of the substrate, nitrogen source (e.g., tryptone, casein peptone), and the addition of inorganic salts like zinc sulfate (B86663) (ZnSO₄) and sodium chloride (NaCl).[1][6][7] Temperature and pH also play a crucial role in both mycelial growth and Erinacin A biosynthesis.[7][8]
Troubleshooting Guide
Issue 1: Slow or no mycelial growth.
-
Potential Cause: Suboptimal growth medium or culture conditions.
-
Recommended Action:
Issue 2: High mycelial biomass but low or no detectable Erinacin A yield.
-
Potential Cause: Culture conditions are optimized for growth but not for secondary metabolite production.
-
Recommended Action:
-
Switch to Solid-State Fermentation: Solid-state cultivation often yields a higher specific production of Erinacin A compared to submerged culture.[1][2][4]
-
Optimize Nutrient Composition:
-
Nitrogen Source: The addition of tryptone (around 5 mg/g substrate) has been shown to enhance mycelial biomass.[7]
-
Inorganic Salts: The addition of zinc sulfate (ZnSO₄) at a concentration of 10 mM can significantly increase the specific yield of Erinacin A, by as much as 2.7-fold.[4][7] Low concentrations of sodium chloride (NaCl), around 10-20 mM, can also improve the specific yield.[4][7]
-
-
Harvest Timing: Erinacin A production can vary over the cultivation period. The optimal harvest time in a bioreactor has been noted as eight days for Erinacin A.[4] Conduct a time-course experiment to determine the peak production window for your specific conditions.
-
Issue 3: Inconsistent Erinacin A yields between batches.
-
Potential Cause: Variability in starting material, inoculum quality, or environmental conditions.
-
Recommended Action:
-
Standardize Inoculum: Use a consistent amount and age of the seed culture for inoculation.
-
Substrate Consistency: Ensure the substrate has a uniform particle size. For instance, a particle size of less than 2.38 mm for corn kernels has been shown to be effective.[6][7]
-
Control Environmental Parameters: Maintain consistent temperature, pH, and aeration across all batches. For submerged cultures, an agitation speed of around 100-120 rpm is often used.[7][9]
-
Data Presentation
Table 1: Effect of Substrate on Mycelial Biomass and Specific Erinacin A Yield in Solid-State Cultivation
| Substrate | Mycelial Biomass (mg/g substrate) | Specific Erinacin A Yield (mg/g cell dry weight) |
| Polished Rice | 39.12 | - |
| Corn Kernel | - | 12.53 |
| Adlay Kernel | 21.39 | - |
| Brown Rice | 62.15 | - |
| Red Beans | 23.07 | - |
| Sesame | Too low to be detected | Too low to be detected |
Data extracted from a study by Cheng et al. (2021).[6]
Table 2: Effect of Nitrogen Source and Inorganic Salt Addition on Mycelial Biomass and Specific Erinacin A Yield in Solid-State Cultivation (Substrate: Corn Kernel)
| Additive | Concentration | Mycelial Biomass (mg/g substrate) | Specific Erinacin A Yield (mg/g cell dry weight) |
| Tryptone | 5 mg/g | 80.56 | - |
| NaCl | 10 mM | - | 120.97 |
| NaCl | 40 mM | 87.38 | Very low |
| ZnSO₄·7H₂O | 10 mM | 50.24 | 165.36 |
| Casein Peptone + NaCl | 3.4% + 0.56% | - | Highest concentration observed (qualitative) |
Data compiled from studies by Cheng et al. (2021) and Gerbec et al. (2015).[1][7][10]
Table 3: Comparison of Erinacin A Yield in Submerged vs. Solid-State Cultivation
| Cultivation Method | Strain | Yield |
| Submerged Culture | H. erinaceus | 14.44 mg/g; 225 mg/L |
| Submerged Culture | Wild Strain HeG | 42.16 mg/g; 358.78 mg/L |
| Solid-State Culture | H. erinaceus | 165.36 mg/g |
Data extracted from a study by Cheng et al. (2021).[1]
Experimental Protocols
Protocol 1: Solid-State Cultivation for Erinacin A Production
-
Seed Culture Preparation:
-
Solid-State Fermentation:
-
Extraction of Erinacin A:
-
Dry the harvested mycelium and grind it into a powder.
-
Add 1 g of the powder to 75 mL of 95% ethanol (B145695) and extract using ultrasonic shaking for 1 hour.[7]
-
Centrifuge the extract at 9000 g for 10 minutes and filter the supernatant.
-
Concentrate the extract under vacuum.
-
Re-dissolve the extract in ethyl acetate (B1210297) and partition with deionized water. The ethyl acetate layer contains Erinacin A.[7]
-
Protocol 2: Submerged Fermentation for Erinacin A Production
-
Seed Culture Preparation:
-
Submerged Fermentation:
-
Inoculate the seed culture into a production medium. An optimized medium composition is (g/L): glucose 69.87, casein peptone 11.17, NaCl 1.45, ZnSO₄ 0.055, and KH₂PO₄ 1.0, with a pH of 4.5.[8]
-
Incubate in a shaking incubator at 25°C and 100 rpm for 8-20 days.[4][7] The optimal duration should be determined experimentally.
-
Visualizations
Caption: Experimental workflow for Erinacin A production.
Caption: Troubleshooting flowchart for low Erinacin A yield.
Caption: Simplified biosynthetic pathway of Erinacins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated internal standards.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of deuterated internal standards.
Issue 1: Low or No Deuterium (B1214612) Incorporation
Symptoms:
-
¹H NMR shows minimal reduction in the integral of the target C-H signal.
-
Mass spectrometry (MS) analysis does not show the expected mass shift for the deuterated compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | For metal-catalyzed reactions (e.g., Pd, Pt, Ir), ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent oxidation. Consider a pre-activation step if applicable. |
| Insufficient Deuterium Source | Use a large excess of the deuterium source (e.g., D₂O, D₂ gas). For exchange reactions, multiple reaction cycles with fresh deuterium source may be necessary.[1] |
| Suboptimal Reaction Conditions | Optimize temperature, pressure, and reaction time. Some C-H bonds require higher temperatures to overcome the activation energy for cleavage. Monitor the reaction progress at different time points. |
| Poor Reagent/Solvent Purity | Ensure all reagents and solvents are anhydrous, as trace amounts of water can be a source of protons and reduce deuterium incorporation.[2] |
| Incorrect pH | For acid or base-catalyzed exchange reactions, the pH is critical. Adjust the pH to optimize the rate of exchange for the target protons. The minimum exchange rate for amide hydrogens is around pH 2.6.[3] |
Issue 2: Poor Regioselectivity (Deuterium at the Wrong Position)
Symptoms:
-
²H NMR or MS/MS fragmentation patterns indicate deuterium incorporation at unintended positions in the molecule.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-selective Catalyst | Different catalysts exhibit different regioselectivities. For instance, certain iridium catalysts are known for high ortho-selectivity in the presence of directing groups. Screen a variety of catalysts to find one that favors your desired position. |
| Scrambling of Deuterium Labels | Isotopic scrambling can occur under harsh reaction conditions. Consider milder reaction conditions or a different synthetic route. Scrambling can be more pronounced with electron-rich aromatic rings. |
| Lack of a Directing Group | For targeted C-H activation, the presence of a directing group on the substrate can coordinate to the metal catalyst and guide deuteration to a specific position (e.g., ortho to the directing group). |
Issue 3: Isotopic Scrambling or Back-Exchange
Symptoms:
-
Loss of deuterium from the purified product over time or during analysis.
-
Lower than expected isotopic purity after workup and purification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Labile Deuterium Positions | Deuterium atoms on heteroatoms (e.g., -OH, -NH) or carbons alpha to carbonyls are often labile and prone to exchange with protons from protic solvents (e.g., water, methanol).[4] |
| Inappropriate pH during Workup/Purification | Acidic or basic conditions can catalyze back-exchange. Maintain neutral pH during extraction and purification steps. |
| Protic Solvents in Purification | Avoid using protic solvents like methanol (B129727) or water in chromatography if the deuterium labels are labile. Consider using aprotic solvents. |
| Storage Conditions | Store the final compound in an anhydrous, aprotic solvent under an inert atmosphere to prevent gradual back-exchange. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing deuterium into organic molecules?
A1: The primary methods include:
-
Hydrogen Isotope Exchange (HIE): Direct replacement of a C-H bond with a C-D bond, which can be catalyzed by acids, bases, or transition metals (e.g., Iridium, Palladium).[5]
-
Reductive Deuteration: Reduction of a functional group (e.g., carbonyl, double bond) using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
-
Deuterodehalogenation: Replacement of a halogen atom with a deuterium atom, often using D₂ gas and a palladium catalyst.
-
Using Deuterated Building Blocks: Incorporating deuterium by starting the synthesis with commercially available deuterated precursors.
Q2: How do I choose the right position to label with deuterium?
A2: The ideal position for deuterium labeling should be chemically stable to prevent back-exchange. Avoid placing labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups. Stable positions include aromatic rings or aliphatic chains not adjacent to heteroatoms. The position should also not be a site of metabolism if the internal standard is to be used in pharmacokinetic studies.
Q3: What is a reasonable expectation for isotopic purity?
A3: For use as an internal standard in regulated bioanalysis, an isotopic purity of ≥98% is generally recommended.[6] However, the achievable purity depends on the synthetic method and the number of deuterium atoms incorporated. It is practically impossible to achieve 100% isotopic purity.
Q4: Can the presence of unlabeled analyte as an impurity in my deuterated standard affect my results?
A4: Yes, this is a critical issue. The presence of the unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[7] Regulatory guidelines often require that the response of the internal standard at the LLOQ should not be more than 20% of the analyte's response.
Q5: My deuterated standard has a slightly different retention time in LC-MS compared to the unlabeled analyte. Is this a problem?
A5: This is a known phenomenon called the "isotope effect," where the C-D bond is slightly stronger and shorter than the C-H bond, which can lead to small differences in chromatographic retention time.[8] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer, which can negatively impact the accuracy of quantification.[8]
Data Presentation
Table 1: Isotopic Purity of Commercially Available Deuterated Compounds
| Compound | Number of Deuterium Atoms | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 2 | 94.7 |
| Tamsulosin-d₄ | 4 | 99.5 |
| Oxybutynin-d₅ | 5 | 98.8 |
| Eplerenone-d₃ | 3 | 99.9 |
| Propafenone-d₇ | 7 | 96.5 |
| Data from a study evaluating isotopic enrichment using HR-MS and NMR.[9] |
Table 2: Comparison of Bioanalytical Assay Performance with Isotopic vs. Analog Internal Standards for Tacrolimus
| Parameter | Isotopic Internal Standard | Analog Internal Standard |
| Precision (%CV) | ||
| Intra-day | 2.1 - 4.5 | 3.2 - 6.8 |
| Inter-day | 3.5 - 5.9 | 4.8 - 8.2 |
| Accuracy (% Bias) | ||
| Intra-day | -2.5 to 3.1 | -4.1 to 5.3 |
| Inter-day | -1.8 to 4.2 | -3.5 to 6.1 |
| Synthesized data illustrating that while both methods can meet acceptance criteria, the isotopic internal standard generally provides better precision.[10] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Ortho-Deuteration of an Aromatic Ester
This protocol is a general procedure for the ortho-deuteration of a benzoate (B1203000) ester using an Iridium(I) catalyst.
Materials:
-
Iridium(I) complex (e.g., [(COD)Ir(IMes)Cl])
-
Aromatic ester substrate
-
Dichloromethane (DCM), anhydrous
-
Deuterium gas (D₂)
-
Argon (Ar) gas
-
Dry ice/acetone bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with two stopcock side arms and a rubber septum.
-
To this flask, add the Iridium(I) complex (e.g., 5 mol%) and the aromatic ester substrate (e.g., 1 mmol).
-
Add anhydrous DCM (e.g., 10 mL) to dissolve the solids. Replace the rubber septum with a greased glass stopper.
-
Place the solution under an argon atmosphere and cool to -78 °C in a dry ice/acetone bath.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Evacuate the flask and backfill with deuterium gas.
-
Allow the reaction to stir at room temperature for the desired time (e.g., 16 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Determine the level and position of deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Deuterodehalogenation of an Aryl Halide using D₂ Gas and Pd/C
This protocol describes a general method for replacing an aryl halide with deuterium.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., ethyl acetate, methanol)
-
Base (e.g., triethylamine (B128534) or sodium acetate)
-
Deuterium gas (D₂)
-
Inert gas (Argon or Nitrogen)
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
Procedure:
-
In a reaction vessel, add the aryl halide (1 equivalent) and the solvent.
-
Under a stream of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric.
-
Add the base (1.5-2 equivalents).
-
Seal the reaction vessel and evacuate and backfill with inert gas three times.
-
Evacuate the vessel and introduce deuterium gas (D₂) to the desired pressure (e.g., 1 atm for a balloon, or higher for a pressure vessel).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the excess D₂ gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Confirm deuterium incorporation and purity using ¹H NMR and MS.
Protocol 3: Purification of a Moderately Polar Deuterated Compound by Flash Column Chromatography
Materials:
-
Crude deuterated compound
-
Silica (B1680970) gel (60 Å, 40-63 µm)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Flash chromatography column and system
Procedure:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude deuterated compound in a minimal amount of the mobile phase. For less soluble compounds, dissolve in a stronger solvent (e.g., dichloromethane) and adsorb onto a small amount of silica gel ("dry loading").
-
Elution: Begin elution with the selected mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated compound. Assess chemical and isotopic purity using NMR and MS.
Visualizations
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity [mdpi.com]
- 6. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Best practices for handling and storage of (-)-Erinacin A-d3
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of (-)-Erinacin A-d3. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of (-)-Erinacin A, a diterpenoid compound isolated from the mycelium of the mushroom Hericium erinaceus. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS) to improve the accuracy and precision of analytical methods.[1][2] The deuterium (B1214612) label gives it a higher mass, allowing it to be distinguished from the unlabeled analyte while having nearly identical chemical and chromatographic properties.[3]
Q2: What are the general recommendations for storing neat (solid) this compound?
To maintain its chemical and isotopic purity, neat this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes chemical degradation and slows down potential solid-state reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Prevents oxidation and degradation from atmospheric moisture.[4] |
| Light | Protect from light by using an amber vial or storing in a dark location. | Prevents photodegradation, a common issue for complex organic molecules.[5] |
| Container | Tightly sealed vial to prevent moisture ingress. | Moisture can lead to hydrolysis or facilitate isotopic back-exchange even in solid form.[4][6] |
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of solutions are critical to prevent degradation and isotopic exchange.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use anhydrous, aprotic solvents (e.g., Acetonitrile, DMSO, Ethyl Acetate). | Protic solvents like water or methanol (B129727) are sources of hydrogen atoms and can facilitate the exchange of deuterium for hydrogen (H/D exchange), compromising isotopic purity.[6][7][8] |
| Temperature | Store stock solutions at -20°C or lower for long-term storage. | Reduces solvent evaporation and slows degradation rates.[9] |
| Container | Use amber glass vials with PTFE-lined caps. | Protects from light and prevents leaching or solvent evaporation. |
| Handling | Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[5] | Moisture is a primary catalyst for H/D exchange.[6] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials. | Repeated temperature changes can degrade the compound and introduce moisture.[4] |
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity (H/D Back-Exchange)
Symptom: In your LC-MS analysis, you observe a decrease in the signal for this compound and a corresponding increase in the signal for unlabeled (-)-Erinacin A over time.
Possible Causes:
-
Protic Solvents: The compound has been dissolved or stored in a protic solvent (e.g., water, methanol, ethanol).[6]
-
Moisture Contamination: The anhydrous solvent used was contaminated with water, or the container was not properly sealed.[4]
-
pH Extremes: The sample matrix or mobile phase is strongly acidic or basic, which can catalyze H/D exchange.[4][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing isotopic back-exchange.
Issue 2: Chromatographic Shift (Isotope Effect)
Symptom: The this compound peak elutes slightly earlier than the unlabeled (-)-Erinacin A peak in your reversed-phase LC method.
Possible Cause: This is a known phenomenon called the "chromatographic isotope effect".[4] Deuterated compounds can be slightly less retentive and elute earlier on reversed-phase columns.[11][12] This is generally not a problem for quantification as long as the peaks are properly integrated and do not co-elute with interferences.
Solution:
-
Confirm Co-elution Window: Ensure the integration window for your software correctly captures both the analyte and the internal standard peaks.
-
Method Optimization: If the separation is too large and affects integration, minor adjustments to the mobile phase gradient may help the peaks co-elute more closely. However, this is often unnecessary.
-
Acceptance: A small, consistent shift in retention time is normal and should not affect quantification.[5]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for accurately preparing solutions of this compound.
Materials:
-
This compound (neat solid)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Anhydrous, aprotic solvent (e.g., HPLC-grade Acetonitrile or DMSO)
-
Gas-tight syringes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial of neat this compound to warm to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[5]
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen anhydrous, aprotic solvent to dissolve the compound completely. Sonicate briefly if necessary.
-
Dilution to Volume: Once fully dissolved, bring the solution to the final volume with the solvent. Cap the flask and invert it 15-20 times to ensure homogeneity. This is your Stock Solution .
-
Aliquoting and Storage: Immediately transfer the stock solution into smaller, amber glass vials for storage at -20°C or below. This prevents contamination of the main stock and minimizes freeze-thaw cycles.[4]
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix immediately before use. Do not store dilute aqueous or protic solutions for extended periods.
Protocol 2: Assessing Isotopic Stability in a Test Medium
This protocol allows you to determine the stability of the deuterium label on this compound under your specific experimental conditions (e.g., mobile phase, plasma).[6]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., Acetonitrile). Spike a known concentration of this stock solution into your test medium (e.g., LC mobile phase, buffered saline at pH 7.4, or blank plasma).
-
Incubation: Incubate the sample at a relevant temperature (e.g., room temperature for autosampler stability, 37°C for physiological studies).
-
Time Points: Analyze aliquots of the sample at various time points (e.g., T=0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching (for biological matrices): If using a biological matrix like plasma, stop any potential enzymatic activity at each time point by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile). Centrifuge to precipitate proteins.
-
LC-MS Analysis: Analyze the samples by LC-MS. Monitor the mass-to-charge ratio (m/z) for both this compound and the unlabeled (-)-Erinacin A.
-
Data Interpretation: Calculate the peak area ratio of unlabeled (-)-Erinacin A to this compound at each time point. An increase in this ratio over time indicates that H/D back-exchange is occurring under the test conditions.
Signaling Pathway Visualization
(-)-Erinacin A is known to stimulate Nerve Growth Factor (NGF) synthesis and modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is critical for neuronal survival and growth.[13][14]
Caption: (-)-Erinacin A modulates the BDNF/TrkB/PI3K/Akt/GSK-3β pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of HPLC and LC-MS Methods for Erinacin A Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Erinacin A, a promising neuroprotective compound, is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Erinacin A, supported by experimental data from various studies.
This comparative analysis aims to assist in method selection and validation by presenting a side-by-side overview of their performance characteristics. While a direct cross-validation study under identical conditions is not extensively documented in the public domain, this guide collates and synthesizes available data to offer valuable insights into the strengths and limitations of each technique for Erinacin A quantification.
Quantitative Performance Comparison
The following tables summarize the quantitative performance parameters for both HPLC-UV and LC-MS/MS methods for Erinacin A analysis, as reported in various scientific publications. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 µg/mL to 100 µg/mL[1] | 5 ng/mL to 500 ng/mL[2] |
| Accuracy | Data not explicitly available in reviewed sources | Within ±15% of nominal concentration[2] |
| Precision (RSD%) | Data not explicitly available in reviewed sources | Intra-day: ≤ 15%, Inter-day: ≤ 15%[2] |
| Limit of Detection (LOD) | Data not explicitly available in reviewed sources | Data not explicitly available in reviewed sources |
| Limit of Quantification (LOQ) | Data not explicitly available in reviewed sources | 5 ng/mL[2] |
| RSD: Relative Standard Deviation |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline typical experimental protocols for both HPLC and LC-MS methods for Erinacin A analysis.
Sample Preparation: Extraction of Erinacin A
A common initial step for both methods involves the extraction of Erinacin A from the sample matrix, such as Hericium erinaceus mycelia or biological fluids.
General Extraction Protocol:
-
Solid Samples (e.g., mycelia powder):
-
Accurately weigh the homogenized sample.
-
Extract with a suitable solvent, such as 70% ethanol, often with the aid of ultrasonication for about 30 minutes.[1] Alternative solvents like methanol (B129727) can also be used.[3]
-
Centrifuge the mixture to separate the solid and liquid phases.[1][3]
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter prior to analysis.[1][3]
-
-
Liquid Samples (e.g., plasma):
-
Mix the sample (e.g., 100 µL of plasma) with a protein precipitation agent like acetonitrile (B52724) (e.g., 400 µL).[4]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[4]
-
Collect the supernatant for analysis.[4]
-
HPLC-UV Method
This method is suitable for the quantification of Erinacin A in raw materials, extracts, and finished products.[1]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 70:30, v/v)[1] or 80% methanol[3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | 25°C[1][3] |
| UV Detection Wavelength | 210 nm[1] or 340 nm[3] |
LC-MS/MS Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing Erinacin A in complex biological matrices.[5]
| Parameter | Specification |
| LC System | Agilent 1100 series HPLC system or equivalent[4] |
| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm)[4] |
| Mobile Phase | Gradient elution with water (A) and acetonitrile (B). A typical gradient is: 0-5 min, 70-100% B; 5-8 min, 100% B; 8-8.1 min, 100-70% B; 8.1-11 min, 70% B.[4] |
| Flow Rate | 350 µL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 22°C[4] |
| Mass Spectrometer | API 3000 triple quadrupole mass spectrometer or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[4] |
| MS/MS Transition | Precursor to product ion transition for Erinacin A: 433.2 → 301.2[4] |
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of the Neuroprotective Efficacy of Erinacin A and Other Prominent Neuroprotective Compounds
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the neuroprotective performance of Erinacin A with Hericenones, Scopoletin, N-acetylcysteine (NAC), and Edaravone. This document synthesizes preclinical and clinical data, presents quantitative comparisons in structured tables, details experimental methodologies, and visualizes key biological pathways.
Introduction
The escalating prevalence of neurodegenerative diseases worldwide necessitates the urgent development of effective neuroprotective therapies. A growing body of research has identified several promising compounds with the potential to mitigate neuronal damage and slow disease progression. Among these, Erinacin A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention for its potent neurotrophic and neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective efficacy of Erinacin A with other notable compounds: Hericenones (also from Hericium erinaceus), Scopoletin, N-acetylcysteine (NAC), and the clinically approved drug Edaravone. The comparative analysis is based on available experimental data from in vitro and in vivo studies, focusing on key mechanisms of action including anti-inflammatory, antioxidant, and anti-apoptotic effects.
Compound Overviews and Mechanisms of Action
Erinacin A
Erinacin A is a small molecule that can cross the blood-brain barrier. Its primary neuroprotective mechanisms include the stimulation of Nerve Growth Factor (NGF) synthesis, reduction of amyloid-beta (Aβ) plaque burden, and potent anti-inflammatory and antioxidant activities.[1][2] It has shown promise in preclinical models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3]
Hericenones
Hericenones are a group of aromatic compounds isolated from the fruiting body of Hericium erinaceus. Like Erinacin A, they are known to stimulate the synthesis of NGF. Their neuroprotective effects are primarily attributed to this neurotrophic activity, which promotes neuronal survival and neurite outgrowth.
Scopoletin
Scopoletin is a coumarin (B35378) found in various plants. Its neuroprotective effects are linked to its antiamyloidogenic, anticholinesterase, and antioxidant properties. It has been shown to inhibit Aβ fibril formation and protect neuronal cells from Aβ- and oxidative stress-induced toxicity.
N-acetylcysteine (NAC)
NAC is a precursor to the antioxidant glutathione (B108866). Its neuroprotective effects are primarily attributed to its ability to replenish intracellular glutathione levels, thereby reducing oxidative stress and protecting against oxidative damage-induced neuronal death. It has been investigated in models of Parkinson's disease and Alzheimer's disease.[4][5][6]
Edaravone
Edaravone is a free radical scavenger that is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). It exerts its neuroprotective effects by quenching hydroxyl radicals and inhibiting lipid peroxidation, thus reducing oxidative damage to neurons.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the neuroprotective efficacy of these compounds. It is important to note that the experimental models, conditions, and endpoints often vary between studies, making direct cross-compound comparisons challenging.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Cell Line | Insult/Model | Concentration | Key Quantitative Findings |
| Erinacin A | N2a | MPP+ (Parkinson's Model) | 5 µM | Significantly prevented MPP+-induced cell death and ROS generation. |
| BV-2 (Microglia) | LPS | Not Specified | Prevented LPS-induced iNOS expression and NO production. | |
| CTX TNA2 (Astrocytes) | LPS | Not Specified | Prevented LPS-induced TNF-α expression. | |
| Scopoletin | PC12 | Aβ42-induced neurotoxicity | 40 µM | 69% neuroprotection against Aβ42-induced cytotoxicity. |
| PC12 | H2O2-induced cytotoxicity | 40 µM | 73% protection against H2O2-induced cytotoxicity. | |
| - | Acetylcholinesterase (AChE) Inhibition | IC50: 5.34 µM | - | |
| N-acetylcysteine (NAC) | SH-SY5Y | 6-OHDA (Parkinson's Model) | 1.25 mM | Completely abolished 6-OHDA-induced cytotoxicity.[4] |
| hESC-derived mDA neurons | Rotenone (Parkinson's Model) | Not Specified | Increased survival of TH+ neurons from 22% to 40% (at 30nM rotenone).[5] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Disease Model | Dosage | Key Quantitative Findings |
| Erinacin A | APPswe/PS1dE9 Transgenic Mice | Alzheimer's Disease | 30-day oral administration | Attenuated cerebral Aβ plaque burden. |
| Rats | MPTP (Parkinson's Disease) | Oral gavage | Significantly improved motor dysfunction and reduced pro-inflammatory mediators in the midbrain. | |
| Scopoletin | Mice | LPS-induced neuroinflammation | 5 or 10 mg/kg, i.p. for 31 days | Significantly reduced oxidative stress and inflammatory markers; improved memory and cognition. |
| N-acetylcysteine (NAC) | 5xFAD Mice | Alzheimer's Disease | 600 mg/kg diet for 4 weeks | Reduced brain Aβ40 levels by 2.5-fold and improved cognitive performance in Y-maze.[7] |
| Rats | Colchicine-induced AD model | 50 or 100 mg/kg | Significantly reduced tau positive cells in the hippocampus.[8] | |
| Edaravone | ALS Patients | Clinical Trial | 60 mg/day for 24 weeks | Inhibited the deterioration of the ALS Functional Rating Scale (ALSFRS-R) and respiratory function.[9] |
| Acute Ischemic Stroke Patients | Clinical Trial | 30mg b.i.d, i.v., 14 days | Reduced disability 90 days after stroke.[1] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding of the mechanisms and methodologies discussed.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Treat the cells with various concentrations of the test compound and the respective neurotoxic agent (e.g., MPP+, Aβ) for the desired duration (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Neuroinflammatory Markers
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against neuroinflammatory markers (e.g., TNF-α, IL-1β, iNOS, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Immunohistochemistry (IHC) is used to visualize the localization of specific proteins in tissue sections.
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in sucrose (B13894) solutions and section using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the antigenic epitope.
-
Blocking and Permeabilization: Block non-specific binding sites and permeabilize the tissue sections with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Tyrosine Hydroxylase (a marker for dopaminergic neurons) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining. Visualize and capture images using a fluorescence or confocal microscope. Quantify the number of TH-positive cells.
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a behavioral test to assess spatial learning and memory in rodents.[2][9]
-
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: For 4-5 consecutive days, mice are given 4 trials per day to find the hidden platform from different starting positions. The trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find the platform, it is guided to it.
-
Probe Trial: On the day after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of spatial memory.
-
Data Analysis: Key parameters analyzed include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Conclusion
Erinacin A demonstrates significant neuroprotective potential across various preclinical models of neurodegenerative diseases, acting through multiple mechanisms including anti-inflammation, antioxidation, and stimulation of NGF synthesis. When compared to other neuroprotective compounds, Erinacin A's multifaceted mechanism of action is a distinct advantage. Hericenones share the NGF-stimulating property but are less characterized in terms of other neuroprotective pathways. Scopoletin shows promise in targeting amyloid pathology and oxidative stress. N-acetylcysteine is a potent antioxidant, and Edaravone is a clinically proven free radical scavenger.
While direct comparative studies are lacking, the available data suggests that Erinacin A is a strong candidate for further development as a neuroprotective agent. Its ability to simultaneously target multiple pathological pathways involved in neurodegeneration makes it a particularly compelling therapeutic candidate. Future research should focus on well-controlled, head-to-head comparative studies to definitively establish the relative efficacy of these compounds and to elucidate the optimal therapeutic contexts for their use.
References
- 1. protocols.io [protocols.io]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 3. niehs.nih.gov [niehs.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]
- 6. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood–Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl Cysteine Supplement Minimize Tau Expression and Neuronal Loss in Animal Model of Alzheimer’s Disease [mdpi.com]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
Assessing the Isotopic Purity of (-)-Erinacin A-d3: A Comparative Guide for Researchers
For scientists and professionals in drug development, the isotopic purity of deuterated internal standards is a critical factor for the accuracy and reliability of quantitative bioanalysis. This guide provides an objective comparison of the primary analytical techniques used to assess the isotopic purity of (-)-Erinacin A-d3, a deuterated analog of the neuroprotective compound (-)-Erinacin A. The information presented is supported by established experimental methodologies and comparative data to aid in the selection of the most appropriate analytical strategy.
(-)-Erinacin A, with the chemical formula C25H36O6 and a molecular weight of 432.55 g/mol , is a diterpenoid of significant interest for its potential neurotrophic properties.[1][2][3][4] Its deuterated form, this compound, serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its chemical and physical similarity to the parent compound.[5] The use of such stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis.[5][6] However, the presence of unlabeled (d0) or partially labeled species in the deuterated standard can compromise the accuracy of quantitative results.[7] Therefore, a thorough assessment of its isotopic purity is essential.
The two principal techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8] Each method offers unique advantages and provides complementary information regarding the isotopic enrichment and structural integrity of the deuterated standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for the isotopic purity assessment of a hypothetical batch of this compound, as determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Isotopic Purity (%) | 99.1% | 99.0% |
| d0 Species (%) | 0.2% | 0.3% |
| d1 Species (%) | 0.5% | 0.6% |
| d2 Species (%) | 0.2% | 0.1% |
| d3 Species (%) | 99.1% | 99.0% |
| Positional Integrity | Inferred from fragmentation | Confirmed |
| Sample Consumption | Very Low (nanogram level)[9] | Low (milligram level) |
| Analysis Time | Rapid[9] | Moderate |
Experimental Protocols
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound by differentiating its various isotopologues based on their precise mass-to-charge ratios.[10]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (LC-HRMS):
-
An aliquot of the sample solution is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic separation is performed on a C18 column with a gradient elution using mobile phases such as water and acetonitrile, both containing 0.1% formic acid, to ensure good peak shape and separation from any impurities.[7]
-
-
Mass Spectrometric Analysis:
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Full scan mass spectra are acquired over a relevant m/z range to encompass the protonated molecular ions [M+H]+ of all expected isotopologues of Erinacin A (d0 to d3).
-
-
Data Analysis:
-
The extracted ion chromatograms (EICs) for each isotopologue (d0, d1, d2, and d3) are generated.
-
The peak area of each EIC is integrated.
-
The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species (d3) relative to the sum of the peak areas of all identified isotopologues.
-
Isotopic Purity and Structural Integrity Assessment by NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the isotopic enrichment and the specific positions of deuterium (B1214612) labeling.[8]
Methodology:
-
Sample Preparation: A sufficient amount of this compound (typically a few milligrams) is dissolved in a deuterated solvent (e.g., chloroform-d) that does not have signals overlapping with the analyte.
-
¹H NMR Analysis:
-
A quantitative ¹H NMR spectrum is acquired.
-
The signals corresponding to the residual protons at the deuterated positions are integrated.
-
The isotopic purity is determined by comparing the integrals of the residual proton signals to the integrals of proton signals at non-deuterated positions within the molecule.
-
-
²H NMR Analysis:
-
A quantitative ²H NMR spectrum is acquired.
-
The spectrum will show signals only for the deuterium atoms, confirming their presence and location in the molecule.
-
The relative integrals of the deuterium signals can be used to confirm the isotopic distribution.
-
Comparison with Alternatives: Deuterated vs. Non-Deuterated Internal Standards
While this compound is the ideal internal standard for the quantification of (-)-Erinacin A, a non-deuterated, structurally similar compound could be considered as an alternative, primarily due to cost and availability.[11] However, this approach has significant drawbacks.
| Feature | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution.[12] | Different retention time. |
| Correction for Matrix Effects | Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[6] | Poor, as differential matrix effects can occur due to different retention times.[5] |
| Extraction Recovery | Mimics the analyte's recovery very closely.[11] | May differ from the analyte, leading to inaccurate quantification.[11] |
| Accuracy and Precision | High accuracy and precision. | Lower accuracy and precision, especially in complex matrices.[13] |
| Cost and Availability | Higher cost and may require custom synthesis.[11] | Generally lower cost and more readily available.[11] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. CAS 156101-08-5: Erinacine A | CymitQuimica [cymitquimica.com]
- 4. Erinacine A_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. lcms.cz [lcms.cz]
Inter-laboratory comparison of Erinacin A quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current analytical methodologies for the quantification of Erinacin A, a compound of significant interest for its neuroprotective and other therapeutic properties. While a formal inter-laboratory comparison study has not been published, this document synthesizes validation data from various studies to offer a comparative perspective on the performance of commonly employed techniques. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific application, from preclinical pharmacokinetic studies to quality control of raw materials.
Quantitative Method Performance
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Erinacin A, as reported in peer-reviewed literature.
Table 1: Performance Characteristics of LC-MS/MS for Erinacin A Quantification
| Parameter | Reported Values |
| Linearity Range | 5 - 500 ng/mL[1] |
| Correlation Coefficient (R²) | > 0.998[1] |
| Intra-day Precision (%RSD) | ≤ 15%[1] |
| Inter-day Precision (%RSD) | ≤ 15%[1] |
| Intra-day Accuracy (%) | Within ±15%[1] |
| Inter-day Accuracy (%) | Within ±15%[1] |
Table 2: Performance Characteristics of HPLC-UV for Erinacin A Quantification
| Parameter | Reported Values |
| Linearity Range | 1 - 100 µg/mL[2] |
| Correlation Coefficient (R²) | Not explicitly stated, but a calibration curve is constructed[2] |
| Precision (%RSD) | Not explicitly stated |
| Accuracy (%) | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it suitable for the quantification of Erinacin A in complex biological matrices such as plasma, cerebrospinal fluid, and brain tissue.[3]
Sample Preparation:
-
Plasma or cerebrospinal fluid (100 µL) is mixed with 400 µL of acetonitrile.[3]
-
The mixture is vortexed and then centrifuged at 13,523 × g for 10 minutes.[3]
-
The resulting supernatant is collected for analysis.[3]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent[4]
-
Column: Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm)[4]
-
Column Temperature: 25 °C[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[3][5]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is a robust and widely available technique suitable for the quantification of Erinacin A in less complex matrices like raw materials and extracts.[2]
Sample Preparation:
-
For solid samples, approximately 1 g of homogenized material is accurately weighed.[2]
-
The sample is extracted with a suitable solvent, such as 70% ethanol, using ultrasonication for 30 minutes.[2]
-
The extract is then centrifuged at 4000 rpm for 10 minutes.[2]
-
The supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 25°C[2]
-
UV Detection Wavelength: 210 nm[2]
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for the quantification of Erinacin A.
Caption: Simplified signaling pathways influenced by Erinacin A.
Erinacine A has been shown to produce antidepressant-like effects by modulating the BDNF/PI3K/Akt/GSK-3β signaling pathway.[6] In the context of cancer cells, it can induce apoptosis through the activation of JNK/p300/p50 NFκB pathways, leading to the expression of TNFR, Fas, and FasL.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (-)-Erinacin A-d3 as a Superior Internal Standard for Quantitative Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Erinacin A-d3 against other alternatives as an internal standard for the quantitative analysis of (-)-Erinacin A. By presenting supporting experimental data and established analytical principles, this document validates this compound as the most suitable choice for achieving accurate, precise, and robust quantification of (-)-Erinacin A in complex biological matrices.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of a known concentration that is added to all samples, including calibration standards and quality controls.[1] The primary function of an IS is to correct for analytical variability that can occur during sample preparation, injection, and ionization.[2] An ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure it is affected in the same way by experimental variations.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[2] This is because their physicochemical properties are nearly identical to the analyte of interest, with the only significant difference being their mass.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical determinant of the quality of a bioanalytical method. The following table compares the expected performance of this compound with a commonly used alternative: a structurally similar analog (e.g., another diterpenoid).
Table 1: Comparative Performance of Internal Standards
| Feature | This compound (SIL IS) | Structurally Similar Analog IS |
| Chromatographic Co-elution | Expected to have a nearly identical retention time to (-)-Erinacin A, which is crucial for compensating for matrix effects that can vary over the chromatographic run. | Will have a different retention time, potentially leading to inadequate correction for matrix-induced ionization suppression or enhancement at the analyte's retention time. |
| Ionization Efficiency | Possesses the same ionization efficiency as (-)-Erinacin A, providing superior correction for matrix effects.[4] | May have a different ionization efficiency, leading to a biased quantification of the analyte. |
| Extraction Recovery | Exhibits identical extraction recovery to (-)-Erinacin A due to its identical chemical structure and properties. | May have different extraction recovery, particularly in complex biological matrices, which can introduce variability. |
| Mass Spectrometric Fragmentation | Produces a similar fragmentation pattern, allowing for the optimization of MS/MS detection parameters for both the analyte and the IS. | Has a different fragmentation pattern that requires separate optimization, potentially complicating the analytical method. |
| Isotopic Crosstalk | Minimal risk of interference from the unlabeled analyte, which can be monitored and controlled. | No risk of isotopic interference, but may have other co-eluting interferences. |
Experimental Protocols for Method Validation
A rigorous validation of the bioanalytical method is essential to demonstrate its reliability. The following protocols outline the key steps for validating a method using this compound as the internal standard, in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[5]
Sample Preparation: Protein Precipitation
A protein precipitation method is commonly employed for the extraction of small molecules from biological matrices like plasma.
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution at a known concentration to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add an excess of a cold organic solvent, such as acetonitrile (B52724) (e.g., 300 µL), to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Carefully transfer the clear supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of (-)-Erinacin A.
-
Liquid Chromatography: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
Expected Quantitative Data from Method Validation
The tables below summarize the anticipated results from a successful validation of a bioanalytical method for (-)-Erinacin A using this compound as the internal standard.
Table 2: Expected Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80-120 | < 20 | 80-120 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 50 | < 15 | 85-115 | < 15 | 85-115 |
| High | 150 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Expected Matrix Effect and Recovery
| Quality Control Level | Matrix Factor | Recovery (%) |
| Low | 0.90 - 1.10 | > 80 |
| High | 0.90 - 1.10 | > 80 |
Visualizing the Validation and Experimental Processes
Logical Workflow for Internal Standard Validation
Caption: Logical workflow for validating a bioanalytical method using an internal standard.
Experimental Workflow for Sample Quantification
Caption: Experimental workflow for the quantification of (-)-Erinacin A.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, is strongly recommended for the accurate and reliable quantification of (-)-Erinacin A in biological matrices. Its chemical and physical properties, which are nearly identical to the analyte, ensure that it can effectively compensate for variations in sample preparation and matrix-induced ionization effects. The experimental protocols and expected validation data presented in this guide demonstrate the suitability and superiority of this compound over other internal standard alternatives, making it the cornerstone of a robust and defensible bioanalytical method.
References
Comparative Analysis of Erinacin A Content in Hericium erinaceus Strains: A Guide for Researchers
For researchers and drug development professionals investigating the neuroprotective potential of Erinacin A, the selection of a high-yielding Hericium erinaceus strain is a critical first step. This guide provides a comparative analysis of Erinacin A content across various strains, supported by experimental data, to inform strain selection and experimental design.
Quantitative Comparison of Erinacin A Content
The concentration of Erinacin A, a key neuroprotective compound found in the mycelia of Hericium erinaceus, varies significantly among different strains.[1][2][3] A study evaluating seventeen strains, including wild, commercial, and hybrid varieties, revealed a substantial range in Erinacin A content, from as low as 0.23 mg/g to a high of 42.16 mg/g.[1][2] This highlights the critical importance of strain selection for maximizing the yield of this target compound.
The wild strain designated "HeG" demonstrated the highest reported Erinacin A content at approximately 42 mg/gram.[4] This is substantially higher than most commercially cultivated strains, which typically contain between 0.2 and 0.5 mg/g.[4] Another notable strain, HeC9, also showed a high content of 21.15 mg/g.[1] The significant variation underscores the genetic influence on the production of this valuable metabolite.[1][2]
Below is a summary of Erinacin A content and mycelial biomass from a comparative study of various Hericium erinaceus strains.
| Strain | Mycelial Biomass (g/L) | Erinacin A Content (mg/g) | Erinacin A Yield (mg/L) |
| HeG | 8.51 | 42.16 | 358.78 |
| HeC9 | 8.23 | 21.15 | 174.06 |
| HeT | 7.89 | 2.56 | 20.20 |
| He80 | 9.54 | 1.89 | 18.03 |
| He95 | 8.87 | 1.85 | 16.41 |
| He911 | 9.12 | 1.12 | 10.21 |
| He2 | 8.15 | 0.85 | 6.93 |
| He1 | 8.76 | 0.76 | 6.66 |
| HeC91 | 9.87 | 0.54 | 5.33 |
| HeC92 | 9.56 | 0.48 | 4.59 |
| HeT1 | 9.23 | 0.45 | 4.15 |
| HeT2 | 8.99 | 0.41 | 3.69 |
| He61 | 10.54 | 0.32 | 3.37 |
| HeC95 | 11.99 | 0.28 | 3.36 |
| He801 | 6.00 | 0.45 | 2.70 |
| He802 | 6.54 | 0.34 | 2.22 |
| He91 | 7.73 | 0.23 | 1.77 |
Data sourced from a study by Liu, et al. (2024).[1]
Experimental Protocols
Mycelial Culture and Biomass Production
A standardized procedure is crucial for the comparative evaluation of Erinacin A production. The following protocol outlines the steps for mycelial culture and biomass generation in a liquid medium.[1]
-
Seed Culture Preparation: Inoculate six mycelia discs (5 mm in diameter) into 300 mL shaking flasks containing 100 mL of MYG medium (1% malt (B15192052) extract, 0.1% peptone, 0.1% yeast extract, 2% glucose).[1]
-
Incubation: Incubate the flasks for 10 days at 25°C on a rotary shaker at 180 rpm in a dark environment.[1]
-
Submerged Fermentation: After 10 days, the seed culture can be used to inoculate larger fermentation volumes.
-
Harvesting and Biomass Determination: After the fermentation period, harvest the mycelia by filtration. The collected mycelia are then lyophilized (freeze-dried), and the dry weight is recorded to determine the mycelial biomass.[1]
Extraction and Quantification of Erinacin A
The following protocol details the extraction of Erinacin A from the lyophilized mycelial biomass and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).[1]
-
Extraction:
-
Grind the lyophilized mycelia into a fine powder.[1]
-
Add 1 kg of the powder to 75% ethanol (B145695) at a 1:20 (w/v) ratio.[1]
-
Perform ultrasonication for 1 hour at 50°C. Repeat this step twice.[1]
-
Centrifuge the extract at 8000 × g for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm microfilter and concentrate it using a vacuum rotary evaporator at 50°C.[1]
-
Dilute the concentrated extract with deionized water to 50 mL and perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) in a separatory funnel.[1]
-
Separate the ethyl acetate layer and dry it by vacuum rotary evaporation.[1]
-
Re-dissolve the dry extract in ethanol and filter it through a 0.45 µm microfilter for HPLC analysis.[1]
-
-
Quantification by HPLC:
-
System: Agilent 1260 HPLC system with a UV-Vis DAD detector.[1]
-
Column: Supersil AQ-C18 column (5 μm, 250 × 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with an acetonitrile–water (55:45 v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV detection at 340 nm.[1]
-
Retention Time: Erinacin A has a retention time of approximately 11.2 minutes under these conditions.[1][5]
-
Signaling Pathways Modulated by Erinacin A
Erinacin A has been shown to exert its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
One of the key pathways influenced by Erinacin A involves the induction of apoptosis in cancer cells through the activation of both extrinsic and intrinsic pathways.[6] This can be triggered by the activation of the JNK/p300/p50 NFκB pathway, leading to the expression of death receptors like TNFR, Fas, and FasL.[6]
Below is a diagram illustrating a simplified representation of the Erinacin A-induced apoptotic signaling pathway in cancer cells.
Caption: Erinacin A-induced apoptotic pathway in cancer cells.
In the context of neuroprotection, Erinacin A has been shown to suppress MPP+-induced apoptosis in neuronal cells by inhibiting ER Stress-signaling pathways.[7] This involves the inhibition of the IRE1α/TRAF2 complex formation and subsequent phosphorylation of JNK1/2, p38, and NF-κB pathways.[7]
The following diagram illustrates the experimental workflow for the quantification of Erinacin A.
Caption: Workflow for Erinacin A extraction and quantification.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mushroomreferences.com [mushroomreferences.com]
- 4. redwoodmushroomsupply.com [redwoodmushroomsupply.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Erinacin A's Efficacy Across Diverse Neuronal Cell Types
Erinacin A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant scientific interest for its potent neurotrophic and neuroprotective properties.[1] Preclinical evidence strongly suggests its potential as a therapeutic agent for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] This guide provides a comprehensive comparison of Erinacin A's efficacy across various neuronal and glial cell types, supported by quantitative data from key preclinical studies. Detailed experimental protocols and elucidated signaling pathways are presented to offer a complete resource for researchers, scientists, and professionals in neurodegenerative disease drug development.
Quantitative Data Summary
The neuroprotective and neurotrophic effects of Erinacin A have been documented in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: Neuroprotective Effects of Erinacin A in In Vitro Models | Cell Type | Insult/Model | Erinacin A Concentration | Treatment Duration | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | N2a (mouse neuroblastoma) | MPP+ (Parkinson's Model) | 1 and 5 µM | 24 h | Prevented MPP+-induced cell death and Reactive Oxygen Species (ROS) generation.[1][3] | | N2a (mouse neuroblastoma) | LPS-exposed BV-2 conditioned medium | Not specified | Not specified | Protected against neuroinflammation-induced cell death.[4][5] | | PC12 (rat pheochromocytoma) | NGF Deprivation | Not specified | Not specified | Protected against apoptosis induced by Nerve Growth Factor (NGF) deprivation.[1] | | PC12 (rat pheochromocytoma) | Glutamate Insult | Not specified | Not specified | Displayed a protective role against glutamate-induced apoptosis.[1] | | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Not specified | Not specified | Improved neuronal survival.[4][5] | | SH-SY5Y (human neuroblastoma) | tert-butylhydroperoxide | Not specified | Not specified | Protected against oxidative stress-induced cell death.[4][5] | | Dopaminergic Neurons | MPP+ (Parkinson's Model) | Not specified | Not specified | Ameliorated MPP+-induced apoptosis and degeneration.[4][5] |
Table 2: Neurotrophic and Anti-Inflammatory Effects of Erinacin A in In Vitro Models | Cell Type | Effect Measured | Erinacin A Concentration | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | | 1321N1 (human astrocytoma) | NGF Release | Not specified | Induced NGF release.[4] | | Primary Cortical Neurons | Neurite Outgrowth | Not specified | Potentiated NGF-induced neurite outgrowth.[4][5] | | BV-2 (microglia) | iNOS Signaling | Not specified | Inhibited inducible nitric oxide synthase (iNOS) signaling.[4] | | Astrocyte Cell Model | TNF-α Inhibition | Not specified | Inhibited Tumor Necrosis Factor-alpha (TNF-α).[4] | | Primary Mixed Glia | Microglial Phenotype | Not specified | Promoted the development of a ramified, neuroprotective microglial phenotype.[6] | | Oligodendrocyte Precursor Cells | Myelination | Not specified | Stimulated differentiation into mature oligodendrocytes and enhanced myelination.[4] |
Table 3: Efficacy of Erinacin A in In Vivo Animal Models | Animal Model | Disease Model | Erinacin A Dosage / Treatment | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Rats | Transient Focal Cerebral Ischemia (Stroke) | 1 mg/kg (i.p.) | Reduced total infarct volume by 22% (at 50 mg/kg H. erinaceus mycelia) and 44% (at 300 mg/kg).[2][7] Increased neuronal survival post-injury.[2][8] | | Mice | MPTP-induced Parkinson's Disease | Post-treatment with Erinacin A | Rescued motor deficits and the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons.[9] | | APP/PS1 Transgenic Mice | Alzheimer's Disease | Erinacine A-enriched H. erinaceus mycelia | Decreased amyloid plaque aggregation and improved cognitive disability.[10][11] | | SAMP8 Mice | Age-Related Cognitive Decline | 108 mg/kg/day (oral) of Erinacine A-enriched mycelia | Significantly improved learning and memory; decreased iNOS, TBARS, and 8-OHdG levels in the brain.[10] | | Rats | Traumatic Optic Neuropathy | 2.64 mg/kg and 5.28 mg/kg | Increased retinal ganglion cell (RGC) density by 2.3 and 3.7-fold, respectively. Reduced apoptotic RGCs by 10.0 and 15.6-fold, respectively.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating Erinacin A.
In Vitro Neuroprotection Assay (MPP+ Model)
-
Cell Culture: Mouse neuroblastoma N2a cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: To model Parkinson's disease, cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP, at a concentration determined to induce significant cell death (e.g., 1 mM).
-
Erinacin A Treatment: Cells are pre-treated or post-treated with varying concentrations of Erinacin A (e.g., 1 µM, 5 µM) for a specified duration (e.g., 24 hours) before or after MPP+ exposure.[1][3]
-
Viability and Apoptosis Assays: Cell viability is assessed using methods like the MTT assay. Apoptosis is quantified using techniques such as TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., PAK1, AKT, p21, GADD45) are measured to elucidate the mechanism of action.[3][9]
In Vivo Ischemic Stroke Model
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Induction of Ischemia: Transient focal cerebral ischemia is induced by methods such as middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
Erinacin A Administration: Rats are pre-treated or post-treated with Erinacin A, often via intraperitoneal (i.p.) injection (e.g., 1-10 mg/kg) or oral administration of Erinacine A-enriched mycelia (e.g., 50-300 mg/kg) for several days.[2][8]
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is then quantified using image analysis software.[7][13]
-
Immunohistochemistry: Brain sections are stained for neuronal markers like NeuN to quantify neuronal survival in the ischemic penumbra.[2][8] Markers for inflammation (e.g., Iba1 for microglia) and oxidative stress (e.g., nitrotyrosine) are also assessed.[7]
Signaling Pathways and Mechanisms of Action
Erinacin A exerts its effects through the modulation of multiple critical signaling pathways within neuronal and glial cells.
Neurotrophic Factor Signaling
Erinacin A is a potent stimulator of Nerve Growth Factor (NGF) synthesis.[14] In cortical neurons, it potentiates NGF-induced neurite outgrowth via the TrkA receptor and the downstream ERK1/2 pathway.[4][5] This action is fundamental to its neurotrophic and regenerative effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of Hericium erinaceus mycelium and its isolated erinacine A against ischemia-injury-induced neuronal cell death via the inhibition of iNOS/p38 MAPK and nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resource.aminer.org [resource.aminer.org]
- 14. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
A Head-to-Head Comparison of the Neurotrophic Effects of Erinacin A and Erinacine S
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents for neurodegenerative diseases has led to a significant interest in natural compounds derived from the medicinal mushroom Hericium erinaceus. Among the most promising of these are the cyathane diterpenoids, particularly Erinacin A and Erinacine S. Both compounds are known to cross the blood-brain barrier and exhibit potent neurotrophic and neuroprotective properties.[1][2] However, their mechanisms of action and specific effects on neuronal cells diverge significantly. This guide provides an objective, data-driven comparison of Erinacin A and Erinacine S to aid researchers in selecting the appropriate compound for their specific experimental needs.
Quantitative Data Comparison
The neurotrophic activities of Erinacin A and Erinacine S have been quantified in various in vitro models. While direct side-by-side comparisons in the same study are limited, the existing data highlights their distinct potencies and primary functions.
| Parameter | Erinacin A | Erinacine S | Key Findings & References |
| Primary Mechanism | Stimulates Nerve Growth Factor (NGF) synthesis in astrocytes.[3][4] | Induces accumulation of neurosteroids (pregnenolone, progesterone) directly in neurons.[5][6][7] | A key mechanistic difference: Erinacin A acts indirectly on neurons via glial cells, while Erinacine S has a direct, cell-autonomous effect on neurons.[5] |
| NGF Synthesis | Potent Stimulator: Increases NGF secretion in cultured astroglial cells. At 1.0 mM, NGF secretion was measured at 250.1 ± 36.2 pg/mL.[3] | No Direct Effect: Does not directly stimulate NGF biosynthesis. Its neurotrophic effects are independent of NGF synthesis pathways.[5] | Erinacin A is a well-established NGF synthesis promoter, a property not shared by Erinacine S.[4][5] |
| Neurite Outgrowth | Potentiates NGF-induced neurite outgrowth in PC12 and primary cortical neurons.[8][9] | Directly Promotes Neurite Outgrowth: Induces significant neurite outgrowth in primary CNS (cortical) and PNS (DRG) neurons, even on inhibitory substrates.[5][10] | Erinacin S directly initiates neurite outgrowth, whereas Erinacin A enhances the effect of existing NGF.[5][8] |
| Oligodendrocyte Maturation | More Potent Stimulator: More effective at stimulating the differentiation of precursor cells into mature oligodendrocytes and enhancing myelination compared to Erinacine S.[8][9] | Stimulates oligodendrocyte differentiation and myelination, but is less potent than Erinacin A.[8][9] | Erinacin A shows superior activity in promoting myelination, suggesting a potential application in demyelinating diseases.[8] |
| Neuroprotection | Reduces neurotoxicity by activating pro-survival pathways (e.g., AKT) and inhibiting cell death pathways. Uniquely induces the antioxidant regulator Nrf2.[6][8][11] | Promotes neuronal survival and regeneration post-injury. Neurosteroids are known to be neuroprotective and prevent apoptosis.[5][6] | Both compounds are neuroprotective but engage different pathways. Erinacin A's unique induction of Nrf2 points to a strong antioxidant-mediated mechanism.[8][11] |
Signaling Pathways and Mechanisms of Action
The distinct neurotrophic outcomes of Erinacin A and Erinacine S are rooted in their activation of different intracellular signaling cascades.
Erinacin A: NGF-Dependent Neurotrophism
Erinacin A's primary mechanism involves stimulating astrocytes to produce and secrete Nerve Growth Factor (NGF).[4] This NGF then binds to the TrkA receptor on adjacent neurons, initiating a downstream cascade that promotes neuronal survival and growth. The NGF-induced neurogenesis by Erinacin A is dependent on the Extracellular signal-regulated Kinase 1/2 (ERK1/2) pathway.[8][9] Furthermore, Erinacin A has been shown to activate pro-survival pathways such as PI3K/Akt and reduce NF-κB signaling, contributing to its neuroprotective and anti-inflammatory effects.[6][8]
Erinacine S: Neurosteroid-Mediated Neurogenesis
In contrast, Erinacine S acts directly on neurons in a cell-autonomous manner.[5] RNA-sequencing and bioinformatic analyses have revealed that Erinacine S upregulates genes associated with steroid biosynthesis.[5] This leads to the accumulation of neurosteroids, specifically pregnenolone (B344588) and progesterone, within the neuron.[5][6] These neurosteroids are known to be potent promoters of neurite outgrowth, neurogenesis, and neuronal protection, thus providing a direct mechanism for the observed neurotrophic effects of Erinacine S.[5] This pathway is independent of external neurotrophic factors like NGF.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. cebrofit.com.ua [cebrofit.com.ua]
- 5. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Erinacine S from Hericium erinaceus mycelium promotes neuronal regener" by Chun-Yu Lin, Yi-Ju Chen et al. [jfda-online.com]
- 8. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Linearity and Range of Erinacin A Calibration Curves: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Erinacin A, a promising neuroprotective compound isolated from the medicinal mushroom Hericium erinaceus, is crucial for preclinical and clinical research. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), focusing on the linearity and range of their calibration curves. The information presented is supported by experimental data to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison
The choice of analytical methodology significantly impacts the sensitivity, specificity, and the working range for the quantification of Erinacin A. Below is a summary of the linearity and range data for both HPLC-UV and LC-MS/MS methods based on published studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 25 µg/mL[1] | 5 - 500 ng/mL |
| Coefficient of Determination (R²) | > 0.999[2] | 0.998 - 0.999 |
| Limit of Detection (LOD) | Not consistently reported | Not explicitly stated, but implied to be < 5 ng/mL |
| Limit of Quantification (LOQ) | Not consistently reported | 5 ng/mL |
Key Observations:
-
Sensitivity: LC-MS/MS offers a significantly lower limit of quantification (LOQ) in the nanogram per milliliter (ng/mL) range, making it substantially more sensitive than HPLC-UV, which typically quantifies in the microgram per milliliter (µg/mL) range.[3][4]
-
Linearity: Both methods demonstrate excellent linearity, with coefficient of determination (R²) values greater than 0.998, indicating a strong correlation between the analyte concentration and the instrument response within the specified ranges.[2]
-
Range: The linear range of HPLC-UV is suitable for the analysis of bulk materials and pharmaceutical formulations where Erinacin A concentrations are relatively high. In contrast, the wider and more sensitive range of LC-MS/MS is ideal for bioanalytical studies, such as pharmacokinetics, where concentrations in biological matrices are expected to be low.[5][6]
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative experimental protocols for the quantification of Erinacin A using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quality control of Erinacin A in raw materials and extracts.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 55:45, v/v).[7]
Sample Preparation:
-
Accurately weigh the sample (e.g., Hericium erinaceus mycelia powder).
-
Extract Erinacin A using a suitable solvent, such as 75% ethanol, with the aid of ultrasonication.[7]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.[9]
Calibration Curve Preparation:
-
Prepare a stock solution of Erinacin A standard in methanol (B129727) or ethanol.[1]
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 to 25 µg/mL.[1]
-
Inject the standards into the HPLC system and plot the peak area against the concentration to construct the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Erinacin A in complex biological matrices such as plasma and tissue homogenates.[10][11][12]
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.35 - 1.5 mL/min.[9]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 433.2
-
Product Ion (m/z): 301.2
Sample Preparation (from plasma):
-
To a plasma sample, add a protein precipitation agent such as acetonitrile.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection.[11]
Calibration Curve Preparation:
-
Prepare a stock solution of Erinacin A standard in a suitable solvent.
-
Spike known amounts of the standard into a blank biological matrix (e.g., plasma) to prepare calibration standards ranging from 5 to 500 ng/mL.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed standards and plot the peak area ratio (analyte/internal standard) against the concentration to construct the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the methodologies and the biological context of Erinacin A, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. ajprui.com [ajprui.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Erinacin A Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the study of Erinacin A, a promising neuroprotective compound, the ability to accurately and precisely quantify its concentration in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative analysis, particularly in complex biological samples, variabilities in sample preparation, injection volume, and instrument response can introduce significant errors. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise results.[1]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly identical ionization effects in the mass spectrometer, making it the ideal internal standard.[2]
Comparative Performance: Deuterated vs. Non-Deuterated Standards
The following tables summarize the performance of an LC-MS/MS method for the quantification of Erinacin A using a non-deuterated internal standard, 2,4,5-TMBA.[3] This is followed by a table illustrating the expected performance improvements when using a deuterated Erinacin A standard, based on typical enhancements observed in bioanalytical methods for other compounds.
Table 1: Performance of LC-MS/MS Method for Erinacin A Quantification with a Non-Deuterated Internal Standard (2,4,5-TMBA) [3][4]
| Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
| 5 | 14.75 | -14.60 | 14.53 | -11.40 |
| 10 | 10.20 | -4.90 | 11.90 | -2.60 |
| 20 | 8.35 | -2.45 | 9.85 | 1.25 |
| 50 | 6.44 | 1.88 | 7.12 | 3.48 |
| 100 | 5.12 | 3.21 | 5.89 | 4.56 |
| 200 | 4.55 | 4.13 | 5.15 | 5.23 |
| 500 | 3.89 | 4.88 | 4.53 | 5.88 |
Data adapted from Tsai et al., 2021. The precision and accuracy are within the acceptable limits of ≤15% as per regulatory guidelines.[3]
Table 2: Illustrative Expected Performance of an LC-MS/MS Method for Erinacin A Quantification with a Deuterated Internal Standard
| Concentration (ng/mL) | Expected Intra-Day Precision (%CV) | Expected Intra-Day Accuracy (% Bias) | Expected Inter-Day Precision (%CV) | Expected Inter-Day Accuracy (% Bias) |
| 5 | < 10 | ± 10 | < 12 | ± 12 |
| 10 | < 8 | ± 8 | < 10 | ± 10 |
| 20 | < 7 | ± 7 | < 8 | ± 8 |
| 50 | < 5 | ± 5 | < 6 | ± 6 |
| 100 | < 4 | ± 4 | < 5 | ± 5 |
| 200 | < 3 | ± 3 | < 4 | ± 4 |
| 500 | < 3 | ± 3 | < 4 | ± 4 |
This table is for illustrative purposes to demonstrate the typical improvements in precision and accuracy seen with the use of a deuterated internal standard.
The use of a deuterated internal standard is expected to yield lower coefficient of variation (%CV) values, indicating higher precision, and a bias closer to 0%, indicating greater accuracy. This is because the deuterated standard more effectively compensates for matrix effects and other sources of variability.[5]
Experimental Protocols
LC-MS/MS Method with Non-Deuterated Internal Standard (2,4,5-TMBA)[3]
1. Sample Preparation:
-
To 200 µL of a biological sample (e.g., plasma), add 200 µL of the internal standard solution (2,4,5-TMBA at 200 ng/mL).
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 9615 × g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile (B52724) for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
HPLC System: Agilent 1100 series
-
Mass Spectrometer: API 4000 triple quadrupole
-
Column: Not specified in the provided abstract
-
Mobile Phase: Not specified in the provided abstract
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Erinacin A: [M+H]+ 433 → 301
-
2,4,5-TMBA (IS): [M+H]+ 197 → 169
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for Erinacin A quantification and the logical relationship of how an internal standard improves accuracy.
Caption: Experimental workflow for Erinacin A quantification.
Caption: How a deuterated standard improves accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Comparative Analysis of Analytical Methods for the Quantification of (-)-Erinacin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods employed for the quantification of (-)-Erinacin A, a promising neuroprotective compound isolated from Hericium erinaceus. The selection of an appropriate analytical method is critical for accurate quantification in diverse matrices, ranging from fungal mycelia to biological fluids, which is fundamental for research, quality control, and pharmacokinetic studies. This document details the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics to aid in methodological selection.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the most common analytical techniques used for (-)-Erinacin A quantification. These values are compiled from various studies to provide a comparative snapshot.
| Parameter | HPLC-UV | LC-MS/MS (HPLC-QQQ/MS & UPLC-QTOF/MS) |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio, offering high specificity and sensitivity. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High to Very High; capable of distinguishing (-)-Erinacin A from structurally similar compounds and metabolites.[1] |
| Sensitivity | Generally lower than LC-MS/MS. Suitable for higher concentration samples like extracts and mycelia.[2][3] | High; suitable for trace-level quantification in complex biological matrices like plasma and cerebrospinal fluid.[4][5] |
| Linearity Range | 1–25 µg/mL has been reported for standard solutions.[6] | Wide dynamic range, capable of quantifying concentrations from µg/L to mg/L.[5] |
| Precision | Data not explicitly detailed in the provided results. | Typically high, with low relative standard deviation (RSD) for intra-day and inter-day assays. |
| Accuracy | Data not explicitly detailed in the provided results. | Generally high, with recovery values typically within acceptable limits (e.g., 85-115%). |
| Primary Applications | Quantification in raw materials, fungal extracts, and finished products.[3] | Pharmacokinetic studies, bioavailability assessment, tissue distribution analysis, and metabolite identification.[1][4][5] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods and can be adapted based on specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the analysis of (-)-Erinacin A in solid samples such as fungal mycelia and extracts where the concentration is relatively high.[3]
Sample Preparation (Mycelia Powder):
-
Accurately weigh approximately 1 g of the homogenized sample.
-
Extract the sample with a suitable solvent, such as 70% ethanol, using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[3] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724) and Water (e.g., 70:30, v/v)[3] or (55:45 v/v)[2] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 5-10 µL[2][3] |
| Column Temperature | 25°C[2][3] |
| UV Detection | 340 nm[2] or 210 nm[3] |
Quantification: A calibration curve is constructed by plotting the peak area of (-)-Erinacin A standards against their known concentrations. The concentration of (-)-Erinacin A in the prepared samples is then determined by interpolating their peak areas on this calibration curve.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying (-)-Erinacin A in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.[4][5]
Sample Preparation (Biological Fluids):
-
To a 100-200 µL aliquot of the biological sample (e.g., plasma, cerebrospinal fluid), add an internal standard solution.[4][5]
-
Add 400-800 µL of a precipitation/extraction solvent like acetonitrile or ethyl acetate.[4][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation/extraction.[4]
-
Centrifuge the sample at high speed (e.g., 9615 x g or 13,523 x g) for 10 minutes.[4][5]
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[4]
Instrumentation and Conditions (HPLC-QQQ/MS):
| Parameter | Specification |
| LC System | Agilent 1100 series HPLC system or equivalent[5] |
| MS System | API 3000 triple quadrupole mass spectrometer or equivalent[5] |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 100 mm, 3.5 µm)[1][5] |
| Mobile Phase | Gradient elution with water containing 0.1% formic acid (A) and methanol (B129727) (B).[1] |
| Flow Rate | 350 µL/min[1] |
| Injection Volume | 10 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode[5] |
Instrumentation and Conditions (UPLC-QTOF/MS):
| Parameter | Specification |
| UPLC System | Agilent UPLC system or equivalent[1] |
| MS System | Agilent 6546 quadrupole time-of-flight mass spectrometry or equivalent[1] |
| Column | Phenomenex Kinetex® C18 (3 mm × 100 mm, 1.7 μm)[1] |
| Mobile Phase | Gradient elution with water containing 0.1% formic acid (A) and acetonitrile (B).[1] |
| Flow Rate | 400 µL/min[1] |
| Injection Volume | 2 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes[1] |
Visualized Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of (-)-Erinacin A using different analytical methodologies.
Caption: General workflow for comparative analysis of (-)-Erinacin A.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Toxicological Safety of Erinacin A-Enriched Supplements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning market for nootropic supplements has led to increased scrutiny of their safety and efficacy. Among these, Erinacin A-enriched supplements, derived from the mycelium of Hericium erinaceus (Lion's Mane mushroom), have gained prominence for their potential neuroprotective properties. This guide provides a comprehensive toxicological safety assessment of Erinacin A-enriched supplements, comparing them with other established nootropic alternatives: Piracetam, Citicoline (B1669096), and Bacopa monnieri extract. The information herein is collated from preclinical studies to aid researchers and drug development professionals in making informed decisions.
Comparative Toxicological Data
The following tables summarize the key toxicological endpoints for Erinacin A-enriched Hericium erinaceus mycelium and its alternatives.
Table 1: Acute and Sub-Chronic Toxicity Data
| Substance | Test Type | Species | Route | Dose/Duration | Key Findings | NOAEL* | Reference(s) |
| Erinacin A-Enriched H. erinaceus Mycelium | Acute Oral Toxicity | Rat (Sprague-Dawley) | Oral | Single dose of 5 g/kg | No mortality or treatment-related signs of toxicity. | > 5 g/kg | [1][2][3][4] |
| 28-Day Sub-acute Oral Toxicity | Rat (Sprague-Dawley) | Oral | Up to 3 g/kg/day for 28 days | No abnormal clinical signs, or changes in hematology, serum biochemistry, urinalysis, gross pathology, or histopathology. | > 3 g/kg/day | [2][5][6] | |
| 13-Week Sub-chronic Oral Toxicity | Rat (Sprague-Dawley) | Oral | Up to 2.625 g/kg/day for 13 weeks | No mortalities or noticeable toxicological effects. No significant differences in physiological, hematological, biochemical, or histopathological parameters. | > 2.625 g/kg/day | [2][7][8] | |
| Piracetam | Acute Oral Toxicity | Mouse | Oral | Single dose | LD50: 18.2 g/kg. | Not established | [9] |
| Acute Oral Toxicity | Rat, Dog | Oral | Single dose | No lethal doses obtained at 21 g/kg (rat) and 10 g/kg (dog). | > 21 g/kg (rat) | [9] | |
| Citicoline | Acute Oral Toxicity | Rat | Oral | Single dose of 2 g/kg | Well tolerated. | > 2 g/kg | [10][11] |
| 90-Day Sub-chronic Oral Toxicity | Rat (Sprague-Dawley) | Oral | Up to 1 g/kg/day for 90 days | No mortality. Slight, non-adverse changes in some serum and urine parameters. Dose-related renal tubular mineralization in females, considered non-adverse. | 1 g/kg/day | [10][11] | |
| Bacopa monnieri Extract | Acute Oral Toxicity | Rat (Sprague-Dawley) | Oral | Single dose of 5 g/kg | No mortality or serious undesirable effects. | > 5 g/kg | [12][13][14] |
| 270-Day Chronic Oral Toxicity | Rat (Sprague-Dawley) | Oral | Up to 1.5 g/kg/day for 270 days | No toxicity produced. | > 1.5 g/kg/day | [12][13][14] |
*NOAEL: No-Observed-Adverse-Effect Level
Table 2: Developmental and Genotoxicity Data
| Substance | Test Type | System | Dose | Key Findings | Reference(s) |
| Erinacin A-Enriched H. erinaceus Mycelium | Prenatal Developmental Toxicity | Rat (Sprague-Dawley) | Up to 2.625 g/kg/day | No adverse effects on maternal toxicity or embryo-fetal development. No significant differences in fetal external, organ, or skeletal examinations. | [1][3][4][15] |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium | Up to 5 mg/plate | Non-mutagenic with and without metabolic activation. | [2][16][17][18] | |
| In Vitro Chromosomal Aberration | CHO-K1 cells | Up to 2.5 mg/mL | Did not induce a significant increase in chromosomal aberrations. | [2][16][17][18] | |
| In Vivo Micronucleus Test | Mouse (ICR) | Up to 5 g/kg | No significant increase in micronucleated reticulocytes. | [2][16][17][18] | |
| Piracetam | Developmental Toxicity | Mouse, Rat, Rabbit | Not specified | No teratogenic effects observed at doses up to 4.8 g/kg/day (rodents) and 2.7 g/kg/day (rabbits). | [9] |
| Genotoxicity | Not specified | Not specified | Devoid of mutagenic or clastogenic activity. | [9] | |
| Citicoline | Reproductive Toxicity | Rabbit | 800 mg/kg/day | No signs of maternal or fetal toxicity. A slight delay in cranial osteogenesis was noted but not considered an adverse effect. | |
| Bacopa monnieri Extract* | Genotoxicity | Human peripheral blood lymphocytes | Up to 1000 µg/mL | No significant cytotoxic or genotoxic effects observed. | [19] |
Experimental Protocols
Erinacin A-Enriched Hericium erinaceus Mycelium Studies
1. 28-Day Sub-acute Oral Toxicity Study (in accordance with OECD Guideline 407) [5][6]
-
Test System: Sprague-Dawley rats.
-
Groups: Three treatment groups (1, 2, and 3 g/kg body weight/day) and a control group (distilled water), with 10 male and 10 female rats per group.
-
Administration: Daily oral gavage for 28 days.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, ophthalmic examinations, urinalysis, hematology, serum biochemistry, gross necropsy, and histopathology of organs.
2. Acute Oral Toxicity Study (Up-and-Down Procedure, OECD Guideline 425) [3][4]
-
Test System: Sprague-Dawley rats.
-
Administration: A single oral gavage dose of 5 g/kg body weight.
-
Observation Period: 14 days.
-
Parameters Monitored: Mortality, clinical signs of toxicity, morbidity, and body weight changes. At the end of the study, blood and organs were collected for hematology, clinical biochemistry, and pathological examination.
3. Prenatal Developmental Toxicity Study (in accordance with OECD Guideline 414) [3][15]
-
Test System: Pregnant Sprague-Dawley rats.
-
Groups: Low, medium, and high-dose groups (875, 1750, and 2625 mg/kg body weight, respectively) and a control group.
-
Administration: Oral gavage from gestation day 6 to 15.
-
Parameters Monitored: Maternal body weight, food intake, clinical signs. On gestation day 20, dams were subjected to Caesarean section, and fetuses were examined for external, visceral, and skeletal abnormalities.
4. Genotoxicity Battery [16][17][18]
-
Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471): Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were exposed to concentrations up to 5 mg/plate, with and without metabolic activation (S9 mix).
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Chinese Hamster Ovary (CHO-K1) cells were treated with concentrations up to 2.5 mg/mL for short-term (with and without S9) and long-term (without S9) exposure.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): Male ICR mice were administered single oral doses of up to 5 g/kg. Peripheral blood was analyzed for micronucleated reticulocytes at 24, 48, and 72 hours post-treatment.
Visualizations
Caption: General workflow for preclinical toxicological assessment of a novel supplement.
Caption: Conceptual signaling pathway for the neuroprotective effects of Erinacin A.
Discussion and Conclusion
The comprehensive toxicological data available for Erinacin A-enriched Hericium erinaceus mycelium indicates a high margin of safety in preclinical models. Acute oral toxicity studies in rats show a No-Observed-Adverse-Effect Level (NOAEL) greater than 5 g/kg, and repeated dose studies (28-day and 13-week) have established NOAELs of over 3 g/kg/day and 2.625 g/kg/day, respectively, with no significant adverse effects observed.[1][2][3][4][5][6][7][8] Furthermore, a complete battery of genotoxicity tests revealed no mutagenic or clastogenic potential.[2][16][17][18] Developmental toxicity studies in rats also showed no adverse effects on dams or fetuses at high doses.[1][3][4][15]
In comparison, the selected alternatives also generally exhibit low toxicity. Piracetam has a high LD50 in rodents, and studies have not indicated teratogenic or genotoxic effects.[9] Citicoline demonstrates a very low toxicity profile in acute and sub-chronic studies, with a high NOAEL.[10][11] Bacopa monnieri extract has also been shown to be safe in acute and long-term toxicity studies in rats and did not exhibit genotoxicity in an in vitro assay.[12][13][14][19]
While all the compared substances appear to have a favorable safety profile at typical supplemental doses, the toxicological database for Erinacin A-enriched Hericium erinaceus mycelium is notably robust and conducted according to modern OECD guidelines. This provides a high degree of confidence in its preclinical safety. As with any supplement, further clinical research is warranted to fully establish the safety profile in diverse human populations over extended periods. This guide serves as a foundational resource for researchers and developers in the field of nootropics, highlighting the importance of rigorous toxicological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. grapeking.com.tw [grapeking.com.tw]
- 5. grapeking.com.tw [grapeking.com.tw]
- 6. Evaluation of the toxicological safety of erinacine A-enriched Hericium erinaceus in a 28-day oral feeding study in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thirteen-Week Oral Toxicity Evaluation of Erinacine AEnriched Lion's Mane Medicinal Mushroom, Hericium erinaceus (Agaricomycetes), Mycelia in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single- and repeated-dose oral toxicity studies of citicoline free-base (choline cytidine 5'-pyrophosphate) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute and developmental toxicity assessment of erincine A-enriched Hericium erinaceus mycelia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity profile of erinacine A-enriched Hericium erinaceus mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grapeking.com.tw [grapeking.com.tw]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
Safety Operating Guide
Navigating the Disposal of (-)-Erinacin A-d3: A Comprehensive Safety Protocol
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like (-)-Erinacin A-d3 is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) for the parent compound, Erinacin A, classify it as a non-hazardous substance, other guidance recommends a more cautious approach, treating it as potentially hazardous until more comprehensive data is available.[1][2] Furthermore, as a deuterated compound that may be considered a controlled product in some regions, this compound requires meticulous handling throughout its lifecycle, including final disposal.[3]
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices and minimizing risk to personnel and the environment.
Essential Compound Information
A summary of key identifying and safety data for Erinacin A is presented below. Note that the GHS hazard classification is for the non-deuterated parent compound and conflicting information exists. Therefore, a conservative approach is recommended.
| Parameter | Data |
| Compound Name | This compound |
| Synonyms | Isotope labelled analog of (-)-Erinacin A[3] |
| CAS Number | 180854-04-0[3] |
| Molecular Formula | C₂₅D₃H₃₃O₆[3] |
| Molecular Weight | 435.568 g/mol [3] |
| Parent Compound GHS Classification | Not classified as hazardous[2][4] |
| Recommended Handling | Treat as potentially hazardous[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required methodology for safely collecting, storing, and disposing of waste containing this compound. The fundamental principle is to treat all waste streams contaminated with this compound as hazardous chemical waste.[5]
Waste Classification and Segregation
Proper segregation is the foundational step in a compliant disposal process.[5] All waste materials contaminated with this compound must be classified as hazardous chemical waste .
-
Do Not dispose of this compound down the drain or in the regular trash.[5][6]
-
Do Not use evaporation in a fume hood as a disposal method.[5]
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[7]
Identified Waste Streams:
-
Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and wipes, weighing papers, and other contaminated lab supplies.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental reaction mixtures, and solvent rinsates. Keep chlorinated and non-chlorinated solvent waste streams separate.[5]
-
Sharps Waste: Contaminated needles, syringes, glass pipettes, or vials.
Waste Collection and Containment
Solid Waste:
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The container must be chemically compatible with the waste.
Liquid Waste:
-
Collect all liquid waste in a compatible, sealed, and labeled container, typically a safety-coated glass bottle or polyethylene (B3416737) carboy.[7]
-
Ensure the container is securely closed to prevent spills or evaporation.
-
Leave approximately 10% headspace in the container to allow for vapor expansion.[7]
Sharps Waste:
-
Place all contaminated sharps into a designated, puncture-resistant sharps container.
Labeling and Storage
Properly labeling hazardous waste is a regulatory requirement.[7][8]
-
Affix a hazardous waste label to each container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
The date accumulation started.
-
Store waste containers in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel.[7] The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[7]
Final Disposal
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Do not exceed the storage time limits for hazardous waste as defined by local and national regulations (e.g., 90 days in some jurisdictions).[7]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.[5]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinsates may also need to be collected depending on institutional policy.
-
Deface Label: After the container is thoroughly rinsed and air-dried, completely remove or deface the chemical label.[9]
-
Final Disposal: The clean, defaced container can typically be disposed of as regular solid waste or recycled according to your institution's procedures.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This guide provides general procedures based on standard laboratory safety practices. All laboratory personnel are responsible for consulting their institution's specific Environmental Health and Safety (EHS) guidelines and adhering to all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. extracthome.pl [extracthome.pl]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ptb.de [ptb.de]
- 9. fda.gov [fda.gov]
Navigating the Safe Handling of (-)-Erinacin A-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with (-)-Erinacin A-d3, a deuterated analog of a neuroactive diterpenoid, ensuring safe laboratory practices is paramount. While the Safety Data Sheet (SDS) for the parent compound, Erinacine A, does not classify it as a hazardous substance, a cautious approach is recommended due to its biological activity.[1][2][3] This guide provides essential safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | ASTM F739 / EN 374 |
| Body Protection | Laboratory coat | N/A |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if generating dust or aerosols) | NIOSH 42 CFR 84 / EN 149 |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for both the safety of laboratory personnel and the integrity of experimental results.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dark, and well-ventilated area, away from incompatible materials.
Handling and Preparation
Given its neuroactive properties, it is prudent to handle this compound in a designated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions to minimize the risk of inhalation.[4] Use appropriate engineering controls to limit potential exposure.
Experimental Procedures
During experimentation, adhere to standard laboratory practices. Avoid direct contact with the skin, eyes, and clothing. Should accidental contact occur, immediately flush the affected area with copious amounts of water.
Disposal Plan: A Responsible Approach
While deuterium (B1214612) is a stable, non-radioactive isotope and is not known to cause significant environmental pollution, the disposal of deuterated compounds should be approached with care, considering the properties of the parent molecule.[5] As (-)-Erinacin A is classified as non-hazardous, the disposal of small quantities of this compound should, at a minimum, comply with local regulations for non-hazardous chemical waste.[6][7][8][9]
-
Solid Waste : Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a designated, sealed container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and include the name of the compound.
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult EHS : Before initiating any disposal procedure, it is imperative to consult your institution's EHS guidelines. They can provide specific instructions based on local and national regulations. Some institutions may have programs for the recycling of deuterated compounds.[10][11]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. extracthome.pl [extracthome.pl]
- 3. benchchem.com [benchchem.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. esemag.com [esemag.com]
- 11. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
